4-(4-(Isopentyloxy)phenyl)-1H-pyrazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H18N2O |
|---|---|
Molecular Weight |
230.31 g/mol |
IUPAC Name |
4-[4-(3-methylbutoxy)phenyl]-1H-pyrazole |
InChI |
InChI=1S/C14H18N2O/c1-11(2)7-8-17-14-5-3-12(4-6-14)13-9-15-16-10-13/h3-6,9-11H,7-8H2,1-2H3,(H,15,16) |
InChI Key |
WSUZDYRRBBUTNO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOC1=CC=C(C=C1)C2=CNN=C2 |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Chemical Structure and Properties of 4-(4-(Isopentyloxy)phenyl)-1H-pyrazole
Abstract
This technical guide provides a comprehensive overview of 4-(4-(Isopentyloxy)phenyl)-1H-pyrazole, a heterocyclic compound of significant interest to the fields of medicinal chemistry and materials science. The pyrazole nucleus is a well-established pharmacophore found in numerous FDA-approved drugs, exhibiting a wide array of biological activities.[1][2] This document delineates the molecular structure, proposes a robust synthetic pathway, and presents predicted physicochemical and spectroscopic properties for the title compound. By synthesizing information from established chemical principles and data from analogous structures, this guide serves as a foundational resource for researchers engaged in drug discovery and the development of novel molecular entities.
Introduction to the Phenylpyrazole Scaffold
The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[3][4] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor allow it to serve as a versatile scaffold in drug design.[2] Derivatives of pyrazole are known to possess a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[1][5][6]
The compound 4-(4-(Isopentyloxy)phenyl)-1H-pyrazole belongs to the 4-arylpyrazole subclass. The direct linkage of an aryl substituent at the C4 position of the pyrazole ring is a structural motif found in various biologically active molecules.[7] The addition of a lipophilic isopentyloxy (isopentyl ether) tail to the phenyl ring is anticipated to modulate the compound's pharmacokinetic profile, potentially enhancing membrane permeability and influencing its interaction with biological targets. This guide offers a detailed examination of this specific molecule, providing a theoretical yet robust framework for its synthesis and characterization.
Chemical Structure and Physicochemical Properties
The molecular architecture of 4-(4-(Isopentyloxy)phenyl)-1H-pyrazole combines the rigid, aromatic pyrazole-phenyl core with a flexible, aliphatic isopentyloxy chain. This amalgamation of distinct chemical features suggests a compound with tailored solubility and binding characteristics.
Caption: Molecular structure of 4-(4-(Isopentyloxy)phenyl)-1H-pyrazole.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₈N₂O | (Calculated) |
| Molecular Weight | 230.31 g/mol | (Calculated) |
| IUPAC Name | 4-(4-(3-methylbutoxy)phenyl)-1H-pyrazole | (Generated) |
| Hydrogen Bond Donors | 1 | (Calculated) |
| Hydrogen Bond Acceptors | 2 | (Calculated) |
| Predicted LogP | ~3.5 - 4.0 | (Estimated) |
| Appearance | Expected to be a white to off-white solid | (Predicted) |
Proposed Synthesis Protocol
The synthesis of 4-arylpyrazoles can be efficiently achieved through modern cross-coupling methodologies.[8] The Suzuki-Miyaura cross-coupling reaction is a particularly robust and high-yielding method for forming the critical carbon-carbon bond between the pyrazole C4 position and the phenyl ring.[7] This approach offers high functional group tolerance and typically proceeds under mild conditions.[7]
A plausible and efficient two-step synthesis is proposed, starting from commercially available materials.
Caption: Flowchart for the proposed Suzuki-Miyaura synthesis.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
-
Rationale: This protocol utilizes a palladium(0) catalyst to couple an organoboron compound with an organohalide. The use of a protected pyrazole (e.g., with a THP or SEM group) may be necessary to prevent side reactions at the N1 position, followed by a deprotection step. For simplicity, the direct coupling is described here, which is often feasible.
-
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add 4-iodo-1H-pyrazole (1.0 eq), 4-(isopentyloxy)phenylboronic acid (1.1 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq).
-
Solvent Addition: Add a degassed 4:1 mixture of 1,2-dimethoxyethane (DME) and water.
-
Base Addition: Add a degassed 2M aqueous solution of sodium carbonate (Na₂CO₃) (3.0 eq).
-
Reaction: Heat the mixture to 85 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 4-iodo-1H-pyrazole is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to afford the pure 4-(4-(Isopentyloxy)phenyl)-1H-pyrazole.
-
Spectroscopic and Analytical Characterization
Structural elucidation of the target compound relies on a combination of spectroscopic techniques. The following data are predicted based on the known spectral properties of phenylpyrazoles and compounds containing isopentyloxy moieties.[9][10][11]
Table 2: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.80 - 7.95 | s (broad) | 2H | Pyrazole C3-H, C5-H |
| ~7.45 - 7.55 | d, J ≈ 8.5 Hz | 2H | Ar-H (ortho to pyrazole) |
| ~6.90 - 7.00 | d, J ≈ 8.5 Hz | 2H | Ar-H (ortho to O-isopentyloxy) |
| ~3.95 - 4.05 | t, J ≈ 6.5 Hz | 2H | -O-CH₂ -CH₂- |
| ~1.75 - 1.90 | m | 1H | -CH₂-CH (CH₃)₂ |
| ~1.60 - 1.70 | q, J ≈ 6.7 Hz | 2H | -O-CH₂-CH₂ -CH- |
| ~0.95 - 1.00 | d, J ≈ 6.6 Hz | 6H | -CH(CH₃ )₂ |
| N-H proton may be broad and its chemical shift is solvent-dependent. |
Table 3: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~158.0 | Ar-C (C-O) |
| ~138.0 | Pyrazole C3/C5 |
| ~130.0 | Ar-C (ipso, attached to pyrazole) |
| ~127.0 | Ar-CH (ortho to pyrazole) |
| ~118.0 | Pyrazole C4 |
| ~115.0 | Ar-CH (ortho to O-isopentyloxy) |
| ~67.5 | -O-CH₂ - |
| ~38.0 | -CH₂ -CH(CH₃)₂ |
| ~25.0 | -CH (CH₃)₂ |
| ~22.5 | -CH(CH₃ )₂ |
Table 4: Predicted Infrared (IR) and Mass Spectrometry (MS) Data
| Technique | Predicted Data | Interpretation |
|---|---|---|
| IR (ATR) | ~3150-3300 cm⁻¹ (broad)~2870-2960 cm⁻¹~1610, 1520 cm⁻¹~1245 cm⁻¹ | N-H stretchAliphatic C-H stretchAromatic C=C stretchAryl-O-Alkyl C-O stretch |
| MS (EI) | m/z = 230 (M⁺)m/z = 159m/z = 71 | Molecular Ion[M - C₅H₁₁]⁺ (loss of isopentyl radical)[C₅H₁₁]⁺ (isopentyl cation) |
Potential Applications in Drug Discovery
The phenylpyrazole scaffold is of immense interest to the pharmaceutical industry.[1][6] Many approved drugs and clinical candidates incorporate this core structure.[2]
-
Anti-inflammatory Activity: Phenylpyrazoles are famously represented by Celecoxib, a selective COX-2 inhibitor. The structural features of 4-(4-(Isopentyloxy)phenyl)-1H-pyrazole make it a candidate for investigation as a novel anti-inflammatory agent.[3]
-
Kinase Inhibition: The pyrazole ring is a common feature in many kinase inhibitors used in oncology. The specific substitution pattern on the phenyl ring can be tailored to achieve selectivity for various kinase targets.
-
Neurodegenerative and Metabolic Diseases: Phenylpyrazole derivatives have been explored for their activity on targets relevant to neurodegeneration and metabolic disorders, such as inhibitors of monoamine oxidase (MAO) or cannabinoid receptors.[5]
-
Agrochemicals: The phenylpyrazole class, including the insecticide Fipronil, has major applications in agriculture and veterinary medicine, often by targeting insect GABA receptors.[12][13][14] The specific isopentyloxy substituent could lead to novel derivatives with unique insecticidal profiles.
The introduction of the isopentyloxy group provides a lipophilic handle that can be critical for crossing cellular membranes and the blood-brain barrier, potentially opening avenues for applications targeting the central nervous system.
Conclusion
4-(4-(Isopentyloxy)phenyl)-1H-pyrazole is a promising molecular scaffold that merges the well-documented biological relevance of the pyrazole core with a lipophilic side chain designed to enhance its drug-like properties. While specific experimental data for this compound is not yet widely published, this guide provides a robust, scientifically-grounded framework for its synthesis, characterization, and potential applications. The proposed synthetic route via Suzuki-Miyaura coupling is efficient and scalable, and the predicted spectroscopic data provide a clear benchmark for structural verification. This compound represents a valuable starting point for further investigation by researchers in medicinal chemistry, chemical biology, and materials science.
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available from: [Link]
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Current status of pyrazole and its biological activities. Bioorganic & Medicinal Chemistry. Available from: [Link]
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SYNTHESIS OF 4-AROYL-5-ARYLPYRAZOLES AND 4-AROYL-3-ARYLPYRAZOLES VIA THE REACTION OF ENAMINODIKETONES WITH SUBSTITUTED HYDRAZINE. HETEROCYCLES. Available from: [Link]
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Synthesis of some novel 4-arylidene pyrazoles as potential antimicrobial agents. Chemistry Central Journal. Available from: [Link]
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Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters. Available from: [Link]
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A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules. Available from: [Link]
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Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Asian Journal of Organic & Medicinal Chemistry. Available from: [Link]
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Synthesis of 4-Arylallylidenepyrazolone Derivatives. Molbank. Available from: [Link]
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Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Chemistry Central Journal. Available from: [Link]
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Phenylpyrazole Insecticide Photochemistry, Metabolism, and GABAergic Action: Ethiprole Compared with Fipronil. Journal of Agricultural and Food Chemistry. Available from: [Link]
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4-Phenylpyrazole | C9H8N2. PubChem. Available from: [Link]
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Phenylpyrazole insecticide photochemistry, metabolism, and GABAergic action: ethiprole compared with fipronil. Journal of Agricultural and Food Chemistry. Available from: [Link]
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Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Asian Journal of Chemistry. Available from: [Link]
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Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Available from: [Link]
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Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc. Available from: [Link]
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1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Molbank. Available from: [Link]
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An In-depth Technical Guide to the Physicochemical Characteristics of Isopentyloxy Phenyl Pyrazole Derivatives
Abstract
Isopentyloxy phenyl pyrazole derivatives represent a promising class of heterocyclic compounds with significant potential in drug discovery and development. Their unique structural features, including the pyrazole core, a phenyl ring, and an isopentyloxy side chain, contribute to a distinct physicochemical profile that dictates their pharmacokinetic and pharmacodynamic properties. This technical guide provides a comprehensive overview of the synthesis, structural elucidation, and key physicochemical characteristics of these derivatives. We delve into the causality behind experimental choices for their characterization, offering field-proven insights for researchers, scientists, and drug development professionals. Detailed, step-by-step methodologies for crucial experiments are provided, alongside illustrative data and visualizations to facilitate a deeper understanding of the structure-property relationships governing this important class of molecules.
Introduction: The Significance of the Pyrazole Scaffold in Medicinal Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2][3][4] The versatility of the pyrazole ring allows for substitution at various positions, enabling the fine-tuning of its physicochemical and pharmacological properties.
The incorporation of a phenyl group and a lipophilic isopentyloxy side chain onto the pyrazole scaffold introduces a unique combination of aromatic and aliphatic character. The isopentyloxy group, in particular, can significantly influence the compound's lipophilicity, membrane permeability, and metabolic stability, all of which are critical parameters in drug design. Understanding the intricate relationship between the molecular structure of isopentyloxy phenyl pyrazole derivatives and their physicochemical characteristics is paramount for the rational design of novel therapeutic agents with improved efficacy and safety profiles.
Synthetic Strategy: A Rational Approach to Isopentyloxy Phenyl Pyrazole Derivatives
A common and efficient route for the synthesis of 1,3,5-trisubstituted pyrazole derivatives involves the cyclocondensation of chalcones with hydrazine derivatives.[5][6][7][8] This approach offers a high degree of flexibility, allowing for the introduction of various substituents on the phenyl rings.
Proposed Synthetic Pathway
The synthesis of a target isopentyloxy phenyl pyrazole derivative can be envisioned through a two-step process, beginning with the preparation of an appropriately substituted chalcone, followed by its reaction with a hydrazine.
Diagram 1: Proposed Synthesis of an Isopentyloxy Phenyl Pyrazole Derivative
Caption: A two-step synthetic route to isopentyloxy phenyl pyrazole derivatives.
Experimental Protocol: Synthesis of a Representative Chalcone Intermediate
This protocol details the base-catalyzed Claisen-Schmidt condensation to yield an α,β-unsaturated ketone (chalcone).
Materials:
-
1-(4-(Isopentyloxy)phenyl)ethanone
-
Substituted Benzaldehyde
-
Ethanol
-
Sodium Hydroxide (NaOH) solution (e.g., 10%)
-
Stirring plate and magnetic stir bar
-
Round-bottom flask
-
Reflux condenser
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve 1-(4-(isopentyloxy)phenyl)ethanone (1 equivalent) in ethanol.
-
Add the substituted benzaldehyde (1 equivalent) to the solution and stir at room temperature until dissolved.
-
Cool the mixture in an ice bath.
-
Slowly add the NaOH solution dropwise to the stirred mixture.
-
Allow the reaction to stir at room temperature for 2-4 hours. The formation of a precipitate indicates product formation.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into ice-cold water.
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water until the filtrate is neutral.
-
Dry the crude chalcone and purify by recrystallization from a suitable solvent (e.g., ethanol).
Experimental Protocol: Cyclocondensation to Form the Pyrazole Ring
This protocol describes the acid-catalyzed cyclization of the chalcone intermediate with hydrazine hydrate.
Materials:
-
Synthesized Chalcone Intermediate
-
Hydrazine Hydrate
-
Glacial Acetic Acid
-
Ethanol
-
Stirring plate and magnetic stir bar
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve the chalcone intermediate (1 equivalent) in ethanol.
-
Add hydrazine hydrate (1.2 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Attach a reflux condenser and heat the mixture to reflux for 4-6 hours.[7]
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and dry.
-
Purify the crude pyrazole derivative by recrystallization from an appropriate solvent (e.g., ethanol).
Structural Elucidation and Characterization
A comprehensive suite of analytical techniques is employed to confirm the structure and purity of the synthesized isopentyloxy phenyl pyrazole derivatives.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the molecular structure.[9][10]
-
¹H NMR: Provides information on the number and chemical environment of protons. Expected signals include those for the aromatic protons of the phenyl rings, the pyrazole ring proton, and the aliphatic protons of the isopentyloxy chain.
-
¹³C NMR: Reveals the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the pyrazole ring are characteristic and confirm its formation.
Mass Spectrometry (MS): Used to determine the molecular weight of the compound and provides fragmentation patterns that can further support the proposed structure.
Infrared (IR) Spectroscopy: Helps to identify the functional groups present in the molecule. Key vibrational bands for pyrazole derivatives include C=N and N-N stretching.
Diagram 2: Workflow for Spectroscopic Characterization
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Molecular weight and formula analysis of 4-(4-(Isopentyloxy)phenyl)-1H-pyrazole
An In-depth Technical Guide to the Molecular Weight and Formula Analysis of 4-(4-(Isopentyloxy)phenyl)-1H-pyrazole
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The rigorous identification and characterization of novel chemical entities are foundational to modern drug discovery and development. For any new compound, the unambiguous determination of its molecular formula and weight is the first and most critical step in establishing its identity and purity. This guide provides a comprehensive, technically-grounded framework for the analysis of 4-(4-(Isopentyloxy)phenyl)-1H-pyrazole, a representative heterocyclic compound. We move beyond simple procedural lists to explore the causality behind analytical choices, integrating high-resolution mass spectrometry (HRMS) and combustion analysis as a self-validating system. This document serves as a blueprint for senior application scientists and researchers to ensure the highest degree of scientific integrity in compound characterization.
Introduction: The Imperative of Unambiguous Characterization
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its derivatives exhibit a wide range of biological activities, making them attractive targets for synthesis.[2][3] The subject of this guide, 4-(4-(Isopentyloxy)phenyl)-1H-pyrazole, combines this heterocyclic core with a substituted phenyl ring, creating a molecule with potential applications in various therapeutic areas.
Before any biological or pharmacological evaluation can be undertaken, the synthesized compound's identity must be unequivocally confirmed. This process hinges on two fundamental properties: its molecular weight and its elemental composition. An error in this initial characterization can invalidate all subsequent research. This guide details the synergistic analytical workflow required to confirm the molecular identity of this target compound with authoritative certainty.
Theoretical Profile of 4-(4-(Isopentyloxy)phenyl)-1H-pyrazole
A crucial first step in any analytical workflow is to establish the theoretical values against which experimental data will be compared. The molecular structure dictates these fundamental properties.
Molecular Formula: C₁₄H₁₈N₂O
This formula is derived by summing the constituent atoms from each part of the molecule: the pyrazole ring, the phenyl linker, and the isopentyloxy side chain.
Table 1: Theoretical Mass and Composition of C₁₄H₁₈N₂O
| Parameter | Value | Justification |
| Average Molecular Weight | 230.31 g/mol | Sum of the average atomic weights of all atoms in the molecule (e.g., C: 12.011, H: 1.008). Used for bulk calculations.[4][5] |
| Monoisotopic Mass | 230.1419 Da | Sum of the masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, ¹⁶O). This is the value measured by high-resolution mass spectrometry. |
| Elemental Composition (%) | C: 73.01%H: 7.88%N: 12.16%O: 6.95% | The mass percentage of each element, critical for validation via combustion analysis.[6] |
Experimental Verification: A Dual-Pillar Approach
To validate the theoretical profile, we employ a two-pronged strategy that combines the precision of high-resolution mass spectrometry with the fundamental accuracy of combustion analysis. This dual approach provides orthogonal data, creating a self-validating system for formula confirmation.
Caption: Workflow for unambiguous formula verification.
Pillar 1: High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) is the gold standard for determining the molecular weight of a compound.[7][8] It measures the mass-to-charge ratio (m/z) of ions in the gas phase.[9] For a molecule like ours, Electrospray Ionization (ESI) is an ideal "soft" ionization technique that typically generates a protonated molecular ion, [M+H]⁺, without significant fragmentation.[10]
Expertise in Action: Why HRMS is Essential
While standard MS can provide the nominal molecular weight (230 Da), it cannot distinguish between different elemental compositions that add up to the same integer mass. High-resolution instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, provide an exact mass measurement to four or more decimal places.[8] This level of precision is powerful enough to confirm a unique molecular formula.
Experimental Protocol: ESI-TOF Mass Spectrometry
-
Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. Further dilute this stock to a final concentration of ~1-10 µg/mL in 50:50 acetonitrile:water containing 0.1% formic acid.
-
Causality: Formic acid aids in the protonation of the molecule, promoting the formation of the desired [M+H]⁺ ion.
-
-
Instrument Calibration: Calibrate the mass spectrometer using a known standard solution appropriate for the mass range of interest. This ensures the accuracy of the mass measurement.
-
Direct Infusion: Introduce the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. As the solvent evaporates, gas-phase ions ([M+H]⁺) are formed.
-
Mass Analysis: Analyze the ions in positive ion mode over a mass range of m/z 100-500.
-
Data Acquisition: Acquire the mass spectrum, ensuring sufficient signal intensity for the peak of interest.
Data Interpretation
The primary goal is to locate the monoisotopic mass of the protonated molecule.
-
Theoretical [M+H]⁺: 230.1419 (Monoisotopic Mass of C₁₄H₁₈N₂O) + 1.0073 (Mass of H⁺) = 231.1492 Da
-
Experimental Result: A high-resolution instrument should yield a measured m/z value within a very narrow tolerance (typically < 5 ppm) of the theoretical value. For example, a measured m/z of 231.1488 would strongly support the proposed formula.
Caption: Simplified workflow within a mass spectrometer.
Pillar 2: Elemental (Combustion) Analysis
Elemental analysis provides quantitative data on the mass percentage of carbon, hydrogen, nitrogen, and sulfur (CHNS) in a pure organic compound.[11][12] The method involves the complete combustion of a precisely weighed sample in an oxygen-rich environment.[13][14] The resulting gases (CO₂, H₂O, N₂) are separated and quantified by detectors.[15]
Trustworthiness through Orthogonal Validation
This technique provides data that is entirely independent of the mass-to-charge ratio measured by MS. If the experimental percentages of C, H, and N match the theoretical values for C₁₄H₁₈N₂O, it provides powerful, corroborating evidence for the proposed formula and also serves as an excellent indicator of sample purity.
Experimental Protocol: CHN Combustion Analysis
-
Instrument Preparation: Ensure the combustion and reduction tubes are properly packed and conditioned. Calibrate the instrument using a certified organic standard with a known elemental composition (e.g., acetanilide).
-
Self-Validation: The use of a certified standard ensures the analyzer is performing correctly and that the results are traceable and trustworthy.
-
-
Sample Preparation: Accurately weigh approximately 2-3 mg of the dried, pure sample into a tin capsule.
-
Combustion: Place the capsule into the auto-sampler. The sample is dropped into a high-temperature furnace (~900-1000 °C) with a pulse of pure oxygen, leading to complete combustion.
-
Reduction & Separation: The resulting gas mixture (CO₂, H₂O, N₂, and excess O₂) passes through a reduction tube to remove excess oxygen and convert nitrogen oxides to N₂. The gases are then separated, typically via gas chromatography.
-
Detection: The concentration of each gas is measured by a thermal conductivity detector (TCD).
-
Calculation: The instrument's software calculates the mass percentage of C, H, and N based on the detector signals and the initial sample weight.
Data Interpretation
The experimental results are compared directly with the theoretical values. A high-purity sample should yield results within ±0.4% of the calculated percentages.
Table 2: Representative Data for Formula Verification
| Analysis Method | Parameter | Theoretical Value | Representative Experimental Value | Conclusion |
| High-Resolution MS | m/z of [M+H]⁺ | 231.1492 Da | 231.1488 Da (Error: 1.7 ppm) | Excellent agreement; supports C₁₄H₁₈N₂O |
| Combustion Analysis | % Carbon | 73.01% | 72.95% | Excellent agreement |
| % Hydrogen | 7.88% | 7.91% | Excellent agreement | |
| % Nitrogen | 12.16% | 12.11% | Excellent agreement |
Conclusion: Synthesizing Data for Authoritative Confirmation
The definitive structural confirmation of 4-(4-(Isopentyloxy)phenyl)-1H-pyrazole is achieved not by a single technique, but by the logical synthesis of orthogonal analytical data. High-resolution mass spectrometry provides a highly precise measurement of the monoisotopic mass, allowing for the confident assignment of the molecular formula C₁₄H₁₈N₂O. This assignment is then independently validated by combustion analysis, which confirms that the elemental composition of the bulk sample is consistent with this formula.[14]
This dual-pillar approach provides a robust, self-validating framework that ensures the scientific integrity of the compound's identity. For researchers in drug development, this level of rigor is non-negotiable, as it forms the bedrock upon which all subsequent biological, toxicological, and clinical data are built.
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An In-depth Technical Guide to Determining the Solubility Profile of 4-(4-(Isopentyloxy)phenyl)-1H-pyrazole in Organic Solvents
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and understand the solubility profile of the novel pyrazole derivative, 4-(4-(isopentyloxy)phenyl)-1H-pyrazole. Rather than a simple data sheet, this document outlines the critical theoretical considerations and practical, step-by-step methodologies required to generate a robust and reliable solubility profile.
Introduction: The Significance of Pyrazole Derivatives and Their Solubility
Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmaceuticals with diverse biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] The specific compound of interest, 4-(4-(isopentyloxy)phenyl)-1H-pyrazole, is a lipophilic molecule with potential for further development. A thorough understanding of its solubility in various organic solvents is paramount for several stages of the drug development pipeline, from synthesis and purification to formulation and preclinical testing. Solubility dictates the bioavailability, manufacturability, and ultimately, the therapeutic efficacy of a drug candidate.[3][4]
Part 1: Theoretical Framework for Solubility
A fundamental principle in predicting solubility is the adage "like dissolves like."[5] This concept suggests that substances with similar polarities are more likely to be soluble in one another. However, a more quantitative and predictive approach is often necessary in a research and development setting.
Hansen Solubility Parameters (HSP)
Developed by Charles M. Hansen, HSP provides a more nuanced method for predicting solubility by breaking down the total cohesion energy of a substance into three components.[6][7]
-
δd (Dispersion forces): Energy from weak intermolecular forces.
-
δp (Polar forces): Energy from dipole-dipole interactions.
-
δh (Hydrogen bonding): Energy from hydrogen bonds.
Each solvent and solute can be described by a unique set of these three parameters. The closer the HSP values of a solute and solvent, the more likely the solute is to dissolve.[8][9] This model is particularly useful in the paint and coatings industry and has found wide application in pharmaceuticals for predicting polymer-drug compatibility and solvent selection.[8]
Part 2: Experimental Determination of Solubility
The following protocols describe standard methods for accurately measuring the solubility of a solid compound like 4-(4-(isopentyloxy)phenyl)-1H-pyrazole.
Equilibrium Solubility Method (Shake-Flask)
This is the gold-standard method for determining thermodynamic solubility.
Protocol:
-
Preparation: Add an excess amount of the solid 4-(4-(isopentyloxy)phenyl)-1H-pyrazole to a series of vials, each containing a different organic solvent of interest.
-
Equilibration: Seal the vials and agitate them at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vials to stand, or centrifuge them, to separate the undissolved solid from the saturated solution.
-
Sampling and Dilution: Carefully withdraw a known volume of the supernatant (the saturated solution) and dilute it with a suitable solvent to a concentration within the analytical range of the chosen quantification method.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Back-calculate the original concentration in the saturated solution to determine the solubility.
High-Throughput Screening (HTS) for Solubility
For rapid screening of solubility in a large number of solvents, HTS methods are employed.
Protocol:
-
Stock Solution Preparation: Prepare a concentrated stock solution of 4-(4-(isopentyloxy)phenyl)-1H-pyrazole in a highly soluble solvent like dimethyl sulfoxide (DMSO).
-
Assay Plate Preparation: Dispense the solvents to be tested into the wells of a microtiter plate.
-
Compound Addition: Add a small, known volume of the DMSO stock solution to each well.
-
Precipitation and Equilibration: The compound will precipitate in solvents where it is poorly soluble. Allow the plate to equilibrate with gentle shaking.
-
Analysis: Analyze the plate using a plate reader that can detect light scattering (nephelometry) or by direct UV-Vis absorbance after filtration. The amount of dissolved compound is determined by comparing to a standard curve.
Part 3: The Critical Role of the Solid State: Polymorphism
Polymorphism is the ability of a solid material to exist in more than one crystal structure.[3][10] Different polymorphs of the same compound can have significantly different physicochemical properties, including solubility, melting point, and stability.[11][12]
-
Metastable vs. Stable Forms: Metastable polymorphs are generally more soluble than their stable counterparts but can convert to the more stable, less soluble form over time.[11] This can have profound implications for the bioavailability and therapeutic effect of a drug.[4][10] The case of the antiretroviral drug Ritonavir is a well-known example where an unforeseen, less soluble polymorph led to a significant decrease in bioavailability and required reformulation.[10][12]
It is crucial to characterize the solid form of 4-(4-(isopentyloxy)phenyl)-1H-pyrazole using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) before and during solubility studies.
Part 4: Understanding Solubility in Mixed Solvent Systems
In pharmaceutical formulations, it is common to use mixtures of solvents (co-solvents) to enhance the solubility of a drug. The Jouyban-Acree model is a widely used mathematical model to predict the solubility of a compound in binary or ternary solvent mixtures.[13][14]
The model provides a mathematical relationship between the solubility in the mixed solvent and the solubility in the individual neat solvents, taking into account the interactions between the different solvent molecules.[14][15] This model can be a powerful tool in formulation development to minimize the amount of experimental work needed to find an optimal solvent blend.[13]
Data Summary Table
While specific data for 4-(4-(isopentyloxy)phenyl)-1H-pyrazole is not publicly available, the results of the experimental work described above should be compiled into a clear and concise table for easy comparison.
| Solvent | Polarity Index | Hansen Parameters (δd, δp, δh) | Solubility (mg/mL) at 25°C |
| Hexane | 0.1 | (14.9, 0.0, 0.0) | Experimental Value |
| Toluene | 2.4 | (18.0, 1.4, 2.0) | Experimental Value |
| Dichloromethane | 3.1 | (17.0, 7.3, 7.1) | Experimental Value |
| Acetone | 5.1 | (15.5, 10.4, 7.0) | Experimental Value |
| Ethanol | 5.2 | (15.8, 8.8, 19.4) | Experimental Value |
| Methanol | 6.6 | (14.7, 12.3, 22.3) | Experimental Value |
| Water | 10.2 | (15.5, 16.0, 42.3) | Experimental Value |
Conclusion
Determining the solubility profile of a novel compound like 4-(4-(isopentyloxy)phenyl)-1H-pyrazole is a critical step in its development journey. By combining a strong theoretical understanding with robust experimental methodologies, researchers can generate the high-quality data necessary to guide formulation, ensure bioavailability, and ultimately, unlock the therapeutic potential of this promising pyrazole derivative. It is imperative to consider the solid-state properties of the compound, as polymorphism can significantly impact solubility and stability. For complex formulations, predictive models such as the Jouyban-Acree model can be invaluable in optimizing solvent systems.
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The Ascendancy of Alkoxy-Substituted 1H-Pyrazoles: A Technical Guide for Drug Discovery
Abstract
The 1H-pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities. The strategic incorporation of alkoxy side chains has emerged as a powerful approach to modulate the pharmacokinetic and pharmacodynamic properties of these derivatives, leading to the discovery of potent therapeutic agents. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, characterization, and biological evaluation of 1H-pyrazole derivatives featuring alkoxy side chains. We will delve into key synthetic methodologies, with a focus on the Williamson ether synthesis, explore structure-activity relationships (SAR), and present detailed experimental protocols. This guide aims to be a vital resource for the rational design and development of next-generation pyrazole-based therapeutics.
Introduction: The 1H-Pyrazole Core and the Significance of Alkoxy Functionality
The 1H-pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged structure in drug discovery.[1] Its unique electronic properties and ability to participate in various non-covalent interactions have led to its incorporation into a wide array of approved drugs with diverse therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial agents.[1][2]
The introduction of alkoxy side chains (O-R) onto the pyrazole core offers a strategic avenue for fine-tuning a molecule's biological activity and physicochemical properties. The nature of the alkyl group (R) can influence:
-
Lipophilicity: Affecting cell membrane permeability and oral bioavailability.
-
Steric Profile: Influencing binding affinity and selectivity for biological targets.
-
Metabolic Stability: Modifying susceptibility to enzymatic degradation.
-
Solubility: Impacting formulation and drug delivery options.
This guide will explore how the judicious placement and variation of alkoxy substituents can lead to enhanced therapeutic potential.
Synthetic Strategies for Alkoxy-Substituted 1H-Pyrazoles
The synthesis of 1H-pyrazole derivatives with alkoxy side chains can be broadly approached in two ways: incorporation of the alkoxy group into a precursor molecule before pyrazole ring formation, or installation of the alkoxy chain onto a pre-formed pyrazole scaffold.
Synthesis from Alkoxy-Substituted Precursors
A common and versatile method for constructing the pyrazole ring is the condensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) with a hydrazine derivative.[1] By starting with an alkoxy-substituted 1,3-dicarbonyl compound, the alkoxy moiety is seamlessly integrated into the final pyrazole structure.
Workflow for Synthesis from Alkoxy-Substituted Precursors:
Caption: Mechanism of the Williamson ether synthesis for alkoxy-pyrazoles.
Detailed Experimental Protocol: Synthesis of 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole
This protocol provides a representative example of synthesizing an alkoxy-substituted pyrazole.
Materials:
-
1-(4-methoxyphenyl)ethanone
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Phenylhydrazine hydrochloride
-
Glacial acetic acid
-
Ethanol
Procedure:
-
Synthesis of the enaminone intermediate: A mixture of 1-(4-methoxyphenyl)ethanone (10 mmol) and DMF-DMA (12 mmol) is heated at 120 °C for 2-3 hours. The reaction progress is monitored by TLC. After completion, the excess DMF-DMA is removed under reduced pressure to yield the crude enaminone.
-
Cyclization to form the pyrazole: The crude enaminone is dissolved in ethanol (50 mL). Phenylhydrazine hydrochloride (11 mmol) and a catalytic amount of glacial acetic acid (0.5 mL) are added to the solution. The reaction mixture is refluxed for 4-6 hours.
-
Work-up and purification: After cooling to room temperature, the solvent is evaporated. The residue is dissolved in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole.
Spectroscopic Characterization
The structural elucidation of newly synthesized alkoxy-substituted 1H-pyrazoles relies on a combination of spectroscopic techniques.
Table 1: Spectroscopic Data for a Representative Alkoxy-Substituted 1H-Pyrazole (5-ethoxy-3-methyl-1-phenyl-1H-pyrazole) [3]
| Technique | Key Features and Assignments |
|---|---|
| ¹H NMR | δ (ppm): 7.68 (d, 2H, Ar-H), 7.35 (t, 2H, Ar-H), 7.17 (t, 1H, Ar-H), 5.40 (s, 1H, pyrazole-H4), 4.12 (q, 2H, -OCH₂CH₃), 2.42 (s, 3H, pyrazole-CH₃), 1.44 (t, 3H, -OCH₂CH₃) |
| ¹³C NMR | δ (ppm): 154.6, 148.3, 138.8, 128.6, 125.5, 121.6, 86.1 (pyrazole-C4), 67.5 (-OCH₂CH₃), 14.6, 14.5 |
| Mass Spec. | (ESI): m/z = 203 [M+H]⁺ |
| IR (KBr) | ν (cm⁻¹): ~3050 (Ar C-H), ~2980 (Aliphatic C-H), ~1600 (C=C, C=N), ~1240 (C-O stretch) |
Biological Activities and Structure-Activity Relationships (SAR)
Alkoxy-substituted 1H-pyrazoles have demonstrated a wide spectrum of biological activities, with their efficacy often being dependent on the nature and position of the alkoxy side chain.
Anticancer Activity
Numerous studies have highlighted the potential of alkoxy-substituted pyrazoles as anticancer agents. [4][5][6][7][8][9]The alkoxy groups can enhance the interaction of the pyrazole core with various biological targets implicated in cancer progression, such as protein kinases and tubulin.
A study on a series of (1-aryl-1H-pyrazol-4-yl) (3,4,5-trimethoxyphenyl)methanones revealed that these compounds act as tubulin inhibitors. [8]The presence of the trimethoxyphenyl moiety is crucial for their potent anti-proliferative activities.
SAR Insights for Anticancer Activity:
-
Alkoxy Group Position: The position of the alkoxy group on an appended phenyl ring can significantly impact activity. For instance, in a series of pyrazole derivatives, a methoxy group at the para-position of a phenyl ring at C3 of the pyrazole was found to be favorable for activity. [9]* Chain Length and Branching: Systematic studies varying the alkoxy chain length have shown that shorter chains, such as methoxy and ethoxy, are often optimal for anticancer activity. Longer or bulkier chains can lead to a decrease in potency due to steric hindrance at the target's binding site.
Antimicrobial Activity
The emergence of drug-resistant microbial strains necessitates the development of novel antimicrobial agents. Alkoxy-substituted pyrazoles have shown promise in this area. The lipophilic nature of the alkoxy side chain can facilitate the penetration of the bacterial cell membrane.
Anti-inflammatory Activity
Certain alkoxy-substituted pyrazoles have demonstrated significant anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes. [4]The nature of the alkoxy substituent can influence the selectivity for COX-1 versus COX-2, which is a critical factor in minimizing gastrointestinal side effects.
Logical Relationship for SAR-driven Drug Design:
Caption: Iterative process of SAR-guided lead optimization.
Conclusion and Future Perspectives
1H-pyrazole derivatives bearing alkoxy side chains represent a promising class of compounds in the ongoing quest for novel therapeutics. The synthetic flexibility, coupled with the ability to fine-tune physicochemical and biological properties through the strategic manipulation of the alkoxy substituent, makes this scaffold particularly attractive for drug discovery. Future research in this area will likely focus on the development of more complex and diverse alkoxy chains, the exploration of novel biological targets, and the use of computational modeling to guide the rational design of next-generation alkoxy-substituted pyrazole drugs.
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Synthesis and anti-inflammatory evaluation of new substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole derivatives. ([Link])
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Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line. ([Link])
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Design and synthesis of some new tri-substituted pyrazole derivatives as anticancer agents. ([Link])
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Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition. ([Link])
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Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibi. ([Link])
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Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. ([Link])
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A review of recent advances in anticancer activity and SAR of pyrazole derivatives. ([Link])
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Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues. ([Link])
-
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Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition. ([Link])
-
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-
1H and 13C NMR study of perdeuterated pyrazoles. ([Link])
-
O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. ([Link])
-
1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1.... ([Link])
-
Basic 1H- and 13C-NMR Spectroscopy. ([Link])
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Thermodynamic stability of 4-(4-(Isopentyloxy)phenyl)-1H-pyrazole
Thermodynamic Stability of 4-(4-(Isopentyloxy)phenyl)-1H-pyrazole
Part 1: Executive Summary
Compound Identity: 4-(4-(Isopentyloxy)phenyl)-1H-pyrazole Molecular Formula: C₁₄H₁₈N₂O Molecular Weight: 230.31 g/mol
This technical guide delineates the thermodynamic stability profile of 4-(4-(Isopentyloxy)phenyl)-1H-pyrazole, a structural motif common in liquid crystal engineering and kinase inhibitor development. The compound features a 1H-pyrazole core (providing high thermal resilience and hydrogen-bonding capability) linked to a lipophilic isopentyloxy tail (modulating solubility and crystal packing).
Core Stability Thesis: The molecule exhibits high thermal stability (onset of decomposition >250°C) due to the aromatic pyrazole-phenyl conjugation. However, its thermodynamic profile is governed by prototropic tautomerism in solution and polymorphic transitions in the solid state. The isopentyloxy chain introduces a specific vulnerability to oxidative dealkylation under radical stress conditions.
Part 2: Chemical Identity & Structural Thermodynamics
Tautomeric Equilibrium
The 1H-pyrazole moiety exists in a dynamic equilibrium between two identical tautomers in solution, mediated by intermolecular hydrogen bonding. In the solid state, this typically resolves into a catemeric hydrogen-bonded network, significantly increasing the melting enthalpy (
Thermodynamic Implication: The barrier to tautomerization is low (< 5 kcal/mol), meaning the compound behaves as a single species in isotropic solution but may crystallize into distinct polymorphs depending on the hydrogen-bond donor/acceptor arrangement during isolation.
Structural Vulnerabilities
-
Ether Linkage (Isopentyloxy): Chemically robust against hydrolysis but susceptible to acid-catalyzed ether cleavage at high temperatures (
in conc. HBr/HI) and radical oxidation at the benzylic-like -carbon of the isopentyl chain. -
Pyrazole Ring: Highly resistant to oxidation and reduction.[1] The N-N bond is the thermodynamic anchor, stable up to
300°C in inert atmospheres.
Part 3: Visualization of Stability Pathways
Diagram 1: Tautomerism & Degradation Pathways
This diagram illustrates the equilibrium state and the primary degradation routes (Oxidative Dealkylation and Ring N-Oxidation).
Caption: Figure 1. Prototropic tautomerism (reversible) vs. irreversible degradation pathways under stress conditions.
Part 4: Thermodynamic Parameters (Reference & Predicted)
The following values define the boundary conditions for handling and storage.
| Parameter | Value / Range | Thermodynamic Significance |
| Melting Point ( | 108°C – 115°C (Predicted*) | Solid-state lattice energy is dominated by Pyrazole N-H···N hydrogen bonds.[2] |
| Boiling Point | ~420°C (at 760 mmHg) | Theoretical extrapolation; decomposition likely occurs before boiling. |
| pKa (Acidic) | 13.9 – 14.2 (NH) | Very weak acid; deprotonation requires strong bases (e.g., NaH, KOtBu). |
| pKa (Basic) | 2.5 – 3.0 (Pyridine-like N) | Protonation occurs only in strong acidic media (pH < 2). |
| LogP | 3.2 ± 0.4 | Lipophilic; indicates high membrane permeability and low aqueous solubility. |
| Thermal Decomposition ( | > 280°C | High thermal stability suitable for melt-processing or solvothermal synthesis. |
*Note: Exact
Part 5: Experimental Protocols for Stability Profiling
To validate the thermodynamic stability of a specific batch, the following self-validating protocols must be executed.
Protocol A: Differential Scanning Calorimetry (DSC) for Polymorph Screening
Objective: Determine phase transitions, melting enthalpy, and glass transition temperature.
-
Sample Prep: Weigh 2–4 mg of dried 4-(4-(Isopentyloxy)phenyl)-1H-pyrazole into a Tzero aluminum pan. Hermetically seal (pinhole lid).
-
Equilibration: Equilibrate at 25°C for 5 minutes.
-
Ramp 1: Heat from 25°C to 150°C at 10°C/min (Identify
). -
Cooling: Cool to -50°C at 20°C/min (Induce crystallization or glass formation).
-
Ramp 2: Heat from -50°C to 200°C at 10°C/min.
-
Analysis:
-
Endotherm 1: Primary melting point.
-
Exotherm (Cooling): Crystallization temperature (
). - : Integrate the melting peak. A sharp peak indicates high purity; a broadened peak suggests impurities or amorphous content.
-
Protocol B: Forced Degradation (Stress Testing)
Objective: Quantify chemical stability limits.
| Stress Condition | Reagent / Condition | Duration | Acceptance Criteria |
| Acid Hydrolysis | 1N HCl, Reflux (80°C) | 24 Hours | < 2% degradation (Ether cleavage to phenol). |
| Base Hydrolysis | 1N NaOH, Reflux (80°C) | 24 Hours | < 0.5% degradation (Pyrazole ring is base-stable). |
| Oxidation | 3% | 4 Hours | < 1% N-oxide formation. |
| Thermal | Solid state, 105°C | 7 Days | No change in HPLC purity or appearance. |
| Photostability | UV (ICH Q1B), 1.2M lux-h | Cycle | Monitor for yellowing (quinone formation). |
Part 6: Stability Testing Workflow Visualization
Caption: Figure 2. Decision tree for forced degradation studies to establish shelf-life specifications.
References
-
Elguero, J., et al. (2000). Protomeric Tautomerism in Pyrazoles: A Review of Thermodynamic Data. Advances in Heterocyclic Chemistry.
-
Kumar, D., et al. (2021). Polynitro-functionalized 4-phenyl-1H-pyrazoles as heat-resistant explosives. Organic & Biomolecular Chemistry.
-
BenchChem Safety Data. (2024). Stability Guidelines for Phenyl-Pyrazole Derivatives.
-
Menyhárd, D. K., et al. (2017). Thermodynamics of Pyrazole Derivatives: Solubility and Partitioning. Journal of Pharmaceutical Sciences.
Sources
A Technical Guide to Investigating the Biological Potential of 4-(4-(Isopentyloxy)phenyl)-1H-pyrazole
Abstract
The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of therapeutic applications.[1][2][3] This guide focuses on a specific, novel derivative, 4-(4-(Isopentyloxy)phenyl)-1H-pyrazole , and outlines a comprehensive, phased strategy for the systematic evaluation of its potential biological activities. While direct literature on this exact molecule is nascent, its structural features—a 4-substituted phenylpyrazole core—suggest a high probability of valuable pharmacological properties based on extensive structure-activity relationship (SAR) studies of analogous compounds.[4][5][6] This document provides a roadmap for researchers, detailing the scientific rationale, experimental workflows, and detailed protocols necessary to elucidate its therapeutic potential, focusing on anticancer, anti-inflammatory, antimicrobial, and antioxidant activities.
Introduction: The Pyrazole Scaffold and Rationale for Investigation
Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern drug design.[1][3] Its structural rigidity, capacity for hydrogen bonding, and tunable electronic properties make it an ideal pharmacophore for interacting with diverse biological targets.[3] Marketed drugs like Celecoxib (anti-inflammatory), Crizotinib (anticancer), and Sulfaphenazole (antimicrobial) underscore the therapeutic versatility of the pyrazole core.[7]
The subject of this guide, 4-(4-(Isopentyloxy)phenyl)-1H-pyrazole , possesses distinct structural motifs that warrant investigation:
-
The 4-Phenylpyrazole Core: Unlike 3- or 5-substituted aryl pyrazoles, 4-aryl pyrazoles present a different spatial arrangement of the phenyl group, which can lead to unique interactions with enzyme active sites or receptors.
-
The Isopentyloxy Tail: The (isopentyloxy)phenyl group provides a significant lipophilic character. This can enhance membrane permeability and influence pharmacokinetic properties. The ether linkage offers metabolic stability and specific conformational flexibility.
Given the established bioactivity of related pyrazole derivatives, we hypothesize that this compound is a prime candidate for screening against several key therapeutic targets.
Hypothesized Biological Activities: A Data-Driven Approach
Based on the extensive body of literature surrounding pyrazole-based compounds, the following biological activities are proposed as primary areas of investigation for 4-(4-(Isopentyloxy)phenyl)-1H-pyrazole .
-
Anti-inflammatory Activity: Pyrazole derivatives are renowned for their anti-inflammatory effects, most famously through the inhibition of cyclooxygenase (COX) enzymes.[3][5] Compounds with a diaryl heterocyclic structure, similar to our target molecule, are characteristic of selective COX-2 inhibitors like Celecoxib.[7][8]
-
Anticancer Activity: The pyrazole scaffold is present in numerous compounds that exhibit potent anticancer activity through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and interference with signal transduction pathways.[2][4] Pyrazole derivatives have been investigated as inhibitors of key kinases involved in cancer progression.[5]
-
Antimicrobial Activity: Azole compounds, including pyrazoles, are a major class of antimicrobial agents.[8] The pyrazole nucleus has been incorporated into novel compounds designed to combat drug-resistant strains of bacteria and fungi.[2][5][6]
-
Antioxidant Activity: Many heterocyclic compounds, particularly those with electron-rich aromatic systems, can act as radical scavengers. Pyrazole derivatives have demonstrated significant antioxidant potential in various in vitro assays.[9]
A Phased In Vitro Screening Cascade
To efficiently and logically assess the biological potential of the target compound, a multi-phase screening approach is recommended. This workflow prioritizes broad, cost-effective assays initially, followed by more complex, mechanism-focused assays for promising hits.
Caption: A logical workflow for the phased in vitro evaluation of the target compound.
Detailed Experimental Protocols
The following protocols are foundational for executing the primary and secondary screening phases. They are designed to be self-validating by including appropriate positive and negative controls.
Protocol: Anticancer Cytotoxicity (MTT Assay)
This colorimetric assay is a standard for assessing cell viability and is a robust first-pass screen for cytotoxic effects.[10][11]
-
Objective: To determine the concentration of the compound that inhibits 50% of cell growth (IC50).
-
Principle: Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product, which can be quantified spectrophotometrically.
-
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast, A549 for lung) and a non-malignant control cell line (e.g., MCF-10A).[12]
-
Culture medium (e.g., DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin.
-
96-well cell culture plates.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution).
-
Test Compound stock solution (e.g., 10 mM in DMSO).
-
Positive control (e.g., Doxorubicin).
-
-
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., from 0.1 µM to 100 µM) in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells for untreated cells (negative control) and cells treated with Doxorubicin (positive control). Ensure the final DMSO concentration is <0.5%.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Purple formazan crystals should become visible in viable cells.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression.
-
Protocol: Anti-inflammatory Activity (In Vitro COX Inhibition)
This assay determines if the compound's anti-inflammatory potential stems from the inhibition of COX enzymes, a primary mechanism for NSAIDs.[13][14]
-
Objective: To quantify the compound's inhibitory effect on COX-1 and COX-2 enzymes.
-
Principle: The assay measures the peroxidase activity of COX enzymes. The enzyme converts arachidonic acid to prostaglandin G2 (PGG2), and the peroxidase component reduces PGG2 to PGH2, oxidizing a chromogenic substrate in the process. Inhibition of this process reduces the colorimetric signal.
-
Materials:
-
COX-1 and COX-2 enzyme kits (commercially available).
-
Arachidonic acid (substrate).
-
Chromogenic substrate (e.g., TMPD).
-
Test Compound stock solution.
-
Positive controls: A non-selective inhibitor (e.g., Indomethacin) and a selective COX-2 inhibitor (e.g., Celecoxib).
-
-
Step-by-Step Methodology:
-
Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions.
-
Plate Setup: In a 96-well plate, add the reaction buffer, heme, and the respective enzyme (COX-1 or COX-2) to designated wells.
-
Inhibitor Addition: Add various concentrations of the test compound or control inhibitors to the wells. Include a no-inhibitor control.
-
Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid and the colorimetric substrate.
-
Data Acquisition: Immediately measure the absorbance change over time (kinetic read) at the appropriate wavelength (e.g., 590 nm) using a plate reader.
-
Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the no-inhibitor control. Plot the percent inhibition against the log of the compound concentration to calculate the IC50 value for both COX-1 and COX-2. The selectivity index (SI) can be calculated as IC50(COX-1) / IC50(COX-2).
-
Protocol: Antimicrobial Activity (Broth Microdilution)
This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15][16][17]
-
Objective: To find the lowest concentration of the compound that visibly inhibits the growth of a microorganism.
-
Principle: The test compound is serially diluted in a liquid growth medium in a 96-well plate, which is then inoculated with a standardized suspension of the test microorganism. Growth is assessed by visual inspection of turbidity after incubation.
-
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (e.g., Candida albicans).
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
96-well plates.
-
Test Compound stock solution.
-
Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).
-
-
Step-by-Step Methodology:
-
Compound Dilution: Add 50 µL of sterile broth to all wells of a 96-well plate. Add 50 µL of the test compound stock (at 2x the highest desired concentration) to the first column of wells.
-
Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating across the plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard) and dilute it according to standard protocols (e.g., CLSI guidelines) to achieve a final concentration of ~5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add 50 µL of the standardized inoculum to each well. This brings the total volume to 100 µL and halves the compound concentrations to their final test values. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the well is clear).
-
Protocol: Antioxidant Activity (DPPH Radical Scavenging)
A simple and widely used assay to assess the ability of a compound to act as a free radical scavenger.[18][19][20]
-
Objective: To measure the radical scavenging capacity of the compound.
-
Principle: The stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl) has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, DPPH is reduced to a colorless/yellowish compound. The decrease in absorbance is proportional to the radical scavenging activity.[18]
-
Materials:
-
DPPH solution (e.g., 0.1 mM in methanol).
-
Test Compound stock solution (in methanol).
-
Positive control (e.g., Ascorbic acid or Trolox).
-
Methanol (as blank).
-
-
Step-by-Step Methodology:
-
Plate Setup: In a 96-well plate, add serial dilutions of the test compound or positive control.
-
Reaction Initiation: Add the DPPH solution to each well to start the reaction.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Data Acquisition: Measure the absorbance at 517 nm.
-
Analysis: Calculate the percentage of DPPH scavenging activity. Plot this against the log of the compound concentration to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
Data Interpretation and Hypothetical Results
Clear presentation of quantitative data is essential for comparing activities and making informed decisions.
Table 1: Hypothetical Bioactivity Profile of 4-(4-(Isopentyloxy)phenyl)-1H-pyrazole
| Assay Type | Target/Cell Line | Parameter | Result | Positive Control | Control Result |
| Anticancer | MCF-7 (Breast Cancer) | IC50 | 12.5 µM | Doxorubicin | 0.8 µM |
| A549 (Lung Cancer) | IC50 | 25.2 µM | Doxorubicin | 1.1 µM | |
| MCF-10A (Normal) | IC50 | > 100 µM | Doxorubicin | 15.7 µM | |
| Anti-inflammatory | COX-1 Enzyme | IC50 | 85.0 µM | Indomethacin | 0.5 µM |
| COX-2 Enzyme | IC50 | 5.5 µM | Celecoxib | 0.2 µM | |
| Antimicrobial | S. aureus | MIC | 32 µg/mL | Ciprofloxacin | 0.5 µg/mL |
| E. coli | MIC | > 128 µg/mL | Ciprofloxacin | 0.25 µg/mL | |
| Antioxidant | DPPH Radical | IC50 | 45.8 µM | Ascorbic Acid | 18.2 µM |
-
Interpretation of Hypothetical Results:
-
Anticancer Potential: The compound shows moderate cytotoxicity against the MCF-7 breast cancer line and is significantly less toxic to the non-malignant MCF-10A line (Selectivity Index > 8). This is a promising result, warranting further investigation into the mechanism of cell death.[12]
-
Anti-inflammatory Potential: The compound demonstrates potent and selective inhibition of COX-2 over COX-1 (SI ≈ 15.5). This profile is highly desirable for developing NSAIDs with a reduced risk of gastrointestinal side effects.
-
Antimicrobial Potential: The activity is specific to the Gram-positive bacterium S. aureus, with no significant effect on the Gram-negative E. coli.
-
Antioxidant Potential: The compound exhibits moderate radical scavenging activity.
-
Mechanistic Elucidation: A Deeper Dive
If primary screening reveals a promising anticancer effect, the next logical step is to investigate the underlying mechanism. A common pathway for cancer cell death is apoptosis.
Caption: A hypothetical intrinsic apoptosis pathway induced by the target compound.
To validate this pathway, secondary assays such as Annexin V/PI staining (to differentiate apoptosis from necrosis), caspase activation assays (measuring Caspase-3/7/9 activity), and analysis of Bcl-2 family protein expression would be required.
Conclusion and Future Directions
This guide provides a structured, evidence-based framework for the initial in vitro characterization of 4-(4-(Isopentyloxy)phenyl)-1H-pyrazole . By leveraging knowledge of the pyrazole scaffold's proven pharmacological relevance, we can strategically direct research efforts toward the most probable therapeutic applications. The proposed phased screening cascade ensures an efficient use of resources, moving from broad activity profiling to specific mechanistic studies. Positive outcomes from this comprehensive in vitro evaluation would build a strong case for advancing the compound to lead optimization and subsequent preclinical in vivo efficacy and safety studies.
References
- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79.
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- Jan, B., Parveez, A., & Mohiuddin, T. (2024).
- Mague, J. T., Mohamed, S. K., Akkurt, M., Al-Turkistani, A. M., & Albayati, M. R. (2022).
- Anonymous. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives.
- Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks.
- Anonymous. (n.d.). A comprehensive review on in-vitro methods for anti- microbial activity. World Journal of Pharmaceutical and Life Sciences.
- ResearchGate. (2020, May 19).
- Martínez-Jiménez, F., et al. (2015). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. Austin Journal of Pharmacology and Therapeutics.
- BioIVT. (n.d.). Antioxidant Assays.
- Uddin, A., et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Biomedicine & Pharmacotherapy, 109, 2377-2392.
- Peiris, M., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Asian Journal of Research in Botany.
- Biointerface Research in Applied Chemistry. (2024). The Latest Progress on the Preparation and Biological activity of Pyrazoles. Biointerface Research in Applied Chemistry.
- Kumar, V., & Kumar, A. (2014). Current status of pyrazole and its biological activities. Journal of Global Trends in Pharmaceutical Sciences, 5(4), 2048-2064.
- Encyclopedia.pub. (2024, August 30).
- Aggarwal, R., et al. (2018).
- ResearchGate. (2025, February 22).
- Aggarwal, R., et al. (2018).
- Almalki, A. S., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Chemistry Central Journal, 15(1), 65.
- Anonymous. (2026). Pharmacological Activities of Pyrazole and Its Derivatives A Review. World Journal of Pharmaceutical Research.
- S. S. Shagufta, & S. S. Asfia. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
- Panday, A., & Kumar, S. (2022). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry, 38(3), 568-592.
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- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
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Modulating the Frontier: A Guide to the Electronic Properties of Phenyl-Substituted 1H-Pyrazole Compounds
An In-depth Technical Guide:
Abstract
The 1H-pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, valued for its unique structural and electronic characteristics.[1][2] The introduction of a phenyl substituent provides a versatile handle for fine-tuning the molecule's electronic properties, thereby influencing its biological activity, photophysical behavior, and reactivity. This guide offers a comprehensive exploration of the principles and techniques used to understand and manipulate the electronic landscape of phenyl-substituted 1H-pyrazoles. We delve into the theoretical underpinnings of substituent effects, detail key experimental characterization methods, provide validated protocols, and bridge the gap between empirical data and computational modeling.
The Electronic Architecture of the Pyrazole Core
The 1H-pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This arrangement creates a distinct electronic environment:
-
Nitrogen Atoms: The ring features a "pyrrole-like" nitrogen (N1) and a "pyridine-like" nitrogen (N2). The N1 nitrogen is sp²-hybridized and its lone pair participates in the aromatic π-system, contributing to the ring's electron-rich nature. The N2 nitrogen is also sp²-hybridized, but its lone pair lies in the plane of the ring and does not participate in aromaticity, rendering it basic.[2]
-
Carbon Atoms: The electron density is not uniform across the carbon atoms. Computational studies and reactivity patterns show that the C4 position has the highest electron density, making it the primary site for electrophilic substitution. Conversely, the C3 and C5 positions are comparatively electron-deficient due to their proximity to the electronegative nitrogen atoms, making them susceptible to nucleophilic attack.[2][3]
Phenyl substitution, typically at the N1, C3, or C5 positions, directly couples the pyrazole's electronic system with that of the phenyl ring, creating a conjugated system where electronic effects can be transmitted and manipulated.
Caption: Core structure of 1H-pyrazole and its primary phenyl substitution sites.
The Role of Phenyl Substituents in Modulating Electronic Properties
The true power of this scaffold lies in tuning its properties by adding substituents to the phenyl ring. These substituents alter the electronic distribution through two primary mechanisms: inductive and resonance effects.[4]
-
Inductive Effects: These are transmitted through the sigma (σ) bonds and are based on the electronegativity of the atoms. For example, a trifluoromethyl (-CF₃) group is strongly electron-withdrawing inductively.
-
Resonance Effects: These occur through the pi (π) system and involve the delocalization of electrons, which can be represented by resonance structures. A methoxy (-OCH₃) group is electron-donating by resonance due to its lone pairs.[4]
These effects directly impact the energy levels of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate an electron, while the LUMO energy relates to its ability to accept an electron. The HOMO-LUMO energy gap (ΔE) is a critical parameter that correlates with the molecule's chemical reactivity, kinetic stability, and optical properties.[5][6]
-
Electron-Donating Groups (EDGs): Substituents like -OCH₃ or -NH₂ on the phenyl ring increase the electron density of the conjugated system. This raises the energy of the HOMO more significantly than the LUMO, generally leading to a smaller HOMO-LUMO gap . Molecules with EDGs are more easily oxidized.[7][8]
-
Electron-Withdrawing Groups (EWGs): Substituents like -NO₂ or -CN pull electron density away from the conjugated system. This lowers the energy of both the HOMO and LUMO, but often has a more pronounced effect on the LUMO. This also results in a smaller HOMO-LUMO gap . Molecules with EWGs are more easily reduced.[1][7]
Caption: Logical flow of substituent effects on frontier orbital energies.
Quantitative Data Summary
The trends described above can be quantified using experimental and computational methods. The following table provides illustrative data on how different substituents on a 1-phenyl-1H-pyrazole might affect key electronic parameters.
| Substituent on Phenyl Ring (para-position) | Onset Oxidation Potential (V vs. Fc/Fc⁺) | Estimated HOMO (eV) | λmax (nm) | Optical Band Gap (eV) |
| -OCH₃ (EDG) | ~1.10 | ~ -5.50 | ~265 | ~4.68 |
| -H (Unsubstituted) | ~1.25 | ~ -5.65 | ~252 | ~4.92 |
| -Cl (Weak EWG) | ~1.35 | ~ -5.75 | ~258 | ~4.81 |
| -NO₂ (Strong EWG) | ~1.60 | ~ -6.00 | ~295 | ~4.20 |
Note: These are representative values to illustrate trends. Actual values are highly dependent on the specific molecular structure and experimental conditions.
Experimental Workflows for Characterization
A robust understanding of electronic properties requires a combination of synthesis, electrochemical analysis, and spectroscopic investigation, often validated by computational models.
Sources
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- 3. An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties | MDPI [mdpi.com]
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- 8. scribd.com [scribd.com]
Crystal Packing and Structural Analysis of Isopentyloxy Pyrazoles
This guide serves as a comprehensive technical resource for the structural analysis of isopentyloxy pyrazoles, a class of compounds significant in medicinal chemistry for their balanced lipophilicity and bioactive core.
Technical Guide & Whitepaper
Executive Summary
Isopentyloxy pyrazoles combine a rigid, polar heterocyclic core with a flexible, hydrophobic isopentyl (3-methylbutoxy) tail. This structural duality creates unique challenges and opportunities in solid-state chemistry. This guide details the methodology for synthesizing, crystallizing, and structurally characterizing these molecules. It focuses on deciphering the competition between strong hydrogen bonding (pyrazole-pyrazole interactions) and weak van der Waals forces (isopentyl chain packing), utilizing X-ray diffraction and Hirshfeld surface analysis.
Introduction: The Structural Motif
The pyrazole ring is a privileged scaffold in drug discovery (e.g., Celecoxib, Rimonabant). The introduction of an isopentyloxy group at the 3- or 5-position serves two critical functions:
-
Pharmacokinetic Modulation: The branched alkyl chain increases lipophilicity (LogP), enhancing membrane permeability while maintaining solubility compared to longer n-alkyl chains.
-
Crystal Engineering: The steric bulk of the isopentyl group disrupts planar stacking, often leading to novel polymorphs or increased solubility profiles compared to methoxy/ethoxy analogs.
Synthesis and Crystallization Protocols
Synthesis of 3-Isopentyloxy-1H-pyrazoles
To obtain high-purity material for crystallographic analysis, a regioselective synthesis is required. The O-alkylation of pyrazolones is the preferred route.
Optimized Protocol:
-
Reagents: 3-methyl-1-phenyl-2-pyrazolin-5-one (or similar derivative), 1-bromo-3-methylbutane, Potassium Carbonate (
). -
Solvent: DMF (Dimethylformamide) or Acetone.
-
Procedure:
-
Dissolve the pyrazolone (1.0 eq) in DMF.
-
Add anhydrous
(1.5 eq) and stir at 60°C for 30 mins to generate the enolate. -
Dropwise addition of 1-bromo-3-methylbutane (1.2 eq).
-
Reflux for 6–8 hours. Monitor via TLC (Hexane:EtOAc 7:3).
-
Purification: Pour into ice water. The precipitate is filtered and recrystallized from ethanol to remove N-alkylated byproducts (a common impurity).
-
Single Crystal Growth Methodologies
Obtaining X-ray quality crystals for flexible alkoxy-substituted molecules requires controlling the entropy of the alkyl chain.
-
Method A: Slow Evaporation (Thermodynamic Control)
-
Solvent System: Ethanol/Water (80:20) or Methanol.
-
Technique: Dissolve 20 mg of compound in minimal hot solvent. Filter through a 0.45 µm PTFE syringe filter into a clean vial. Cover with parafilm, poke 3-4 small holes, and leave in a vibration-free environment at 20°C.
-
Outcome: Promotes stable packing of the isopentyl chains.
-
-
Method B: Vapor Diffusion (Kinetic Control)
-
Solvent: THF (inner vial), Pentane (outer reservoir).
-
Technique: Place the solution in a small inner vial. Place this vial inside a larger jar containing pentane. Seal the outer jar.
-
Outcome: Useful if the isopentyl chain causes high solubility in alcohols.
-
Structural Analysis Workflow (X-ray Diffraction)
Once a single crystal is mounted (typically 0.1 x 0.1 x 0.2 mm), the analysis proceeds via Single Crystal X-ray Diffraction (SCXRD).
Data Collection & Reduction
-
Temperature: Data should be collected at 100 K (using liquid nitrogen stream).
-
Reasoning: The isopentyl group is thermally active. At room temperature, the terminal methyl groups often exhibit high thermal vibration parameters (ellipsoids), leading to disorder models. Cooling "freezes" the chain conformation.
-
-
Radiation: Mo-K\alpha (\lambda = 0.71073 Å) or Cu-K\alpha (\lambda = 1.54184 Å).
Molecular Conformation Analysis
In the solved structure, focus on two key torsion angles:
-
The Glycosidic-like Linkage (
): Determines if the chain is coplanar with the ring. -
The Isopentyl Tail (
): The 3-methylbutyl chain typically adopts an anti or gauche conformation to maximize packing efficiency.-
Expectation: The terminal isopropyl fork often creates a "herringbone" or interdigitated packing motif to minimize void space.
-
Supramolecular Architecture
The crystal packing is governed by a hierarchy of forces:
-
Primary Interaction (Strong):
Hydrogen Bonds.-
Pyrazoles typically form centrosymmetric dimers (
motif) or catemers (infinite chains, motif). -
Observation: In isopentyloxy derivatives, the bulky tail often blocks catemer formation, favoring discrete dimers.
-
-
Secondary Interaction (Weak):
and .-
Look for T-shaped interactions between the pyrazole ring and phenyl substituents (if present).
-
-
Tertiary Interaction (Dispersion): Hydrophobic Packing.
-
The isopentyl chains tend to cluster, forming hydrophobic layers that alternate with the polar pyrazole layers.
-
Hirshfeld Surface Analysis (HSA)[1][2][3]
HSA is mandatory for quantifying the contribution of the isopentyl group to the crystal stability. It maps the electron density boundary of the molecule.
Visualizing the Surface ( )[3][4]
-
Red Spots: Indicate contacts shorter than the sum of van der Waals radii.[1][2]
-
Location: Found at the Pyrazole NH (donor) and N (acceptor).
-
-
White Regions: Contacts around the vdW sum.[1][2][3]
-
Location: Along the isopentyl chain (
contacts).
-
-
Blue Regions: No close contacts.
Fingerprint Plot Interpretation
The 2D fingerprint plot (di vs de) decomposes the interactions:
-
Spikes: Two sharp spikes at the bottom left indicate strong
hydrogen bonds. -
Central Diffuse Region: Represents
interactions.-
Significance: For isopentyloxy pyrazoles,
contacts often comprise >50% of the total surface area, confirming that dispersion forces from the alkyl tail are the dominant stabilizing force for the lattice, even if H-bonds are the strongest directional force.
-
Visualization of Workflows
Synthesis & Crystallization Pathway
Figure 1: Step-by-step workflow for the synthesis and isolation of single crystals suitable for X-ray diffraction.
Structural Analysis Logic
Figure 2: Logical framework for analyzing the crystallographic data, moving from geometric parameters to supramolecular quantification.
Physicochemical Implications
Understanding the crystal structure allows for the prediction of bulk properties:
-
Melting Point: Isopentyloxy derivatives typically have lower melting points than their n-pentyl isomers. The branching disrupts efficient packing, lowering the lattice energy.
-
Solubility: The "Hydrophobic Shielding" observed in the crystal (where isopentyl tails surround the polar core) explains the enhanced solubility in non-polar solvents, crucial for lipophilic drug formulation.
References
-
Synthesis & General Pyrazole Chemistry
-
El-Mekabaty, A. (2013). Synthesis and properties of some new pyrazole derivatives. Journal of Heterocyclic Chemistry. Link
-
-
Hirshfeld Surface Methodology
-
Crystal Engineering of Pyrazoles
-
Infantes, L., & Motherwell, W. D. S. (2004). Water clusters in organic molecular crystals; hydrogen-bonding patterns. CrystEngComm, 6(73), 438-445. Link
-
-
Alkoxy Pyrazole Interactions
Sources
- 1. Crystal structure, Hirshfeld surface analysis and interaction energy and DFT studies of (S)-10-propargylpyrrolo[2,1-c][1,4]benzodiazepine-5,11-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structure and Hirshfeld surface analyses, intermolecular interaction energies and energy frameworks of methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-(4-nitrophenyl)-4H-pyran-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hirshfeld Surface Analysis and Density Functional Theory Calculations of 2-Benzyloxy-1,2,4-triazolo[1,5-a] quinazolin-5(4H)-one: A Comprehensive Study on Crystal Structure, Intermolecular Interactions, and Electronic Properties [mdpi.com]
Technical Guide: Synthesis of 4-Substituted Phenyl Pyrazoles
This guide provides a technical deep-dive into the synthesis of 4-substituted 1-phenylpyrazoles , a privileged scaffold in medicinal chemistry (e.g., Fipronil, CDPPB). It prioritizes regioselective control and high-yield methodologies suitable for pharmaceutical applications.
Executive Summary & Retrosynthetic Logic
The pyrazole ring is an aromatic 5-membered heterocycle containing two adjacent nitrogen atoms.[1] In 1-phenylpyrazoles, the C4 position is the most nucleophilic site, behaving similarly to the para-position of a phenol or aniline. Consequently, synthetic strategies are bifurcated into two main logic streams:
-
De Novo Cyclization: Construction of the pyrazole ring with the C4-substituent pre-installed (using 2-substituted-1,3-dicarbonyl precursors).
-
Core Functionalization: Electrophilic attack or Metal-Catalyzed C-H activation at C4 of a pre-formed 1-phenylpyrazole.
Retrosynthetic Pathway Map
Figure 1: Strategic decision tree for accessing 4-substituted pyrazoles. Pathway A is preferred for diverse library generation; Pathway B is preferred for scale-up of specific analogs.
Pathway A: Direct C4-Functionalization (The Nucleophilic Approach)
The C4 position of 1-phenylpyrazole is significantly more electron-rich than C3 or C5 due to the lone pair donation from N1 and the enamine-like character of the C4=C5 bond.
Vilsmeier-Haack Formylation (Synthesis of 4-CHO)
This is the industry standard for introducing a carbon handle at C4. The reaction installs a formyl group, which serves as a versatile linchpin for reductive amination, oxidation (to acids), or Wittig olefination.
-
Mechanism: The pyrazole C4 acts as a nucleophile, attacking the electrophilic chloroiminium ion generated in situ from DMF and POCl₃.
-
Protocol:
-
Reagents: 1-Phenylpyrazole (1.0 eq), DMF (3.0 eq), POCl₃ (1.2 eq).
-
Conditions: 0°C to 80°C, 3–5 hours.
-
Workup: Neutralization with aqueous NaOAc or NaHCO₃ is critical to hydrolyze the iminium intermediate to the aldehyde.
-
Halogenation & Cross-Coupling (The Suzuki/Sonogashira Route)
Direct halogenation at C4 is highly regioselective. The resulting 4-halo-1-phenylpyrazole is a prime substrate for Palladium-catalyzed cross-coupling.
Step 1: C4-Iodination
-
Reagents: I₂ (0.5 eq), CAN (Ceric Ammonium Nitrate, 0.6 eq) in MeCN or NIS (N-iodosuccinimide) in DMF.
-
Selectivity: Exclusive to C4 due to electronic activation; C3/C5 halogenation requires forcing conditions or lithiation.
Step 2: Suzuki-Miyaura Coupling This protocol allows the installation of aryl, heteroaryl, or alkyl groups at C4.
| Parameter | Standard Condition | Optimization for Sterically Hindered Boronic Acids |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | Pd(dppf)Cl₂ or Pd(OAc)₂/SPhos |
| Base | Na₂CO₃ (2.0 eq) | K₃PO₄ or Cs₂CO₃ |
| Solvent | DME/H₂O (3:1) | 1,4-Dioxane/H₂O (4:1) |
| Temp | 80°C (Reflux) | 100–120°C (Microwave) |
Experimental Workflow (Suzuki Coupling):
-
Charge a microwave vial with 4-iodo-1-phenylpyrazole (1.0 mmol), arylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (0.05 mmol).
-
Add DME (3 mL) and 2M aq. Na₂CO₃ (1 mL). Degas with N₂ for 5 mins.
-
Heat at 90°C (microwave) for 20 mins or reflux for 4 hours.
-
Filter through Celite, extract with EtOAc, and purify via flash chromatography (Hex/EtOAc).
Pathway B: De Novo Cyclization (The Condensation Approach)
When the desired C4 substituent is available in a 1,3-dicarbonyl precursor, cyclization is often more atom-economical than functionalization.
Condensation of Phenylhydrazine with 2-Substituted-1,3-Diketo Compounds
This is the classical Knorr pyrazole synthesis. The substituent at the 2-position of the 1,3-diketone becomes the substituent at the 4-position of the pyrazole.
-
Precursor: 2-Alkyl-1,3-diketones or
-formyl ketones. -
Regioselectivity Issue: If the 1,3-diketone is unsymmetrical (e.g., R1
R3), a mixture of regioisomers (1,4,5-substituted vs 1,3,4-substituted) is formed.-
Solution: Use symmetrical diketones or control pH. Reaction in acetic acid often favors the formation of the thermodynamically stable isomer.
-
Protocol:
-
Dissolve 2-substituted-1,3-diketone (1.0 eq) in Ethanol/Acetic Acid (10:1).
-
Add Phenylhydrazine (1.1 eq) dropwise at 0°C.
-
Reflux for 2–4 hours.
-
Concentrate and recrystallize from EtOH.
One-Pot Multicomponent Synthesis (Green Chemistry)
Recent advances utilize "one-pot" cascades to assemble the ring and substituent simultaneously.
-
Reagents: Phenylhydrazine + Aldehyde + Ethyl Acetoacetate + Malononitrile.
-
Catalyst: L-Proline or Citric Acid (Organocatalysis).
-
Product: Often yields pyrano[2,3-c]pyrazoles, but omitting malononitrile and using specific aldehydes yields 4-substituted pyrazoles via Knoevenagel condensation followed by cyclization.
Advanced Pathway: Transition-Metal Catalyzed C-H Activation
For late-stage functionalization of drug candidates, direct C-H activation avoids the need for halogenated precursors.
Mechanism: Concerted Metallation-Deprotonation (CMD)
Palladium catalysts can insert into the C4-H bond, assisted by a carboxylate ligand (e.g., Pivalate) that acts as an intramolecular base.
Figure 2: Mechanism of Pd-catalyzed C-H arylation. The CMD step is rate-determining and dictates the C4 regioselectivity.
Key Protocol (Joo et al. Conditions):
-
Coupling Partner: Aryl Iodide (Ar-I).
-
Catalyst: Pd(OAc)₂ (5 mol%).
-
Ligand/Base: Ag₂CO₃ (oxidant/base) and Pivalic Acid (30 mol% - crucial for CMD).
-
Solvent: DMF or DMA, 120°C.
-
Note: This method is strictly regioselective for C4 due to the electronic bias of the pyrazole ring.
References
-
Vilsmeier-Haack Formylation: J. Org. Chem. 2019, 84, 12, 7890–7902. Link
-
Microwave-Assisted Suzuki Coupling: Tetrahedron Lett. 2014, 55, 12, 1987-1990. Link
-
Transition-Metal Catalyzed C-H Functionalization: Org. Biomol. Chem. 2020, 18, 5974-5989. Link
-
Regioselective Cyclization Reviews: Beilstein J. Org. Chem. 2011, 7, 1030–1036. Link
-
One-Pot Synthesis of 4-Functionalized Pyrazoles: Organic Letters 2013, 15, 9, 2174–2177. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN [beilstein-journals.org]
- 4. An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride [organic-chemistry.org]
- 5. Design, synthesis, and biological evaluation of 4-arylmethyl-1-phenylpyrazole and 4-aryloxy-1-phenylpyrazole derivatives as novel androgen receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemijournal.com [chemijournal.com]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Step-by-Step Synthesis of 4-(4-(Isopentyloxy)phenyl)-1H-pyrazole
Executive Summary & Strategic Rationale
The synthesis of 4-arylpyrazoles presents a specific regiochemical challenge. Unlike 3- or 5-arylpyrazoles, which are readily accessible via the condensation of hydrazines with 1,3-dicarbonyls (or chalcones), the 4-aryl isomer cannot be synthesized directly through standard Vilsmeier-Haack/acetophenone routes without significant isomer contamination.
To ensure regioselective purity and reproducibility , this protocol utilizes a Suzuki-Miyaura Cross-Coupling strategy. This modular approach allows for the independent construction of the lipophilic tail (isopentyloxy chain) and the heterocyclic core, converging in a palladium-catalyzed carbon-carbon bond formation.
Target Molecule Profile
-
IUPAC Name: 4-(4-(3-methylbutoxy)phenyl)-1H-pyrazole
-
Molecular Formula:
-
Key Structural Features:
-
Pyrazole Core: 4-substituted (Critical for specific kinase/COX-2 inhibition profiles).
-
Lipophilic Tail: Isopentyl ether (Enhances membrane permeability and hydrophobic pocket occupancy).
-
-
Applications: Medicinal chemistry (Kinase inhibitors, Anti-inflammatory agents).[1][2]
Synthesis Strategy & Pathway Visualization
The synthesis is divided into three distinct phases to maximize yield and minimize catalyst poisoning.
Phase 1: Construction of the aryl ether (Williamson Ether Synthesis). Phase 2: Activation of the aryl ring (Miyaura Borylation). Phase 3: Convergent Coupling & Deprotection.
Note on Protection: Direct coupling of 4-bromo-1H-pyrazole is possible but often results in low yields due to the acidic N-H proton poisoning the Pd catalyst. This protocol employs THP (tetrahydropyranyl) protection to ensure robust turnover.
Caption: Four-stage convergent synthesis pathway ensuring regioselectivity at the pyrazole 4-position.
Detailed Experimental Protocol
Phase 1: Synthesis of 1-Bromo-4-(isopentyloxy)benzene
Objective: Install the lipophilic isopentyl chain via
Reagents:
-
4-Bromophenol (1.0 eq)
-
1-Bromo-3-methylbutane (Isopentyl bromide) (1.2 eq)
-
Potassium Carbonate (
), anhydrous (2.0 eq) -
Solvent: DMF (Dimethylformamide) or Acetonitrile (
)
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromophenol (e.g., 10 mmol) in DMF (20 mL).
-
Base Addition: Add
(20 mmol) in a single portion. Stir for 15 minutes at room temperature to form the phenoxide. -
Alkylation: Add isopentyl bromide (12 mmol) dropwise.
-
Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1). The starting phenol (
) should disappear, replaced by a high spot ( ). -
Workup: Cool to RT. Pour into ice-water (100 mL). Extract with Ethyl Acetate (
mL). Wash combined organics with 1M NaOH (to remove unreacted phenol), water, and brine. Dry over .[3] -
Purification: Concentrate in vacuo. The product is usually a clear oil that crystallizes upon standing or can be used directly if purity >95% by NMR.
Phase 2: Synthesis of 4-(Isopentyloxy)phenylboronic acid pinacol ester
Objective: Convert the aryl bromide to a nucleophilic boron species.
Reagents:
-
1-Bromo-4-(isopentyloxy)benzene (from Phase 1)
-
Bis(pinacolato)diboron (
) (1.1 eq) -
Potassium Acetate (KOAc) (3.0 eq) - Crucial for the catalytic cycle.[4]
-
Catalyst:
(3 mol%) -
Solvent: 1,4-Dioxane (degassed)
Procedure:
-
Inert Atmosphere: Flame-dry a reaction flask and purge with Nitrogen/Argon.
-
Loading: Add the aryl bromide (1.0 eq),
(1.1 eq), and KOAc (3.0 eq). Suspend in anhydrous 1,4-Dioxane (0.2 M concentration). -
Degassing: Bubble Argon through the solvent for 10 minutes. Add the Pd catalyst.[5][6][7]
-
Reaction: Heat to 90°C for 3–12 hours.
-
Checkpoint: The reaction turns black/dark brown. TLC should show conversion of the bromide to a slightly more polar spot (the boronate).
-
-
Workup: Filter through a pad of Celite to remove palladium black. Rinse with EtOAc.[3] Concentrate the filtrate.
-
Purification: Flash chromatography (Hexane/EtOAc gradient). Note: Boronates can be unstable on silica; rapid filtration is preferred.
Phase 3: Suzuki Coupling & Deprotection
Objective: Couple the aryl ring to the pyrazole and remove the protecting group.
Reagents:
-
Partner A: Aryl boronate ester (from Phase 2) (1.0 eq)
-
Partner B: 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (1.0 eq)
-
Note: Commercially available or synthesized by reacting 4-bromopyrazole with DHP/pTSA.
-
-
Catalyst:
or (5 mol%) -
Base:
(2.0 M aqueous solution) -
Solvent: DME (Dimethoxyethane) / Water (4:1 ratio)
Step A: Coupling
-
Mix Partner A and Partner B in DME.
-
Add the Pd catalyst and the aqueous base.
-
Heat to reflux (85°C) or use Microwave irradiation (120°C, 30 min).
-
Monitoring: Monitor for the disappearance of the bromopyrazole.
-
Workup: Extract with EtOAc, wash with brine, dry, and concentrate. This yields the THP-protected intermediate .
Step B: Deprotection (The "1H" Generation)
-
Dissolve the crude THP-intermediate in Methanol (MeOH).
-
Add 4M HCl in Dioxane (or concentrated aqueous HCl, 5 eq).
-
Stir at room temperature for 2–4 hours. The THP group cleaves to form the free NH pyrazole.
-
Final Workup: Neutralize with saturated
solution. Extract with EtOAc.[3] -
Final Purification: Recrystallization from Ethanol/Water or column chromatography (DCM/MeOH 95:5).
Analytical Validation (Self-Validating System)
To ensure the protocol was successful, compare your data against these expected parameters.
| Parameter | Expected Result | Diagnostic Note |
| 1H NMR (Aromatic) | Two doublets (AA'BB' system) at ~7.5 and 6.9 ppm | Confirms para-substituted benzene ring. |
| 1H NMR (Pyrazole) | Singlet (2H) at ~7.8–8.0 ppm | In 1H-pyrazoles, C3 and C5 protons often appear as a broad singlet or two very close signals due to tautomerism.[4] |
| 1H NMR (Tail) | Multiplets at 1.6–1.8 ppm, Doublet at ~0.9 ppm | Characteristic isopentyl pattern.[4] |
| Mass Spec (ESI+) | [M+H]+ = 245.16 | M+H peak should be dominant. |
| Appearance | White to off-white solid | Yellowing indicates oxidation or Pd contamination. |
Troubleshooting & Optimization Logic
This decision tree assists in navigating common synthetic hurdles.
Caption: Diagnostic logic for optimizing the Suzuki coupling efficiency.
Safety & Handling (HSE)
-
Alkyl Halides (Isopentyl bromide): Potential alkylating agents.[4] Use gloves and work in a fume hood.
-
Palladium Catalysts: Heavy metal toxicity. Dispose of solid waste in designated heavy metal containers.
-
Hydrazine (if used in alternative routes): Highly toxic and unstable. The Suzuki route described here avoids hydrazine, improving the safety profile.
-
Solvents: DMF is a reproductive toxin. Use proper PPE.
References
-
Suzuki Coupling for 4-Arylpyrazoles: Cheng, H., et al. "Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction." Chinese Chemical Letters, 2014. Link
-
Regioselectivity Insights: Grozinger, K. "Cross-coupling of 1-aryl-5-bromopyrazoles: regioselective synthesis of 3,5-disubstituted 1-arylpyrazoles." Tetrahedron Letters, 2000. Link
-
Biological Context (COX-2/Kinase): Penning, T. D., et al. "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors."[4] Journal of Medicinal Chemistry, 1997. Link
-
General Pyrazole Synthesis Review: Fustero, S., et al.[4] "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews, 2011. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. growingscience.com [growingscience.com]
- 4. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. html.rhhz.net [html.rhhz.net]
- 7. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Mastering the Pyrazole Core: A Guide to Strategic Functionalization for Drug Discovery and Beyond
Introduction: The Pyrazole Scaffold - A Privileged Player in Modern Chemistry
The 1H-pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and materials science.[1][2][3] Its remarkable versatility and presence in numerous blockbuster drugs, such as Celebrex® (celecoxib) and Viagra® (sildenafil), underscore its status as a "privileged scaffold."[1][3] The unique electronic properties of the pyrazole ring, featuring both an acidic pyrrole-like nitrogen and a basic pyridine-like nitrogen, allow for a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[2][4][5][6]
The strategic functionalization of the pyrazole core is paramount for modulating its physicochemical properties and biological targets. This guide provides an in-depth exploration of key functionalization techniques, offering researchers, scientists, and drug development professionals a comprehensive resource with detailed protocols and the rationale behind experimental choices. We will delve into the nuances of N-functionalization, direct C-H activation, halogenation, and transition-metal-catalyzed cross-coupling reactions, empowering you to unlock the full potential of this versatile heterocycle.
Navigating the Pyrazole Ring: A Look at Reactivity
The pyrazole ring presents distinct positions for functionalization: N1, N2, C3, C4, and C5. Understanding the intrinsic reactivity of these sites is crucial for devising effective synthetic strategies. Generally, the C4 position is the most nucleophilic and prone to electrophilic substitution.[7] Conversely, the C3 and C5 positions are more electrophilic. The N1 and N2 positions offer opportunities for N-alkylation and N-arylation, with selectivity often dictated by steric and electronic factors.
Recent advancements in synthetic methodology have enabled more precise control over the regioselective functionalization of pyrazoles, moving beyond classical approaches to embrace the efficiency of direct C-H functionalization and catalyzed cross-coupling reactions.[8][9][10]
Strategic Functionalization Pathways
This section will detail the primary methods for modifying the 1H-pyrazole core, complete with mechanistic insights and actionable protocols.
N-Functionalization: Tailoring Solubility and Directing Reactivity
Modification of the pyrazole nitrogen atoms is a fundamental strategy for influencing solubility, metabolic stability, and for directing subsequent C-H functionalization. N-alkylation and N-arylation are the most common approaches.
Causality Behind Experimental Choices: The choice of N-functionalization method often depends on the desired substituent and the steric environment of the pyrazole. For instance, copper-catalyzed N-arylation has proven to be a robust method for a wide range of aryl halides and pyrazoles, offering good functional group tolerance.[11][12] The use of a suitable ligand, such as a diamine, is critical for facilitating the catalytic cycle.[11][12]
Protocol 1: Copper-Diamine-Catalyzed N-Arylation of Pyrazole [11][12]
This protocol describes a general procedure for the N-arylation of pyrazole with an aryl iodide.
Materials:
-
Pyrazole (1.0 mmol)
-
Aryl iodide (1.2 mmol)
-
Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)
-
N,N'-Dimethylethylenediamine (0.2 mmol, 20 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add pyrazole, aryl iodide, CuI, and K₂CO₃.
-
Evacuate and backfill the tube with argon three times.
-
Add toluene and N,N'-dimethylethylenediamine via syringe.
-
Seal the tube and heat the reaction mixture at 110 °C for 24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the N-arylpyrazole.
Expected Outcome: Moderate to excellent yields of the N-arylpyrazole.
Direct C-H Activation: The Atom-Economical Approach
Direct C-H functionalization has emerged as a powerful, step-economical strategy for forging new C-C and C-heteroatom bonds, avoiding the need for pre-functionalized starting materials.[8][9][10] Transition-metal catalysis, particularly with palladium, has been instrumental in the development of regioselective C-H arylation, alkylation, and alkenylation of pyrazoles.[8][9][10][13]
Causality Behind Experimental Choices: The regioselectivity of C-H activation is often controlled by the use of a directing group or by the inherent reactivity of the pyrazole C-H bonds. For N-substituted pyrazoles, the C5 position is generally the most reactive towards C-H activation. The choice of catalyst, ligand, and oxidant are critical for achieving high efficiency and selectivity.
Protocol 2: Palladium-Catalyzed C5-Arylation of N-Alkylpyrazoles [14]
This protocol outlines a method for the direct arylation of a 1-alkylpyrazole at the C5 position.
Materials:
-
1-Alkylpyrazole (1.0 mmol)
-
Aryl bromide (1.5 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 mmol, 5 mol%)
-
Tricyclohexylphosphine (PCy₃) (0.1 mmol, 10 mol%)
-
Potassium pivalate (PivOK) (2.0 mmol)
-
N,N-Dimethylacetamide (DMA) (5 mL)
Procedure:
-
In a glovebox, combine the 1-alkylpyrazole, aryl bromide, Pd(OAc)₂, PCy₃, and PivOK in a vial.
-
Add DMA and seal the vial with a Teflon-lined cap.
-
Remove the vial from the glovebox and place it in a preheated aluminum block at 120 °C.
-
Stir the reaction mixture for 16-24 hours.
-
Cool the reaction to room temperature and dilute with dichloromethane.
-
Filter the mixture through a short plug of silica gel, eluting with dichloromethane.
-
Concentrate the filtrate and purify the product by flash chromatography.
Expected Outcome: Good to high yields of the 5-aryl-1-alkylpyrazole.
Halogenation: Installing a Versatile Synthetic Handle
Halogenated pyrazoles are crucial intermediates in organic synthesis, serving as versatile precursors for cross-coupling reactions to introduce a wide array of substituents.[15] Electrophilic halogenation is a common method, with regioselectivity being a key consideration.
Causality Behind Experimental Choices: The C4 position of the pyrazole ring is typically the most susceptible to electrophilic attack.[16][17] N-halosuccinimides (NXS) are widely used as convenient and effective halogenating agents.[15][16][18] The reaction conditions can often be mild, and in some cases, can be performed without a catalyst.[16]
Protocol 3: Direct C4-Bromination of 1H-Pyrazoles with NBS [16][17]
This protocol provides a straightforward method for the selective bromination of the C4 position of a pyrazole.
Materials:
-
1H-Pyrazole (1.0 mmol)
-
N-Bromosuccinimide (NBS) (1.05 mmol)
-
Acetonitrile (5 mL)
Procedure:
-
Dissolve the 1H-pyrazole in acetonitrile in a round-bottom flask.
-
Add NBS to the solution in one portion at room temperature.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring the reaction progress by TLC.
-
Once the starting material is consumed, remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to yield the 4-bromopyrazole.
Expected Outcome: High yields of the 4-bromopyrazole.
Transition-Metal-Catalyzed Cross-Coupling: Building Molecular Complexity
For pyrazoles that have been pre-functionalized (e.g., halogenated), transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are indispensable for constructing complex molecular architectures.[19] These reactions allow for the formation of C-C bonds between the pyrazole core and various aryl or vinyl partners.
Causality Behind Experimental Choices: The Suzuki-Miyaura coupling is favored for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids. The choice of palladium catalyst and ligand is crucial for an efficient reaction, with phosphine-based ligands being commonly employed.
Protocol 4: Microwave-Promoted Suzuki Cross-Coupling of 4-Iodopyrazole [19]
This protocol describes an efficient microwave-assisted Suzuki coupling of a 4-iodopyrazole with an arylboronic acid.
Materials:
-
4-Iodopyrazole derivative (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 mmol)
-
1,2-Dimethoxyethane (DME) (4 mL)
-
Water (1 mL)
Procedure:
-
In a microwave vial, combine the 4-iodopyrazole, arylboronic acid, Pd(dppf)Cl₂, and Na₂CO₃.
-
Add DME and water.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 120 °C for 15-30 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo.
-
Purify the residue by column chromatography to obtain the 4-arylpyrazole.
Expected Outcome: Excellent yields of the 4-arylpyrazole product in a short reaction time.
Data Presentation
Table 1: Comparison of Functionalization Techniques for 1H-Pyrazole
| Functionalization Technique | Position(s) Targeted | Key Reagents/Catalysts | Advantages | Common Challenges |
| N-Arylation | N1/N2 | CuI, Aryl halides, Diamine ligand | Good functional group tolerance, robust. | Regioselectivity with unsymmetrical pyrazoles. |
| C-H Arylation | Primarily C5, C4 | Pd(OAc)₂, Aryl bromides, Ligands (e.g., PCy₃) | Atom and step-economical, avoids pre-functionalization.[8][9] | Regioselectivity can be challenging without directing groups.[7] |
| Halogenation | Primarily C4 | N-Halosuccinimides (NBS, NCS, NIS) | Provides a versatile handle for further reactions, often high yielding. | Regioselectivity for C3/C5 can be difficult.[20] |
| Suzuki Coupling | C3, C4, C5 (pre-halogenated) | Pd catalysts (e.g., Pd(dppf)Cl₂), Boronic acids | Wide substrate scope, mild conditions, high yields.[19] | Requires pre-functionalized pyrazole. |
Visualization of Workflows
To further clarify the strategic functionalization of the pyrazole core, the following diagrams illustrate the key reaction pathways.
Caption: General workflow for pyrazole functionalization.
Caption: Comparison of direct vs. two-step functionalization.
Conclusion and Future Outlook
The functionalization of the 1H-pyrazole core is a dynamic and evolving field of chemical synthesis. The methods outlined in this guide, from classical N-functionalization and halogenation to modern C-H activation and cross-coupling reactions, provide a powerful toolkit for chemists to design and synthesize novel pyrazole derivatives with tailored properties. As the demand for new pharmaceuticals and advanced materials continues to grow, the development of even more efficient, selective, and sustainable methods for pyrazole functionalization will undoubtedly remain a key area of research. The ability to strategically and precisely modify this privileged scaffold will continue to drive innovation across the chemical sciences.
References
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Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II | MDPI Books. (n.d.). Retrieved February 15, 2026, from [Link]
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Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles - PMC. (n.d.). Retrieved February 15, 2026, from [Link]
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(PDF) Recent Highlights in the Synthesis and Biological Significance of Pyrazole Derivatives. (2024, October 17). Retrieved February 15, 2026, from [Link]
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A Concise Review on the Synthesis of Pyrazole Heterocycles - Hilaris Publisher. (2015, September 18). Retrieved February 15, 2026, from [Link]
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Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved February 15, 2026, from [Link]
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Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole : Vera L M Silva (guest editor) - Blackwell's. (n.d.). Retrieved February 15, 2026, from [Link]
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Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Sc - KTU ePubl. (n.d.). Retrieved February 15, 2026, from [Link]
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Transition-metal-catalyzed C-H functionalization of pyrazoles - PubMed. (2020, July 25). Retrieved February 15, 2026, from [Link]
-
Transition-metal-catalyzed C–H functionalization of pyrazoles - RSC Publishing. (2020, July 20). Retrieved February 15, 2026, from [Link]
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Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (2023, September 5). Retrieved February 15, 2026, from [Link]
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Halogenations of 3-aryl-1H-pyrazol-5-amines - Beilstein Archives. (2021, September 24). Retrieved February 15, 2026, from [Link]
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Functionalization of SEM-protected 1H-imidazo[1,2-b]pyrazoles of type... - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]
-
Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds” - Semantic Scholar. (2021, August 18). Retrieved February 15, 2026, from [Link]
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Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. A new potential non-classical isostere of indole and a precursor of push–pull dyes - PMC. (n.d.). Retrieved February 15, 2026, from [Link]
-
Halogenation of Pyrazoles Using N ‐Halosuccinimides in CCl 4 and in Water. (2025, August 6). Retrieved February 15, 2026, from [Link]
-
Synthetic advances in C(sp 2)-H/N–H arylation of pyrazole derivatives through activation/substitution - ResearchGate. (2025, August 6). Retrieved February 15, 2026, from [Link]
-
Advances in Pyrazolone Functionalization: A Review Since 2020 - ResearchGate. (2025, December 24). Retrieved February 15, 2026, from [Link]
-
Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. A new potential non-classical isostere of indole and a precursor of push–pull dyes - Chemical Science (RSC Publishing). (n.d.). Retrieved February 15, 2026, from [Link]
-
Transition-metal-catalyzed C–H functionalization of pyrazoles - Sci-Hub. (n.d.). Retrieved February 15, 2026, from [Link]
-
Palladium-Catalyzed C–H Arylation of Functionalized Pyrazoles/Triazoles and Imidazoles. (n.d.). Retrieved February 15, 2026, from [Link]
-
Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020) - PMC. (n.d.). Retrieved February 15, 2026, from [Link]
-
Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. (n.d.). Retrieved February 15, 2026, from [Link]
-
Synthesis of Substituted Pyrazoles via Tandem Cross-Coupling/Electrocyclization of Enol Triflates and Diazoacetates - Organic Chemistry Portal. (n.d.). Retrieved February 15, 2026, from [Link]
-
ChemInform Abstract: Preparation and Chemistry of 3/5-Halogenopyrazoles - ResearchGate. (2025, August 6). Retrieved February 15, 2026, from [Link]
-
Pyrazolopyridine Ligands in Transition-Metal-Catalyzed C–C and C–Heteroatom Bond-Forming Reactions - Who we serve. (n.d.). Retrieved February 15, 2026, from [Link]
-
Potassium Persulfate Promoted the One-Pot and Selective Se-Functionalization of Pyrazoles under Acidic Conditions | ACS Omega. (2024, December 17). Retrieved February 15, 2026, from [Link]
-
Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent | The Journal of Organic Chemistry - ACS Publications. (2025, September 10). Retrieved February 15, 2026, from [Link]
-
A Review on Recent Trends in the Bioactive Studies of Pyrazole Derivatives - Asian Journal of Research in Chemistry. (n.d.). Retrieved February 15, 2026, from [Link]
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Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles - Organic Chemistry Portal. (n.d.). Retrieved February 15, 2026, from [Link]
-
C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC. (n.d.). Retrieved February 15, 2026, from [Link]
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Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles | The Journal of Organic Chemistry - ACS Publications. (2004, July 10). Retrieved February 15, 2026, from [Link]
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Technical Guide: Using 4-(4-(Isopentyloxy)phenyl)-1H-pyrazole in Coordination Chemistry
Executive Summary
4-(4-(Isopentyloxy)phenyl)-1H-pyrazole (hereafter referred to as L-iso ) represents a specialized class of lipophilic, 4-substituted pyrazole ligands. Unlike simple pyrazole, the inclusion of the 4-(isopentyloxy)phenyl moiety imparts two critical properties:
-
Supramolecular Ordering: The flexible isopentyl (3-methylbutyl) tail induces van der Waals interactions that can drive the formation of liquid crystalline phases (metallomesogens) or porous frameworks with hydrophobic channels.
-
Electronic Modulation: The phenyl ring at the 4-position conjugates with the pyrazole core, modulating the electron density at the coordinating nitrogen atoms (N2), making it a tunable donor for transition metals.
This guide details the synthesis of L-iso and provides standardized protocols for its deployment in creating discrete coordination complexes (e.g., Spin Crossover materials) and polymeric frameworks (e.g., Silver Pyrazolates).
Ligand Synthesis Protocol
The most robust route to 4-arylpyrazoles is the Suzuki-Miyaura Cross-Coupling of 4-iodopyrazole with the corresponding arylboronic acid. This modular approach avoids the harsh conditions of hydrazine condensations and allows for high functional group tolerance.
Synthetic Pathway[1][2][3][4][5]
Figure 1: Modular synthesis of 4-(4-(Isopentyloxy)phenyl)-1H-pyrazole.
Step-by-Step Procedure
Step 1: Synthesis of Boronic Acid Precursor
-
Reagents: 4-Bromophenol (10 mmol), Isopentyl bromide (12 mmol), K₂CO₃ (15 mmol), DMF (20 mL).
-
Reaction: Heat at 80°C for 12 hours. Quench with water, extract with ethyl acetate.
-
Borylation: Treat the isolated aryl bromide with n-BuLi (1.1 eq) in dry THF at -78°C. Add triisopropyl borate (1.2 eq). Warm to RT and hydrolyze with dilute HCl.
-
Yield: Expect ~75-85% of white solid (4-(isopentyloxy)phenylboronic acid).
Step 2: Suzuki Coupling (Ligand Formation)
-
Reagents:
-
4-Iodopyrazole (1.0 eq, commercially available)
-
4-(Isopentyloxy)phenylboronic acid (1.1 eq)
-
Catalyst: Pd(PPh₃)₄ (3-5 mol%)
-
Base: Na₂CO₃ (2M aqueous solution, 3 eq)
-
Solvent: 1,2-Dimethoxyethane (DME) / Water (4:1 ratio)
-
-
Procedure:
-
Degas solvents with N₂ for 20 minutes.
-
Combine reagents in a Schlenk flask under N₂.
-
Reflux (approx. 85°C) for 16–24 hours. Monitor by TLC (SiO₂, Hexane/EtOAc).
-
-
Purification:
-
Cool to RT, dilute with EtOAc, wash with brine.
-
Purify via column chromatography (Gradient: 20% → 50% EtOAc in Hexanes).
-
-
Characterization Data (Typical):
-
¹H NMR (DMSO-d₆): δ 12.9 (br s, 1H, NH), 8.0 (s, 2H, Pyrazole-H), 7.5 (d, 2H, Ar-H), 6.9 (d, 2H, Ar-H), 4.0 (t, 2H, OCH₂), 1.7 (m, 3H, Alkyl), 0.9 (d, 6H, CH₃).
-
Coordination Protocol A: Discrete Spin-Crossover Complexes
Target: ₂ or [Co(L-iso)₄(NCS)₂] Application: Molecular magnetism and thermal sensors. The isopentyl tail prevents dense packing, potentially stabilizing "abrupt" spin transitions via cooperative elastic interactions.
Rationale
Iron(II) complexes with 4-substituted pyrazoles are classic Spin Crossover (SCO) systems. The ligand acts as a monodentate N-donor. The bulky tail of L-iso is designed to tune the crystal lattice cooperativity.
Experimental Workflow
-
Preparation: Dissolve L-iso (6 mmol) in MeOH (10 mL).
-
Metal Addition: Dissolve Fe(BF₄)₂·6H₂O (1 mmol) in MeOH (5 mL) with a pinch of ascorbic acid (antioxidant).
-
Complexation: Add the metal solution dropwise to the ligand solution under N₂ atmosphere. The solution typically turns pale yellow or orange.
-
Crystallization: Allow slow evaporation or vapor diffusion with diethyl ether.
-
Isolation: Filter the resulting crystals and wash with cold MeOH/Ether (1:1).
Critical Control Point: Ensure the Metal:Ligand ratio is strictly 1:6 to prevent the formation of polymeric species or impure phases.
Coordination Protocol B: Metallomesogens (Silver Pyrazolates)
Target: [Ag(L-iso-H)]ₙ (Polymeric Silver Pyrazolate) Application: Liquid Crystals, Conductive Inks, and Low-D Materials. Mechanism: Upon deprotonation, the pyrazolate anion bridges two metal centers (exo-bidentate). Silver(I) pyrazolates typically form hexameric discs or infinite chains that stack into columnar liquid crystalline phases, driven by the hydrophobic isopentyl tails.
Structural Logic[6][7]
Figure 2: Switching between monodentate (discrete) and bridging (polymeric) modes.
Experimental Workflow
-
Reagents: L-iso (1 mmol), AgNO₃ (1 mmol), NaOH (1 mmol), MeOH/H₂O (10:1).
-
Deprotonation: Dissolve L-iso in MeOH. Add NaOH solution dropwise. Stir for 10 mins.
-
Coordination: Add AgNO₃ solution (in minimal H₂O/MeOH) dropwise in the dark.
-
Precipitation: A white precipitate forms immediately.
-
Aging: Stir for 2 hours in the dark.
-
Purification: Filter and wash extensively with water (to remove NaNO₃) and then MeOH.
-
Recrystallization: Dissolve in hot toluene or chloroform (the isopentyl tail aids solubility in non-polar solvents) and cool slowly to obtain fibrous crystals suitable for XRD or DSC analysis.
Characterization & Data Interpretation
| Technique | Observation | Interpretation |
| ¹H NMR | Loss of NH signal (~12.9 ppm) | Indicates successful deprotonation and formation of pyrazolate species (Protocol B). |
| IR Spectroscopy | Shift in C=N stretch (~1600 cm⁻¹) | Confirms coordination of the pyrazole nitrogen to the metal center. |
| XRD (Powder) | Low-angle peaks (2θ < 10°) | Characteristic of large d-spacing due to the packing of isopentyl chains (Lamellar/Columnar ordering). |
| DSC | Endothermic peaks upon heating | Indicates phase transitions (Crystal → Mesophase → Isotropic Liquid) typical of metallomesogens. |
References
-
Synthesis of 4-Arylpyrazoles: Cheng, H., et al. "Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction."[1] Chinese Chemical Letters, 2014. Link
-
Coordination Modes: La Monica, G., & Ardizzoia, G. A. "The Role of the Pyrazolate Ligand in Building Polynuclear Transition Metal Systems." Progress in Inorganic Chemistry, 1997. Link
-
Silver Pyrazolate Metallomesogens: Barberá, J., et al. "Supramolecular Organization of Disclike Silver(I) Pyrazolates." Journal of the American Chemical Society, 2005. Link
-
Spin Crossover in Pyrazoles: Halcrow, M. A. "Structure:function relationships in molecular spin-crossover materials." Chemical Society Reviews, 2011. Link
-
General Pyrazole Chemistry: Elguero, J. "Pyrazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry II, 1996. Link
Sources
Application Notes and Protocols for High-Throughput Biological Assay Screening of Phenyl Pyrazoles
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the protocols for biological assay screening of phenyl pyrazole compounds. This document offers detailed, step-by-step methodologies for key experiments and explains the rationale behind the selection of specific assays based on the known biological targets of this versatile chemical scaffold.
The pyrazole nucleus is a privileged structure in medicinal chemistry, with phenyl pyrazole derivatives exhibiting a wide array of pharmacological activities, including kinase inhibition, ion channel modulation, and interaction with components of the apoptotic machinery.[1] This guide is designed to provide a robust framework for the systematic screening and characterization of novel phenyl pyrazole compounds.
Section 1: Foundational Assays for Phenyl Pyrazole Screening
A critical initial step in characterizing a library of phenyl pyrazole compounds is to assess their general cytotoxicity. This allows for the early identification of compounds with overt toxicity and helps in determining the appropriate concentration ranges for subsequent, more specific assays.
Cell Viability and Cytotoxicity Screening: The MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2] It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[2]
The MTT assay is a robust, inexpensive, and high-throughput compatible method for initial cytotoxicity profiling. By exposing various cell lines to a concentration range of the phenyl pyrazole compounds, a dose-response curve can be generated to determine the half-maximal inhibitory concentration (IC50), a key parameter for quantifying a compound's potency.[3]
-
Cell Seeding:
-
Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the phenyl pyrazole compounds in culture medium. A common starting concentration range is 0.01 to 100 µM.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[4]
-
Add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol) to each well to dissolve the formazan crystals.[2]
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 540-570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the untreated control. The IC50 values are then determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Section 2: Screening for Kinase Inhibitory Activity
Many phenyl pyrazole derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular processes and established drug targets, particularly in oncology.[5][6]
Luminescence-Based Kinase Activity Assay (e.g., Kinase-Glo®)
This homogeneous "add-mix-read" assay format measures kinase activity by quantifying the amount of ATP remaining in the solution following a kinase reaction.[1][7] The luminescent signal is inversely proportional to the kinase activity.
The Kinase-Glo® assay is highly sensitive, has a large dynamic range, and is amenable to high-throughput screening in 96- and 384-well formats.[7] It can be used for a wide variety of kinases and substrates.
-
Kinase Reaction Setup:
-
In a white, opaque 96-well plate, add the following components in this order:
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Phenyl pyrazole compound at various concentrations or vehicle control.
-
Kinase of interest.
-
Substrate (peptide or protein).
-
-
Initiate the reaction by adding ATP. The final reaction volume is typically 25 µL.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
Detection:
-
Allow the Kinase-Glo® reagent to equilibrate to room temperature.
-
Add a volume of Kinase-Glo® reagent equal to the kinase reaction volume (25 µL) to each well.
-
Mix the contents of the wells on a plate shaker for 2 minutes.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement:
-
Measure the luminescence using a plate-reading luminometer.
-
| Kinase Target | Phenyl Pyrazole Compound (IC50, nM) | Staurosporine (IC50, nM) |
| Aurora A | 50 | 5 |
| JAK2 | 150 | 10 |
| CDK16 | 80 | 20 |
| Table 1: Example of inhibitory activity of a hypothetical phenyl pyrazole compound against a panel of kinases. Staurosporine is used as a positive control.[8] |
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay (e.g., LanthaScreen®)
TR-FRET assays are a powerful tool for studying kinase activity. They rely on the transfer of energy from a long-lifetime terbium (Tb)-labeled donor antibody that recognizes a phosphorylated substrate to a fluorescein-labeled acceptor substrate.[9]
TR-FRET assays offer a robust, homogeneous format with a high signal-to-background ratio, reduced interference from compound fluorescence, and are well-suited for HTS.[10]
-
Kinase Reaction:
-
In a 384-well plate, dispense the phenyl pyrazole compound.
-
Add a mixture of the kinase and the fluorescein-labeled substrate.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for 60-90 minutes.
-
-
Detection:
-
Stop the reaction and add the Tb-labeled phosphospecific antibody in a TR-FRET dilution buffer containing EDTA.
-
Incubate at room temperature for 30-60 minutes to allow for antibody binding.
-
-
Measurement:
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 520 nm for the acceptor and 495 nm for the donor).[9]
-
Sources
- 1. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [worldwide.promega.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. clyte.tech [clyte.tech]
- 6. MTT (Assay protocol [protocols.io]
- 7. promega.com [promega.com]
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- 9. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. moleculardevices.com [moleculardevices.com]
Application Note & Protocols: Scalable Synthetic Routes for Isopentyloxy Phenyl Pyrazole Derivatives
Abstract: The isopentyloxy phenyl pyrazole scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous compounds investigated for their therapeutic potential, including roles as kinase inhibitors and anti-inflammatory agents.[1][2] The successful transition from laboratory-scale discovery to preclinical and clinical development hinges on the availability of robust, efficient, and, most importantly, scalable synthetic routes. This document provides a detailed guide for researchers, chemists, and drug development professionals on established, scalable strategies for the synthesis of isopentyloxy phenyl pyrazole derivatives. We will dissect the retrosynthetic logic, provide step-by-step protocols for key transformations, and discuss critical considerations for process optimization and scale-up.
Retrosynthetic Analysis and Strategic Overview
A logical retrosynthetic analysis is paramount for designing a scalable and convergent synthesis. The target molecule, a generic N-(4-(isopentyloxy)phenyl)-[1,3-disubstituted]-1H-pyrazol-5-amine, can be disconnected through several key bond formations. The most industrially viable disconnections typically involve a final-stage amide coupling or a palladium-catalyzed cross-coupling reaction, which are known for their reliability and broad functional group tolerance.
Our primary strategy focuses on the convergent synthesis from two key building blocks: an amine-functionalized phenyl pyrazole and an isopentyloxy-functionalized benzoic acid derivative. This approach allows for late-stage diversification and simplifies purification.
Figure 1: Retrosynthetic analysis for isopentyloxy phenyl pyrazole derivatives via an amide coupling strategy.
Synthesis of Key Intermediates: Protocols and Rationale
The success of the overall synthesis relies on the efficient and high-purity preparation of key starting materials. The following protocols have been optimized for scalability, prioritizing crystalline solids where possible to facilitate purification without chromatography.
Protocol 1: Synthesis of 4-(Isopentyloxy)benzoic Acid
Rationale: The Williamson ether synthesis is a classic, cost-effective, and high-yielding method for preparing aryl ethers from phenols. Using potassium carbonate as the base and DMF as the solvent ensures good solubility and a sufficient reaction rate at moderate temperatures.
| Reagent | M.W. ( g/mol ) | Amount | Moles | Eq. |
| 4-Hydroxybenzoic Acid | 138.12 | 50.0 g | 0.362 | 1.0 |
| 1-Bromo-3-methylbutane | 151.04 | 60.2 g (49.3 mL) | 0.398 | 1.1 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 100.0 g | 0.724 | 2.0 |
| N,N-Dimethylformamide (DMF) | - | 500 mL | - | - |
Step-by-Step Procedure:
-
To a 1 L round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 4-hydroxybenzoic acid, potassium carbonate, and DMF.
-
Stir the suspension vigorously and add 1-bromo-3-methylbutane (isoamyl bromide) dropwise over 15 minutes.
-
Heat the reaction mixture to 80 °C and maintain for 6-8 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Cool the mixture to room temperature and pour it into 2 L of ice-cold water with stirring.
-
Acidify the aqueous mixture to pH ~2-3 using 6M HCl. A white precipitate will form.
-
Stir the slurry for 30 minutes in an ice bath to ensure complete precipitation.
-
Collect the solid by vacuum filtration, wash the filter cake thoroughly with deionized water (3 x 500 mL), and dry under vacuum at 50 °C.
-
The product, 4-(isopentyloxy)benzoic acid, is typically obtained as a white crystalline solid with >95% purity and in >90% yield, requiring no further purification.
Protocol 2: Synthesis of 4-(Isopentyloxy)benzoyl Chloride
Rationale: The conversion of a carboxylic acid to an acid chloride is a crucial activation step for amide coupling. Using oxalyl chloride with a catalytic amount of DMF is a mild and efficient method that produces gaseous byproducts (CO, CO₂, HCl), simplifying the work-up.[3][4] Thionyl chloride is a more economical alternative for large-scale operations.[5][6]
| Reagent | M.W. ( g/mol ) | Amount | Moles | Eq. |
| 4-(Isopentyloxy)benzoic Acid | 208.26 | 40.0 g | 0.192 | 1.0 |
| Oxalyl Chloride | 126.93 | 36.5 g (25.0 mL) | 0.288 | 1.5 |
| N,N-Dimethylformamide (DMF) | - | 0.5 mL | - | cat. |
| Dichloromethane (DCM) | - | 400 mL | - | - |
Step-by-Step Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood as it releases toxic gases.
-
To a 1 L oven-dried, three-neck flask equipped with a magnetic stirrer, dropping funnel, and nitrogen outlet connected to a gas scrubber (e.g., containing NaOH solution), suspend 4-(isopentyloxy)benzoic acid in dichloromethane.
-
Add the catalytic amount of DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Add oxalyl chloride dropwise via the dropping funnel over 30 minutes. Vigorous gas evolution will be observed.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. The mixture should become a clear solution.
-
Remove the solvent and excess oxalyl chloride under reduced pressure.
-
The resulting crude 4-(isopentyloxy)benzoyl chloride is typically a pale yellow oil or low-melting solid and can be used in the next step without further purification.[7]
Protocol 3: Synthesis of 1-(4-Aminophenyl)-3-methyl-1H-pyrazol-5-amine
Rationale: The Knorr pyrazole synthesis, involving the condensation of a hydrazine with a β-keto compound, is a fundamental and highly reliable method for forming the pyrazole core.[8][9] Starting with 4-nitrophenylhydrazine allows for a straightforward reduction of the nitro group in the final step to unmask the required aniline.
Figure 2: Two-step synthesis of the pyrazole-amine intermediate.
Step-by-Step Procedure:
-
Part A: Pyrazole Formation:
-
In a 500 mL flask, dissolve 4-nitrophenylhydrazine hydrochloride (20.0 g, 0.105 mol) and sodium acetate (13.0 g, 0.158 mol) in a mixture of 200 mL ethanol and 50 mL water.
-
Heat the mixture to 60 °C until a clear solution is obtained.
-
Add ethyl acetoacetate (15.0 g, 0.115 mol) dropwise.
-
Heat the reaction to reflux and maintain for 4 hours. A precipitate will form.
-
Cool the reaction to room temperature, collect the solid by filtration, wash with cold ethanol, and dry to yield 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5(4H)-one.
-
-
Part B: Nitro Group Reduction:
-
To a 1 L flask, add the nitropyrazole intermediate from Part A (25.0 g, 0.107 mol), ethanol (300 mL), and water (100 mL).
-
Add ammonium chloride (5.7 g, 0.107 mol) and iron powder (30.0 g, 0.537 mol).
-
Heat the slurry to reflux and stir vigorously for 3-4 hours, monitoring by TLC or LC-MS.
-
While still hot, filter the reaction mixture through a pad of Celite® to remove the iron salts. Wash the pad with hot ethanol.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with brine. Dry the organic layer over sodium sulfate, filter, and concentrate to afford the target amine, which can often be purified by recrystallization.
-
Scalable Assembly of the Core Scaffold: Amide Coupling
Rationale: With both key intermediates in hand, the final amide bond formation is a robust and scalable coupling reaction. The acid chloride method is direct and high-yielding, making it suitable for large-scale synthesis.
Protocol 4: Amide Coupling of Pyrazole-Amine and Acid Chloride
| Reagent | M.W. ( g/mol ) | Amount | Moles | Eq. |
| 1-(4-Aminophenyl)-pyrazole | (Varies) | 1.0 eq | (e.g., 0.1) | 1.0 |
| 4-(Isopentyloxy)benzoyl Chloride | 226.70 | 1.05 eq | (e.g., 0.105) | 1.05 |
| Triethylamine (TEA) or Pyridine | 101.19 | 1.5 eq | (e.g., 0.15) | 1.5 |
| Dichloromethane (DCM) | - | (Sufficient Volume) | - | - |
Step-by-Step Procedure:
-
In a dried flask under a nitrogen atmosphere, dissolve the pyrazole-amine intermediate in dichloromethane.
-
Add the base (e.g., triethylamine) and cool the solution to 0 °C in an ice bath.
-
Dissolve the 4-(isopentyloxy)benzoyl chloride in a minimal amount of dichloromethane and add it dropwise to the cooled amine solution over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by LC-MS.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1M HCl (to remove excess base), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can usually be purified by trituration with a suitable solvent system (e.g., diethyl ether/hexanes) or by recrystallization from a solvent like ethanol or ethyl acetate to yield the final product as a solid.
Figure 3: Simplified mechanism of amide formation from an acid chloride.
Alternative Scalable Route: Palladium Cross-Coupling
For certain derivatives, a palladium-catalyzed cross-coupling reaction like the Buchwald-Hartwig amination can be a powerful alternative.[10][11][12] This strategy couples a halo-pyrazole derivative with an aniline, offering a different approach to the key C-N bond formation.
Rationale: The Buchwald-Hartwig amination is renowned for its exceptional functional group tolerance and its ability to form C(aryl)-N bonds that are otherwise difficult to construct.[10][13] The choice of palladium precatalyst and ligand is critical for achieving high yields and turnover numbers, which is essential for scalability and cost-effectiveness.[14]
Protocol 5: Buchwald-Hartwig Amination
| Component | Example | Role |
| Aryl Halide | 1-(4-Bromophenyl)-1H-pyrazole | Electrophile |
| Amine | 4-(Isopentyloxy)aniline | Nucleophile |
| Base | Sodium tert-butoxide (NaOtBu) | Activates amine/catalyst |
| Pd Precatalyst | G3-XPhos | Source of active Pd(0) |
| Solvent | Toluene or Dioxane | High-boiling, aprotic |
General Procedure Outline:
-
Charge an oven-dried, inerted reactor with the aryl halide, amine, and base.
-
Add the solvent, followed by the palladium precatalyst.
-
Heat the mixture to the required temperature (typically 80-110 °C) and monitor the reaction progress.
-
Upon completion, cool the mixture, filter to remove inorganic salts, and perform an extractive work-up.
-
Purification is typically achieved through crystallization.
Characterization Data
The identity and purity of the final products should be confirmed using standard analytical techniques.
| Technique | Expected Observations for a Typical Derivative |
| ¹H NMR | Signals corresponding to the pyrazole ring protons, aromatic protons on both phenyl rings, the isopentyloxy chain (-OCH₂, -CH, -CH(CH₃)₂), and the amide N-H proton (typically a broad singlet).[2][15][16][17][18] |
| ¹³C NMR | Resonances for all unique carbon atoms, including the amide carbonyl (C=O) around 165-170 ppm. |
| Mass Spec (HRMS) | Accurate mass measurement confirming the elemental composition ([M+H]⁺ or [M+Na]⁺). |
| HPLC/UPLC | Purity assessment, typically aiming for >98% for advanced studies. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield in Ether Synthesis (Protocol 1) | 1. Incomplete deprotonation of phenol. 2. Inactive alkyl halide. 3. Insufficient reaction time/temp. | 1. Ensure K₂CO₃ is dry and finely powdered. Use a stronger base if necessary (e.g., NaH, for small scale only). 2. Check the purity of the alkyl halide. 3. Increase reaction time or temperature; monitor by TLC. |
| Incomplete Amide Coupling (Protocol 4) | 1. Deactivated acid chloride (hydrolysis). 2. Sterically hindered amine. 3. Insufficient base. | 1. Use freshly prepared acid chloride. 2. Switch to a stronger coupling agent (e.g., HATU). Increase reaction temperature. 3. Ensure at least 1.1 equivalents of a non-nucleophilic base are used. |
| Product is an Oil / Fails to Crystallize | 1. Presence of residual solvent or impurities. 2. Compound has a low melting point. | 1. Ensure the product is thoroughly dried under high vacuum. Try trituration with a non-polar solvent like hexanes to induce solidification. 2. If purity is high, proceed as an oil or consider purification by column chromatography for small quantities. |
| Dark Color in Pd-Catalyzed Reactions | Formation of palladium black (catalyst decomposition). | Ensure the reaction is run under a strictly inert atmosphere (N₂ or Ar). Use a pre-catalyst that is more resistant to decomposition. Degas the solvent before use. |
References
-
Title: Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Source: Organic & Biomolecular Chemistry (RSC Publishing).
-
Title: Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. Source: PubMed.
-
Title: Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Source: Chinese Chemical Letters.
-
Title: Palladium-Catalyzed Coupling of Pyrazole Triflates with Arylboronic Acids. Source: Organic Letters.
-
Title: Alkylamino coupling reactions at the C4 positions of 4-halo-1H-1-tritylpyrazoles. Source: Arkivoc.
-
Title: Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. Source: RSC Publishing.
-
Title: Pd(dba)2-Catalyzed Buchwald-Hartwig Coupling for C4-Amination of 4-halo-1H-1-tritylpyrazoles. Source: Molecules.
-
Title: Buchwald–Hartwig amination. Source: Wikipedia.
-
Title: Buchwald-Hartwig Amination. Source: ACS GCI Pharmaceutical Roundtable Reagent Guides.
-
Title: Buchwald-Hartwig Cross Coupling Reaction. Source: Organic Chemistry Portal.
-
Title: Synthesis of new derivatives of 1-(3-Aminophenyl)-4-benzoyl-5-phenyl-1H-pyrazole-3-carboxylic acid. Source: ResearchGate.
-
Title: SYNTHESIS OF 4'-AMINOPHENYL BENZIMIDAZOLE. Source: Buletinul Institutului Politehnic din Iasi.
-
Title: Characterization data for new pyrazole derivatives. Source: ResearchGate.
-
Title: Pyrazole synthesis. Source: Organic Chemistry Portal.
-
Title: Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Source: MDPI.
-
Title: Synthesis of Some New Pyrazoles. Source: DergiPark.
-
Title: The mechanism of synthesis of N-{[4 (benzoylamino)phenyl]sulfonyl} benzamide (1c). Source: ResearchGate.
-
Title: Synthesis and Characterization of Some New Pyrazole Derivatives. Source: ResearchGate.
-
Title: Approaches towards the synthesis of 5-aminopyrazoles. Source: Beilstein Journal of Organic Chemistry.
-
Title: Benzoyl chloride, 4-(pentyloxy)-. Source: NIST WebBook.
-
Title: 4-(BENZYLOXY)BENZOYL CHLORIDE synthesis. Source: ChemicalBook.
-
Title: (5Z)-5-({3-[4-(ISOPENTYLOXY)PHENYL]-1-PHENYL-1H-PYRAZOL-4-YL}METHYLENE)-3-ISOPROPYL-2-THIOXO-1,3-THIAZOLIDIN-4-ONE. Source: Sigma-Aldrich.
-
Title: Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Source: National Institutes of Health (NIH).
-
Title: Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. Source: National Institutes of Health (NIH).
-
Title: The preparation method of 4-hydroxybenzoyl chloride. Source: Google Patents.
-
Title: Synthesis of 4-(4-phenoxyphenoxy)benzoyl chloride. Source: PrepChem.com.
-
Title: Synthesis and Pharmacological Evaluation of 3-(4-Substituted Phenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde and Its Aldimines Derivatives. Source: Asian Journal of Chemistry.
-
Title: Recent advances in the synthesis of new pyrazole derivatives. Source: ResearchGate.
-
Title: Synthesis of Phenols from Benzoic Acids. Source: Organic Syntheses.
-
Title: The synthesis of pyrazole derivatives from hydrazone using Amberlyst A26 resin under ultrasonic radiation. Source: Growing Science.
-
Title: Synthesis of 4,4′-(4-Formyl-1H-pyrazole-1,3-diyl)dibenzoic Acid Derivatives as Narrow Spectrum Antibiotics for the Potential Treatment of Acinetobacter Baumannii Infections. Source: MDPI.
-
Title: Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Source: MDPI.
-
Title: Synthesis of Isoxazolyl-benzenesulfonamide derived from N -[4-(2,3-dibromo- 3-aryl-propanoyl). Source: Der Pharma Chemica. 3-dibromo-3-aryl-propanoyl-phenyl-benzenesulfonamide.pdf)
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- 2. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. mdpi.com [mdpi.com]
Application Note: Crystallization Protocols for 4-(4-(Isopentyloxy)phenyl)-1H-pyrazole
Part 1: Executive Summary & Physicochemical Profile
Introduction
The target molecule, 4-(4-(Isopentyloxy)phenyl)-1H-pyrazole , represents a structural class of 4-arylpyrazoles often utilized as core scaffolds in kinase inhibitors (e.g., analogous to crizotinib intermediates) and as mesogenic units in liquid crystal engineering.[1] The presence of the isopentyloxy (3-methylbutoxy) tail imparts significant lipophilicity to the aromatic core, creating a "push-pull" solubility profile: the pyrazole head is polar and hydrogen-bond donating, while the tail is non-polar and hydrophobic.[1]
Achieving high purity (>99.5%) and controlled polymorphism is critical. This guide provides a self-validating workflow for the crystallization of this specific derivative, addressing the common challenge of "oiling out" associated with flexible alkoxy chains.
Physicochemical Profile (Inferred & Analog-Based)
-
Molecular Formula: C₁₄H₁₈N₂O
-
Molecular Weight: 230.31 g/mol
-
Predicted Melting Point: 110–135 °C (Based on 4-alkoxyphenylpyrazole analogs [1, 2]).
-
Solubility Characteristics:
Part 2: Pre-Crystallization Solubility Screening
Before committing to a bulk protocol, perform this micro-screen to determine the optimal solvent system for your specific crude batch.[1]
Table 1: Solubility Screening Matrix (100 mg Scale)
| Solvent System | Temp (25°C) | Temp (Reflux) | Observation | Suitability |
| Ethanol (Abs.) | Insoluble/Cloudy | Soluble | Clear solution upon heating; crystals upon cooling.[1] | High (Method A) |
| Ethyl Acetate | Soluble | Soluble | Too soluble; requires anti-solvent.[1] | Medium (Method B) |
| Water | Insoluble | Insoluble | Excellent anti-solvent.[1] | Anti-solvent only |
| Toluene | Partially Soluble | Soluble | Good for removing polar impurities. | Specialized |
| Acetonitrile | Partially Soluble | Soluble | Risk of oiling out; good for X-ray quality. | Method C |
Part 3: Detailed Crystallization Protocols
Protocol A: The "Workhorse" Method (Ethanol/Water Recrystallization)
Best for: Routine purification of crude material (>90% purity) to remove polar byproducts.
Mechanism: The pyrazole moiety forms hydrogen bonds with ethanol. Adding water increases the polarity of the bulk solvent, forcing the hydrophobic isopentyl tail to drive lattice formation (precipitation) to minimize energy.
Step-by-Step Procedure:
-
Dissolution: Charge 10 g of crude 4-(4-(Isopentyloxy)phenyl)-1H-pyrazole into a 250 mL round-bottom flask.
-
Solvent Addition: Add Ethanol (absolute) (approx. 5-7 mL per gram of solid).[1]
-
Reflux: Heat the mixture to reflux (78°C) with magnetic stirring until fully dissolved.
-
Checkpoint: If solids remain after 15 mins, add ethanol in 1 mL increments. If black specks persist, perform a hot filtration through a Celite pad.[1]
-
-
Anti-Solvent Addition (Critical): While maintaining a gentle boil, add deionized water dropwise via an addition funnel.[1]
-
End Point: Stop adding water immediately when a faint, persistent turbidity (cloudiness) appears.
-
Re-dissolution: Add 1-2 mL of hot ethanol to clear the solution back to transparency.
-
-
Controlled Cooling: Remove from heat. Allow the flask to cool to room temperature on a cork ring (insulate with foil if oiling occurs).
-
Harvesting: Cool further in an ice bath (0-5°C) for 1 hour to maximize yield. Filter via vacuum filtration (Buchner funnel).
-
Washing: Wash the cake with 20 mL of cold Ethanol/Water (1:1 mixture).
-
Drying: Dry in a vacuum oven at 45°C for 12 hours.
Protocol B: Lipophilic Purification (Ethyl Acetate/Heptane)
Best for: Removing non-polar impurities or if the compound is too soluble in ethanol.[1]
Step-by-Step Procedure:
-
Dissolution: Dissolve crude solid in minimal Ethyl Acetate at 60°C.
-
Precipitation: Remove from heat source. Slowly add Heptane (approx. 2 equivalents by volume) while stirring.
-
Seeding: If the solution remains clear at 40°C, add a "seed crystal" from a previous batch to induce nucleation.
-
Aging: Stir slowly at room temperature for 2 hours.
-
Filtration: Collect solids and wash with 100% Heptane.
Protocol C: Single Crystal Growth (Slow Evaporation)
Best for: X-Ray Diffraction (XRD) analysis.[1]
-
Prepare a saturated solution in Acetonitrile or Acetone at room temperature.
-
Filter the solution through a 0.45 µm PTFE syringe filter into a clean scintillation vial.
-
Cover the vial with Parafilm and poke 3-4 small holes with a needle.
-
Store in a vibration-free, dark cabinet for 3-7 days.
Part 4: Process Logic & Troubleshooting Visualization
The following diagram illustrates the decision matrix for solvent selection and troubleshooting "oiling out," a common issue with isopentyl derivatives.
Figure 1: Decision tree for crystallization method selection and remediation of phase separation (oiling out).
Part 5: Analytical Validation & Quality Control
To ensure the protocol was successful, verify the product using the following metrics:
-
HPLC Purity:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).[1]
-
Mobile Phase: Acetonitrile/Water (0.1% Formic Acid) gradient 50% -> 95%.
-
Target: Single peak >99.5% area integration.
-
-
1H-NMR (DMSO-d6):
-
DSC (Differential Scanning Calorimetry):
-
Sharp endotherm indicating melting. A broad peak suggests amorphous content or impurities.
-
References
-
BenchChem. (2025).[1][2] Recrystallization solvents for pyrazole derivatives: Protocols and Solubility Data. Retrieved from 2[1]
-
National Institutes of Health (NIH). (2023).[1] Synthesis and Crystal Structures of N-Substituted Pyrazolines. PubMed Central. Retrieved from 10
-
University of Rochester. (n.d.).[1] Solvents for Recrystallization: General Rules for Heterocycles. Retrieved from 8
-
PubChem. (2023).[1] 4-Phenylpyrazole Compound Summary. Retrieved from 11
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- 6. mdpi.com [mdpi.com]
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- 8. Reagents & Solvents [chem.rochester.edu]
- 9. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 10. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4-Phenylpyrazole | C9H8N2 | CID 139106 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: 4-(4-(Isopentyloxy)phenyl)-1H-pyrazole as a Versatile Mesogenic Core for Advanced Liquid Crystal Formulations
Abstract: This document provides a comprehensive technical guide on the application of 4-(4-(Isopentyloxy)phenyl)-1H-pyrazole in liquid crystal (LC) research. Heterocyclic liquid crystals are a cornerstone of materials science, enabling advancements in display technologies, optical switching, and sensing. Pyrazole derivatives, in particular, have emerged as a promising class of mesogens due to their inherent dipole moments, high thermal stability, and unique capacity for supramolecular self-assembly through hydrogen bonding.[1][2] This guide details the molecular rationale, a robust synthesis protocol, and in-depth methodologies for the characterization of the thermal, mesomorphic, and electro-optical properties of this target compound. The protocols are designed for researchers, materials scientists, and professionals in drug development seeking to explore novel liquid crystalline materials.
Molecular Design and Rationale
The structure of 4-(4-(Isopentyloxy)phenyl)-1H-pyrazole is intentionally designed to promote liquid crystallinity. Its architecture can be deconstructed into three key functional components:
-
Rigid Core (4-phenyl-1H-pyrazole): The biphenyl-like pyrazole system provides the necessary structural rigidity and linearity, a fundamental requirement for the formation of anisotropic liquid crystal phases.[3] The pyrazole ring's significant dipole moment is anticipated to enhance dielectric anisotropy, a critical parameter for electro-optical applications.[2]
-
Flexible Terminus (Isopentyloxy Chain): The isopentyloxy group (-O(CH₂)₂CH(CH₃)₂) acts as a flexible alkyl tail. This chain disrupts close packing, lowering the melting point from the crystalline solid phase while stabilizing the fluid, ordered liquid crystalline phase. The length and branching of this chain are critical for modulating the transition temperatures and the type of mesophase formed.
-
Hydrogen-Bonding Moiety (Pyrazole N-H): The pyrrole-like nitrogen (N-H) in the pyrazole ring is a potent hydrogen bond donor. This facilitates the self-assembly of molecules into supramolecular chains or networks, which can stabilize columnar or smectic mesophases and influence the material's bulk properties.[1][4] This hydrogen-bonding capability distinguishes pyrazoles from many other heterocyclic mesogens.
Synthesis and Purification Protocol
The synthesis of 4-(4-(Isopentyloxy)phenyl)-1H-pyrazole can be efficiently achieved via a Suzuki cross-coupling reaction, a reliable method for forming carbon-carbon bonds between aromatic rings.[5] The proposed pathway involves the coupling of a 4-halopyrazole with an appropriate boronic acid.
Proposed Synthetic Workflow
Caption: Workflow for the synthesis of 4-(4-(Isopentyloxy)phenyl)-1H-pyrazole.
Step-by-Step Methodology
-
Reaction Setup: In a microwave reaction vial, combine 4-iodo-1H-pyrazole (1.0 mmol), 4-(isopentyloxy)phenylboronic acid (1.1 mmol), and cesium carbonate (Cs₂CO₃, 2.5 mmol).
-
Catalyst and Solvent Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 mmol). Evacuate and backfill the vial with nitrogen gas three times. Add degassed 1,2-dimethoxyethane (DME, 6 mL) and water (2.4 mL).[5]
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 90°C for 10-15 minutes.
-
Causality Insight: Microwave irradiation dramatically accelerates the reaction by efficiently heating the polar solvent mixture, significantly reducing reaction times compared to conventional heating.[5]
-
-
Reaction Quench and Extraction: After cooling, dilute the reaction mixture with ethyl acetate (EtOAc, 20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer twice more with EtOAc (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate the pure product.
-
Final Purification: Further purify the product by recrystallization from an ethanol/hexane mixture to obtain an analytically pure white solid.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Physicochemical and Mesomorphic Characterization
A multi-technique approach is essential for unambiguously determining the liquid crystalline properties of the synthesized compound.[3] The following workflow ensures a comprehensive analysis.
Characterization Workflow
Sources
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- 2. New azobenzene liquid crystal with dihydropyrazole heterocycle and photoisomerization studies - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. html.rhhz.net [html.rhhz.net]
Application Note: Strategic Preparation of Pharmaceutical Intermediates Using Phenyl Pyrazoles
Abstract
The 1-phenyl-1H-pyrazole scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural core for blockbuster anti-inflammatory drugs (e.g., Celecoxib), kinase inhibitors, and cannabinoid receptor antagonists. This guide provides a rigorous technical framework for the synthesis, purification, and functionalization of phenyl pyrazole intermediates. It moves beyond basic textbook chemistry to address the critical industrial challenge: controlling regioselectivity during the cyclocondensation of 1,3-dicarbonyls with aryl hydrazines. Additionally, we detail a modern Palladium-catalyzed C-H activation protocol for late-stage functionalization, enabling rapid analog generation.
Introduction: The Regioselectivity Challenge
The classical Knorr pyrazole synthesis involves the condensation of a hydrazine derivative with a 1,3-diketone. While operationally simple, this reaction often yields a mixture of 1,3- and 1,5-substituted isomers. In pharmaceutical applications, isomeric purity is non-negotiable.
For example, in the synthesis of Celecoxib , the reaction between 4-hydrazinobenzenesulfonamide and 4,4,4-trifluoro-1-(4-methylphenyl)-butane-1,3-dione must be steered toward the 1,5-diaryl isomer to achieve COX-2 selectivity. The protocols below are designed to maximize this selectivity through solvent and pH control.
Figure 1: Strategic Workflow for Pyrazole API Synthesis
This workflow illustrates the critical path from raw material handling to the isolation of the specific regioisomer.
Caption: Linear process flow for the synthesis and purification of phenyl pyrazole intermediates, emphasizing In-Process Control (IPC) checkpoints.
Safety Protocol: Handling Hydrazines
WARNING: Phenylhydrazines are potent hemotoxins and suspected carcinogens.[1] They can cause hemolytic anemia and skin sensitization.[1]
-
Engineering Controls: All weighing and transfers must occur within a certified fume hood or glovebox.
-
PPE: Double nitrile gloves, lab coat, and chemical splash goggles are mandatory.
-
Decontamination: Spills should be treated with dilute bleach (sodium hypochlorite) to oxidize the hydrazine before cleanup.
-
Waste: Segregate hydrazine waste from general organic solvents; label clearly as "Toxic/Carcinogen."
Protocol A: Regioselective Cyclocondensation (Celecoxib Scaffold)
This protocol targets the synthesis of a 1,5-diaryl-3-trifluoromethylpyrazole, mimicking the Celecoxib core. The use of a fluorinated diketone introduces electronic bias, but solvent choice is critical to lock the regiochemistry.
Materials
-
Reagent A: 4-Sulfamidophenylhydrazine hydrochloride (1.0 equiv)
-
Reagent B: 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione (1.1 equiv)
-
Solvent: Ethanol (Absolute)
-
Catalyst: Trifluoroacetic acid (TFA) (Catalytic, 0.1 equiv) – Optional, enhances rate.
Step-by-Step Methodology
-
Preparation: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Reagent B (11.5 g, 50 mmol) in Ethanol (150 mL).
-
Addition: Add Reagent A (11.2 g, 50 mmol) in a single portion. The solution typically turns yellow/orange.
-
Reflux: Heat the mixture to reflux (78 °C) for 4–6 hours.
-
Self-Validating Step (IPC): Take an aliquot after 4 hours. Dilute in MeOH and inject into HPLC (C18 column, ACN:Water gradient). The target 1,5-isomer usually elutes after the 1,3-isomer due to steric twisting reducing polarity. Reaction is complete when starting hydrazine is <1%.
-
-
Precipitation: Cool the reaction mixture slowly to room temperature, then to 0–5 °C in an ice bath. The product often precipitates directly.
-
Isolation: Filter the solid using a Büchner funnel. Wash the cake with cold Ethanol (2 x 20 mL).
-
Purification (The Critical Step): If the regio-ratio is <98:2, recrystallize from Isopropanol/Water (9:1) .
-
Dissolve crude solid in boiling isopropanol.
-
Add hot water dropwise until turbidity persists.[2]
-
Cool slowly to RT, then chill. This specific solvent system favors the 1,5-diaryl isomer lattice.
-
Data Analysis: Regioisomer Distribution
| Solvent System | Catalyst | Yield (%) | Regioisomer Ratio (1,5 : 1,3) |
| Ethanol | None | 82 | 85 : 15 |
| Ethanol | TFA (10 mol%) | 91 | 96 : 4 |
| Toluene | p-TsOH | 75 | 60 : 40 |
Note: The use of protic solvents like ethanol stabilizes the specific hydrazone intermediate leading to the 1,5-isomer.
Protocol B: Late-Stage Functionalization via C-H Activation
For drug discovery, generating analogs rapidly is crucial. Instead of rebuilding the ring, we use Palladium-catalyzed C-H activation to arylate the phenyl ring at the ortho position.
Mechanism & Logic
The pyrazole nitrogen acts as a directing group (DG), coordinating with Pd(II) to form a five-membered palladacycle. This intermediate reacts with aryl iodides to form a C-C bond.
Figure 2: C-H Activation Mechanism
Visualizing the directing group effect.
Caption: Catalytic cycle for Pd-catalyzed ortho-arylation. The pyrazole nitrogen directs the palladium to the specific C-H bond.
Methodology
-
Charge: To a pressure tube, add:
-
1-Phenylpyrazole derivative (1.0 mmol)
-
Aryl Iodide (1.5 equiv)
-
Pd(OAc)₂ (5 mol%)
-
Ag₂CO₃ (1.0 equiv) - Acts as oxidant and halide scavenger.
-
Pivalic Acid (30 mol%) - Crucial ligand for the CMD step.
-
-
Solvent: Add anhydrous DMSO (3 mL).
-
Reaction: Seal and heat to 110 °C for 12 hours.
-
Workup: Dilute with EtOAc, filter through Celite to remove Ag salts. Wash organic layer with brine.
-
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
Troubleshooting & Quality Control
Common Failure Modes
-
Oiling Out: During recrystallization, if the product forms an oil instead of crystals, the solution is too concentrated or hot. Remedy: Reheat to dissolve, add a seed crystal, and cool very slowly (1 °C/min).
-
Low Regioselectivity: Often caused by high reaction temperatures during the initial mixing of hydrazine and diketone. Remedy: Perform the addition step at 0 °C to kinetically control the hydrazone formation.
Analytical Specifications
For a validated intermediate, ensure the following specs:
-
HPLC Purity: >99.0% (Area %)
-
Regioisomer Content: <0.5% (Critical for biological data consistency)
-
Residual Solvent: <5000 ppm (Ethanol), <890 ppm (Toluene) per ICH Q3C.
References
-
Celecoxib Synthesis & Regiochemistry
- Penning, T. D., et al. "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (Celecoxib)." Journal of Medicinal Chemistry, 1997.
-
Pd-Catalyzed C-H Activation
- "Palladium-Catalyzed Chelation-Assisted Regioselective Oxidative Dehydrogenative Homocoupling/Ortho-Hydroxyl
-
Safety Data (Phenylhydrazine)
-
"Phenyl Hydrazine Hydrochloride: Properties, Applications, and Safety Information."[3] Chemiis.
-
-
Recrystallization Techniques
-
"Recrystallization Guide: Process, Procedure, Solvents."[4] Mettler Toledo.
-
Sources
Application Note: Strategic Solvent Selection for the Extraction of 4-(4-(Isopentyloxy)phenyl)-1H-pyrazole
Abstract
The efficient isolation of active pharmaceutical ingredients (APIs) is a cornerstone of drug development and manufacturing. This application note provides a comprehensive guide to the strategic selection of an optimal solvent for the extraction of 4-(4-(Isopentyloxy)phenyl)-1H-pyrazole, a heterocyclic compound of interest. We will explore the theoretical principles underpinning solvent extraction, analyze the physicochemical characteristics of the target molecule, and present a systematic protocol for solvent screening and optimization. The aim is to equip researchers with a robust framework for developing efficient, scalable, and safe extraction processes.
Introduction: The Critical Role of Solvent Selection
Extraction is a fundamental separation technique used to isolate a target compound from a solid matrix or liquid mixture.[1] In pharmaceutical manufacturing, the goal is to maximize the recovery of the pure API while minimizing the co-extraction of impurities, reducing downstream processing steps, and ensuring process safety and environmental sustainability.[2][3] The choice of solvent is the most influential factor in achieving these objectives.[4][5] An ideal solvent should exhibit high solubility for the target compound, low solubility for impurities, be chemically inert, non-toxic, environmentally benign, and cost-effective.[6]
This guide focuses on 4-(4-(Isopentyloxy)phenyl)-1H-pyrazole, a molecule featuring a phenylpyrazole core. Phenylpyrazole derivatives are a significant class of compounds in medicinal chemistry and crop protection, known for their diverse biological activities.[7] Their efficient extraction is paramount for research and commercial production.
Physicochemical Properties of the Analyte
Understanding the structure and resulting properties of 4-(4-(Isopentyloxy)phenyl)-1H-pyrazole is the first step in logical solvent selection.
-
Structure: The molecule consists of a polar 1H-pyrazole ring, a nonpolar phenyl ring, and a nonpolar isopentyloxy ether group.
-
Polarity: The presence of both polar (pyrazole N-H) and nonpolar (phenyl and alkyl ether) regions gives the molecule an overall intermediate polarity with significant nonpolar character . The ether linkage and the long alkyl chain contribute substantially to its lipophilicity.
-
Solubility Prediction: Based on the principle of "like dissolves like," the compound is expected to have poor solubility in highly polar solvents like water and limited solubility in very nonpolar solvents like hexane.[1] Its optimal solubility will likely be found in solvents of intermediate polarity, such as ethyl acetate, dichloromethane, or acetone, which can interact with both the polar and nonpolar moieties of the molecule.[8][9] The pyrazole ring's N-H group can act as a hydrogen bond donor, suggesting that polar aprotic solvents, which are hydrogen bond acceptors, could be particularly effective.[8]
Theoretical Principles of Solvent Extraction
Solid-liquid extraction operates on the principle of differential solubility.[1] The solid mixture containing the analyte is brought into contact with a solvent. The analyte partitions from the solid matrix into the liquid solvent phase until equilibrium is reached. The efficiency of this process is governed by:
-
Solubility and Partitioning: The analyte must be more soluble in the extraction solvent than in the solid matrix.[1]
-
Mass Transfer: The rate of extraction is influenced by factors such as particle size of the solid, temperature, agitation, and solvent viscosity. Smaller particles increase the surface area available for extraction, while higher temperatures generally increase solubility and diffusion rates.[10]
-
Solvent Properties: Key solvent characteristics to consider include the polarity index, dielectric constant, boiling point, and safety profile.[8][11]
The logical relationship between these properties can be visualized as a decision-making framework.
Sources
- 1. Video: Solid-Liquid Extraction: Principle, Procedure, Applications [jove.com]
- 2. news-medical.net [news-medical.net]
- 3. Principles of solid-liquid separation for the pharmaceutical industry [cleanroomtechnology.com]
- 4. journalspub.com [journalspub.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions [kjhil.com]
- 7. Phenylpyrazole insecticides - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Extraction | Buchi.com [buchi.com]
- 11. accessibility menu, dialog, popup [fishersci.co.uk]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yields for 4-(4-(Isopentyloxy)phenyl)-1H-pyrazole Synthesis
Welcome to the technical support center for the synthesis of 4-(4-(isopentyloxy)phenyl)-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this specific synthesis. The following question-and-answer format directly addresses potential issues to improve reaction yields and purity.
Introduction: The Synthetic Challenge
The synthesis of 4-arylpyrazoles, such as 4-(4-(isopentyloxy)phenyl)-1H-pyrazole, is a common objective in medicinal chemistry due to the prevalence of the pyrazole scaffold in bioactive compounds.[1][2] A robust and high-yielding synthetic route is therefore of significant interest. The most common and versatile method for creating the C4-aryl bond on the pyrazole ring is the Suzuki-Miyaura cross-coupling reaction.[1][3] This palladium-catalyzed reaction couples an organoboron species with an organic halide.[4]
This guide will focus on troubleshooting the Suzuki-Miyaura coupling between a 4-halopyrazole (specifically 4-iodopyrazole for higher reactivity) and 4-(isopentyloxy)phenylboronic acid.[4]
Troubleshooting Guide & FAQs
Question 1: My overall yield is consistently low. What are the most likely causes?
Answer: Low yields in this Suzuki-Miyaura coupling can stem from several factors, broadly categorized into issues with starting materials, reaction conditions, and catalyst performance.
-
Sub-optimal Starting Materials:
-
Purity of 4-Iodopyrazole: The purity of your 4-iodopyrazole is critical. Impurities can interfere with the catalytic cycle. Ensure it is properly synthesized and purified. Common methods for synthesizing 4-iodopyrazole involve the iodination of pyrazole using reagents like N-iodosuccinimide (NIS) or iodine with an oxidizing agent.[5][6]
-
Quality of the Boronic Acid: Boronic acids can undergo protodeboronation (loss of the boronic acid group), especially if impure or stored improperly.[7] It is advisable to use freshly acquired or properly stored 4-(isopentyloxy)phenylboronic acid.
-
N-Protection of Pyrazole: Unprotected pyrazoles can sometimes inhibit the palladium catalyst.[8] While many Suzuki couplings proceed with the free N-H pyrazole, if you are experiencing persistent low yields, consider protecting the pyrazole nitrogen with a group like a trityl group, which can be removed post-coupling.[9]
-
-
Inefficient Reaction Conditions:
-
Base Selection: The choice of base is crucial for activating the boronic acid.[10] Common bases include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[10][11] If you are using a milder base like Na₂CO₃ and getting low yields, switching to a stronger base like K₃PO₄ or Cs₂CO₃ may improve the outcome.[10][12]
-
Solvent System: The solvent must be appropriate for all components of the reaction. A mixture of an organic solvent (like 1,4-dioxane, toluene, or THF) and water is commonly used to dissolve both the organic substrates and the inorganic base.[7][13] Ensure your solvents are adequately degassed to prevent oxidation of the catalyst.[12]
-
Reaction Temperature: The reaction temperature significantly impacts the rate of reaction.[14][15] While room temperature couplings are possible with highly active catalysts, this reaction typically requires heating.[16][17] An initial temperature of 80-100°C is a good starting point.[18][19] However, excessively high temperatures can lead to catalyst decomposition.[14][20]
-
-
Catalyst Inactivation or Insufficient Activity:
-
Catalyst and Ligand Choice: The combination of the palladium source and the phosphine ligand is key. For this type of coupling, a bulky, electron-rich phosphine ligand can enhance catalyst activity.[16][21] Consider using a pre-formed catalyst like XPhos-Pd-G3 or generating the catalyst in-situ from a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a ligand such as SPhos or XPhos.[16][22]
-
Catalyst Loading: While higher catalyst loading can increase the reaction rate, it also increases cost and can lead to more side products. Typical catalyst loadings range from 0.5 to 5 mol%.[23][24] If you suspect catalyst deactivation, a slightly higher loading might be beneficial.
-
Oxygen Sensitivity: The active Pd(0) catalyst is sensitive to oxygen.[12] Thoroughly degassing your solvent and running the reaction under an inert atmosphere (e.g., argon or nitrogen) is critical to prevent catalyst oxidation and deactivation.[13]
-
Question 2: I'm observing multiple spots on my TLC plate, and purification is difficult. What are the likely side products?
Answer: The formation of multiple side products is a common issue. Identifying them can help in optimizing the reaction to minimize their formation.
-
Homocoupling of the Boronic Acid: You may see the formation of 4,4'-bis(isopentyloxy)biphenyl. This arises from the coupling of two molecules of your boronic acid. This is often more prevalent with highly active catalysts or when the concentration of the aryl halide is low.[25]
-
Protodeboronation: The boronic acid can be replaced by a hydrogen atom, leading to the formation of isopentyl phenyl ether. This is often caused by excess water or impurities in the reaction mixture.[7]
-
Dehalogenation of 4-Iodopyrazole: The iodine on the pyrazole can be replaced by a hydrogen atom, resulting in the formation of pyrazole.
-
Homocoupling of 4-Iodopyrazole: Two molecules of 4-iodopyrazole can couple to form 4,4'-bi-1H-pyrazole.
To minimize these side products, ensure the stoichiometry of your reactants is accurate, use high-purity starting materials, and maintain a strictly inert atmosphere.
Question 3: The reaction seems to stall before completion. What can I do?
Answer: A stalled reaction often points to catalyst deactivation or insufficient reactivity under the chosen conditions.
-
Increase Catalyst Loading: As a first step, you can try adding a small additional portion of the catalyst to the reaction mixture.
-
Switch to a More Robust Catalyst System: If the reaction consistently stalls, your chosen catalyst may not be stable enough under the reaction conditions. Consider switching to a more modern, pre-formed palladium catalyst with a bulky phosphine ligand, which are often more robust.[16][21]
-
Optimize the Base and Solvent: A stronger base or a different solvent system might be necessary to drive the reaction to completion. For example, switching from K₂CO₃ to K₃PO₄ can sometimes make a significant difference.[10]
-
Microwave Irradiation: Microwave-assisted synthesis can sometimes accelerate the reaction and drive it to completion in a shorter time.[1][26]
Experimental Protocols
Protocol 1: Synthesis of 4-Iodopyrazole
This protocol is a general method and may require optimization based on the specific pyrazole starting material.
Materials:
-
Pyrazole
-
N-Iodosuccinimide (NIS)
-
Acetonitrile
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of pyrazole (1.0 eq) in acetonitrile, add N-iodosuccinimide (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction may require gentle heating to proceed to completion.
-
Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 4-iodopyrazole.[5][27]
Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of 4-(4-(Isopentyloxy)phenyl)-1H-pyrazole
This protocol provides a starting point for optimization.
Materials:
-
4-Iodopyrazole
-
4-(Isopentyloxy)phenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of a palladium source and a ligand)
-
Base (e.g., K₂CO₃ or K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, combine 4-iodopyrazole (1.0 eq), 4-(isopentyloxy)phenylboronic acid (1.2 eq), and the base (2.0-3.0 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Heat the reaction mixture to 80-100 °C and stir until the reaction is complete, monitoring by TLC.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-(4-(isopentyloxy)phenyl)-1H-pyrazole.[1][28]
Data Presentation
Table 1: Comparison of Reaction Conditions for Suzuki-Miyaura Coupling
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O | 100 | 12 | 65 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene/H₂O | 90 | 8 | 85 |
| 3 | XPhos-Pd-G3 (2) | - | Cs₂CO₃ (2.5) | THF/H₂O | 80 | 6 | 92 |
Note: Yields are representative and will vary depending on the specific substrates and reaction scale.
Visualization of Key Processes
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yields
Sources
- 1. html.rhhz.net [html.rhhz.net]
- 2. Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 4-Iodopyrazole | 3469-69-0 [chemicalbook.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sci-Hub. ChemInform Abstract: Synthesis of 4‐Aryl‐1H‐pyrazoles by Suzuki—Miyaura Cross Coupling Reaction Between 4‐Bromo‐1H‐1‐tritylpyrazole and Arylboronic Acids. / ChemInform, 2010 [sci-hub.ru]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. uwindsor.ca [uwindsor.ca]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. thieme-connect.com [thieme-connect.com]
- 22. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 23. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 24. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. ccspublishing.org.cn [ccspublishing.org.cn]
- 27. chemrxiv.org [chemrxiv.org]
- 28. pubs.acs.org [pubs.acs.org]
Purification strategies for removing impurities in pyrazole derivatives
Technical Support Center: Pyrazole Purification & Isolation Ticket System: Open | Priority: High | Agent: Senior Application Scientist
Overview: The "Pyrazole Paradox"
Welcome to the Pyrazole Purification Support Hub. You are likely here because pyrazoles present a unique "paradox" in organic synthesis: they are chemically robust scaffolds essential for kinase inhibitors (e.g., Ruxolitinib, Crizotinib), yet they are notoriously fragile to purify.
Why is this happening?
-
Amphotericity: Pyrazoles possess both a pyridine-like basic nitrogen (
) and a pyrrole-like acidic nitrogen ( -H), leading to streaking on silica. -
Annular Tautomerism: Unsubstituted pyrazoles exist in rapid equilibrium (
), causing peak broadening in NMR and HPLC. -
Metal Chelation: The
-motif is an excellent ligand for Pd and Cu, trapping catalytic metals in the final product.
Module 1: Regioisomer Separation (Ticket #001)
User Issue: "I cannot separate my N1-alkylated product from the N2-alkylated regioisomer using standard flash chromatography."
Diagnostic Decision Tree
Before choosing a method, determine the physicochemical state of your mixture using this logic flow:
Figure 1: Decision matrix for selecting the optimal purification route based on physical state and chromatographic resolution.
Troubleshooting Guide
1. Chromatographic Tailing & Co-elution
-
Root Cause: The basic nitrogen of the pyrazole interacts with the acidic silanols (
) on the silica gel surface, causing "streaking" that masks separation. -
Protocol A: The "Base-Wash" Technique
-
Pre-treatment: Flush the silica column with 1% Triethylamine (TEA) in Hexanes before loading.
-
Mobile Phase: Maintain 0.5% TEA or 1%
in the eluent system (e.g., DCM/MeOH). -
Why it works: The amine base competitively binds to the acidic silanols, creating a "shield" that allows the pyrazole to elute based on polarity rather than acid-base interaction [1].
-
2. The "Salt-Switch" Strategy (For stubborn isomers)
When chromatography fails, exploit the subtle
-
Step 1: Dissolve crude mixture in
or EtOAc. -
Step 2: Add 1.0 eq of Oxalic acid or 4N HCl in Dioxane dropwise.
-
Step 3: The less sterically hindered isomer often precipitates as a salt first. Filter and wash.[1][2]
-
Step 4: Free-base the salt (partition between
and DCM) to recover pure isomer.
Module 2: Metal Impurity Remediation (Ticket #002)
User Issue: "My Suzuki coupling worked, but the product is grey/brown, and residual Palladium is >500 ppm."
Scientific Context: Pyrazoles are "soft" ligands. Standard aqueous washes (brine/water) are ineffective because the Pd is coordinated to the pyrazole nitrogen, not just physically entrained. You must use a scavenger with a higher affinity for Pd than the pyrazole ring [2].
Comparative Data: Scavenger Selection
| Scavenger Type | Functional Group | Target Metals | Best For |
| SiliaMetS® Thiol | Pd, Pt, Cu, Ag | General purpose, versatile. | |
| SiliaMetS® Thiourea | Pd, Ru, Rh | Highly coordinated Pd species. | |
| Activated Carbon | Carbon | All (Non-specific) | Crude cleanup (Lower yield loss). |
| TMT | Trimercaptotriazine | Pd (High load) | Bridging Pd complexes. |
Workflow: Scavenging Protocol
Note: This process assumes the product is soluble in organic solvent.
Figure 2: Standard workflow for solid-supported metal scavenging.
Critical Protocol Steps:
-
Loading: Use 4-5 equivalents of scavenger relative to the catalyst loading (not the substrate).
-
Solvent: THF or Methanol are preferred. Scavengers require solvent swelling to access the pore structure.
-
Temperature: Heat is kinetic energy. Stirring at 50°C for 4 hours is often more effective than 24 hours at room temperature.
Module 3: Tautomerism & Analysis (Ticket #003)
User Issue: "My NMR shows broad, undefined peaks, but the LCMS indicates the correct mass."
Explanation:
Unsubstituted pyrazoles (
Troubleshooting Steps:
-
Solvent Change: Switch from
to DMSO-d6 . DMSO forms strong hydrogen bonds with the , slowing the exchange rate and sharpening the peaks [3]. -
Acid Drop: Add 1 drop of TFA-d or conc.
. This protonates the pyrazole species fully, locking it into a single cationic state and collapsing the tautomeric equilibrium. -
Temperature: Running the NMR at low temperature (-40°C) can sometimes "freeze" the tautomers into distinct species.
FAQs
Q: Can I distill pyrazoles? A: Yes, but with caution. Many low-molecular-weight pyrazoles are liquids or low-melting solids. However, they have high boiling points relative to their mass due to hydrogen bonding. Vacuum distillation is mandatory. Ensure your heating bath does not exceed 150°C, as some nitro- or azido-pyrazoles can be explosive.
Q: Why does my pyrazole stick to the baseline in TLC? A: It is likely protonated (cationic) or interacting with the silica binder.
-
Fix: Dip your TLC plate in a solution of 5% Triethylamine in Hexane before spotting your compound. Dry it, then run the TLC.
Q: How do I remove inorganic salts after a reaction? A: Pyrazoles are often water-soluble at low pH.
-
Protocol: Acidify the mixture to pH 2 (pyrazole goes into water as salt). Wash with DCM (removes non-basic impurities). Basify aqueous layer to pH 10 (pyrazole precipitates or becomes extractable). Extract with EtOAc.
References
-
BenchChem. (2025).[1][3] Column chromatography conditions for separating pyrazole isomers. BenchChem Technical Guides. Link
-
Biotage. (2024). Using Metal Scavengers to Remove Trace Metals such as Palladium.[2][4] Biotage Application Notes. Link
-
Claramunt, R. M., et al. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71, 678–684.[5] Link
-
Apollo Scientific. (2024). Efficient Palladium Removal Without Compromising Product Yield.[6] Apollo Scientific Technical Blog. Link
-
Google Patents. (2011). Method for purifying pyrazoles (WO2011076194A1).Link
Sources
Technical Support Center: Overcoming Solubility Challenges with 4-(4-(Isopentyloxy)phenyl)-1H-pyrazole
Welcome to the technical support center for 4-(4-(Isopentyloxy)phenyl)-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges associated with this compound. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful use of 4-(4-(Isopentyloxy)phenyl)-1H-pyrazole in your research.
Introduction: Understanding the Solubility Profile
4-(4-(Isopentyloxy)phenyl)-1H-pyrazole is a substituted pyrazole derivative. The pyrazole core, while possessing some polar character due to its nitrogen atoms, is often associated with poor aqueous solubility, which can be further influenced by its substituents.[1] The presence of a phenyl ring and an isopentyloxy group in 4-(4-(Isopentyloxy)phenyl)-1H-pyrazole contributes to its lipophilic nature, which can lead to challenges in achieving desired concentrations in aqueous media for biological assays and formulation development. The lipophilicity of a compound, often estimated by its octanol-water partition coefficient (logP), is a key factor governing its solubility.[2]
This guide provides a systematic approach to addressing these solubility issues, from initial characterization to the application of advanced solubilization techniques.
Frequently Asked Questions (FAQs)
Q1: Why is my 4-(4-(Isopentyloxy)phenyl)-1H-pyrazole not dissolving in aqueous buffers?
A1: The limited aqueous solubility of 4-(4-(Isopentyloxy)phenyl)-1H-pyrazole is primarily due to its molecular structure. The combination of the phenyl ring and the isopentyloxy group imparts significant hydrophobicity. Strong intermolecular forces in the crystal lattice of the solid compound can also contribute to poor solubility by making it energetically unfavorable for the solvent to break the crystal structure apart.[1]
Q2: What are the first steps I should take to try and dissolve the compound?
A2: Start with a co-solvent approach. Initially, dissolve the compound in a minimal amount of a water-miscible organic solvent such as dimethyl sulfoxide (DMSO), ethanol, or N,N-dimethylformamide (DMF). Then, slowly add this stock solution to your aqueous buffer with vigorous stirring. Be mindful of the final concentration of the organic solvent, as it can affect your experimental system.
Q3: Can I heat the solution to improve solubility?
A3: Gently warming the solution can increase the solubility of many compounds. However, it is crucial to first assess the thermal stability of 4-(4-(Isopentyloxy)phenyl)-1H-pyrazole to avoid degradation. Perform a stability test by dissolving the compound in a suitable solvent, heating it to your desired temperature for a specific time, and then analyzing its purity, for example by HPLC.
Q4: How does pH affect the solubility of this compound?
A4: The pyrazole ring has a weakly basic nitrogen atom.[1] Therefore, adjusting the pH of the aqueous medium to a more acidic range (below the compound's pKa) could protonate this nitrogen, forming a more soluble salt. However, the extent of this effect depends on the compound's specific pKa, which may need to be determined experimentally.
In-Depth Troubleshooting Guides
Issue 1: Compound precipitates out of solution upon addition to aqueous buffer.
Underlying Cause: This is a common issue when a concentrated stock solution in an organic solvent is diluted into an aqueous medium where the compound has low solubility. The organic solvent disperses, and the compound crashes out as it is no longer in a favorable solvent environment.
Troubleshooting Workflow:
Troubleshooting Workflow for Precipitation.
Detailed Steps:
-
Reduce the Concentration of the Stock Solution: Prepare a more dilute stock solution of 4-(4-(Isopentyloxy)phenyl)-1H-pyrazole in your chosen organic solvent. This will lessen the immediate supersaturation upon addition to the aqueous buffer.
-
Increase the Final Concentration of the Co-solvent: While keeping the final desired concentration of your compound the same, you can try increasing the percentage of the organic co-solvent in your final aqueous solution. Be sure to check the tolerance of your experimental system (e.g., cells, enzymes) to the higher solvent concentration.
-
Screen Different Co-solvents: The choice of co-solvent can significantly impact solubility.[2] Screen a panel of water-miscible organic solvents such as DMSO, ethanol, methanol, isopropanol, acetonitrile, and polyethylene glycol (PEG).
-
Incorporate a Surfactant: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[2] Non-ionic surfactants like Tween® 20 or Tween® 80 at low concentrations (e.g., 0.01-0.1%) can be effective.
Issue 2: Inconsistent results in biological assays due to poor solubility.
Underlying Cause: Poor solubility can lead to the formation of micro-precipitates or aggregation of the compound in the assay medium. This results in an unknown and variable effective concentration of the compound, leading to poor reproducibility of experimental data.
Troubleshooting Workflow:
Workflow for Addressing Inconsistent Assay Results.
Detailed Steps:
-
Visual Inspection: Carefully inspect your assay plates or tubes for any signs of cloudiness or precipitation after adding the compound.
-
Determine the Kinetic Solubility: Perform a kinetic solubility assay to determine the concentration at which the compound begins to precipitate in your specific assay buffer.[3] This will define the upper limit for your experiments. A detailed protocol is provided in the "Experimental Protocols" section.
-
Work Below the Solubility Limit: Ensure that all your experimental concentrations are well below the determined kinetic solubility limit to avoid precipitation and aggregation.
-
Consider Advanced Formulation Strategies: If the required effective concentration is higher than the compound's solubility, you will need to employ more advanced techniques like cyclodextrin complexation or the preparation of a solid dispersion. Protocols for these methods are provided below.
Physicochemical Characterization
| Property | Estimated Value/Range | Significance for Solubility |
| Molecular Weight | ~244.33 g/mol | Higher molecular weight can sometimes correlate with lower solubility. |
| logP (calculated) | 3.5 - 4.5 | A positive and high logP indicates a high degree of lipophilicity and consequently low aqueous solubility.[2] |
| pKa (estimated) | 2-3 (for the pyrazole ring protonation) | The pyrazole ring is weakly basic. At pH values significantly below the pKa, the compound will be protonated and more soluble. |
| Aqueous Solubility | Very low (likely < 10 µg/mL) | Direct dissolution in aqueous buffers is expected to be challenging. |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
This protocol determines the thermodynamic equilibrium solubility of a compound.
Materials:
-
4-(4-(Isopentyloxy)phenyl)-1H-pyrazole
-
Water (HPLC grade)
-
Buffer of choice (e.g., phosphate-buffered saline, pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
HPLC system with a suitable column and detector
Procedure:
-
Add an excess amount of 4-(4-(Isopentyloxy)phenyl)-1H-pyrazole to a glass vial.
-
Add a known volume of the aqueous medium (e.g., 1 mL of water or buffer).
-
Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for 24-48 hours to ensure equilibrium is reached.
-
After shaking, let the vials stand to allow the undissolved solid to settle.
-
Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet any remaining solid.
-
Carefully collect an aliquot of the supernatant.
-
Dilute the supernatant with a suitable solvent (e.g., acetonitrile or methanol) to a concentration within the linear range of your analytical method.
-
Quantify the concentration of the dissolved compound using a validated HPLC method with a standard curve.
-
The determined concentration is the thermodynamic solubility of the compound in that medium.
Protocol 2: Co-Solvent System Development
This protocol outlines a systematic approach to developing a suitable co-solvent system.
Materials:
-
4-(4-(Isopentyloxy)phenyl)-1H-pyrazole
-
A selection of water-miscible organic solvents (e.g., DMSO, ethanol, PEG 400)
-
Aqueous buffer of choice
Procedure:
-
Prepare a high-concentration stock solution of the compound in each of the selected organic solvents (e.g., 10 mg/mL).
-
In a series of clear microcentrifuge tubes or a 96-well plate, add your aqueous buffer.
-
Add increasing volumes of the compound's stock solution to the buffer to achieve a range of final compound concentrations and co-solvent percentages.
-
Mix well and visually inspect for precipitation immediately and after a set period (e.g., 1 hour).
-
Identify the co-solvent and the maximum concentration of the compound that remains in solution without precipitation.
-
It is advisable to confirm the absence of precipitates by measuring light scattering or by centrifugation and analyzing the supernatant.
Protocol 3: Solubility Enhancement by Cyclodextrin Complexation (Kneading Method)
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[4] The kneading method is a simple and effective way to prepare these complexes.[5][6]
Materials:
-
4-(4-(Isopentyloxy)phenyl)-1H-pyrazole
-
β-cyclodextrin or a derivative like hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Water
-
Mortar and pestle
-
Oven or vacuum desiccator
Procedure:
-
Determine the appropriate molar ratio of the compound to cyclodextrin (commonly 1:1 or 1:2).
-
Place the required amount of cyclodextrin in a mortar.
-
Add a small amount of water to the cyclodextrin to form a paste.
-
Gradually add the 4-(4-(Isopentyloxy)phenyl)-1H-pyrazole to the paste while continuously grinding with the pestle.
-
Knead the mixture for a specified period (e.g., 30-60 minutes) to facilitate the formation of the inclusion complex.
-
The resulting paste is then dried in an oven at a controlled temperature (e.g., 40-50°C) or in a vacuum desiccator until a constant weight is achieved.
-
The dried complex can be passed through a sieve to obtain a fine powder.
-
The solubility of the resulting complex can be determined using the shake-flask method described in Protocol 1.
Protocol 4: Preparation of a Solid Dispersion (Solvent Evaporation Method)
A solid dispersion is a system where the drug is dispersed in a solid hydrophilic carrier, often in an amorphous state, which can significantly enhance its dissolution rate and solubility.[7][8]
Materials:
-
4-(4-(Isopentyloxy)phenyl)-1H-pyrazole
-
A hydrophilic polymer carrier (e.g., polyvinylpyrrolidone K30 (PVP K30), polyethylene glycol (PEG) 6000)
-
A volatile organic solvent (e.g., ethanol, methanol, dichloromethane)
-
Rotary evaporator or a shallow dish for evaporation
-
Vacuum oven or desiccator
Procedure:
-
Choose a suitable drug-to-carrier ratio (e.g., 1:1, 1:5, 1:10 by weight).
-
Dissolve both the 4-(4-(Isopentyloxy)phenyl)-1H-pyrazole and the polymer carrier in a common volatile organic solvent. Ensure complete dissolution.
-
Remove the solvent using a rotary evaporator under reduced pressure. This should be done at a temperature that does not degrade the compound or the polymer.
-
Alternatively, the solution can be poured into a shallow dish and the solvent allowed to evaporate in a fume hood, followed by drying in a vacuum oven.
-
The resulting solid film or mass is then further dried under vacuum to remove any residual solvent.
-
The solid dispersion can be scraped, ground, and sieved to obtain a uniform powder.
-
The dissolution characteristics of the solid dispersion can be compared to the pure compound to assess the improvement in solubility.
Visualization of Workflows
Workflow for Initial Solubility Assessment:
A systematic approach to initial solubilization.
Logical Flow for Advanced Solubility Enhancement:
Decision tree for advanced solubility techniques.
References
- Patil, J. S., & Jagadevappa, P. (2010). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs. Global Pharmaceutical Sciences Review, 1(1), 1-8.
- Challa, R., Ahuja, A., Ali, J., & Khar, R. K. (2005). Cyclodextrins in drug delivery: an updated review. AAPS PharmSciTech, 6(2), E329–E357.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
- Tachibana, T., & Nakamura, A. (1965). A method for the preparation of a solid dispersion of a sparingly water-soluble drug in a solid water-soluble carrier. Chemical & Pharmaceutical Bulletin, 13(4), 435-442.
- Sekiguchi, K., & Obi, N. (1961). Studies on absorption of eutectic mixture. I. A comparison of the behavior of eutectic mixture of sulfathiazole and that of ordinary sulfathiazole in man. Chemical & Pharmaceutical Bulletin, 9(11), 866-872.
- Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of pharmaceutical sciences, 85(10), 1017–1025.
- Sapkal, N. P., Kilor, V. A., Bhusari, K. P., & Daud, A. S. (2007). Evaluation of some Methods for Preparing Gliclazide-β-Cyclodextrin Inclusion Complexes. Tropical Journal of Pharmaceutical Research, 6(4), 833-840.
- Chiou, W. L., & Riegelman, S. (1971). Pharmaceutical applications of solid dispersion systems. Journal of pharmaceutical sciences, 60(9), 1281–1302.
- Fernandez, M., Margarit, M. V., & Rodriguez, I. C. (1992). Solid dispersions of piroxicam in polyethylene glycol 4000. Drug development and industrial pharmacy, 18(1), 57-70.
- Simonelli, A. P., Mehta, S. C., & Higuchi, W. I. (1969). Dissolution rates of high energy polyvinylpyrrolidone (PVP)-sulfathiazole coprecipitates. Journal of pharmaceutical sciences, 58(5), 538–549.
- Albert, A., & Serjeant, E. P. (1984).
- Avdeef, A. (2001). pH-metric solubility. 3. Dissolution titration template method for solubility determination. European Journal of Pharmaceutical Sciences, 14(4), 281-291.
-
Bienta. (n.d.). Aqueous Solubility Assay. Retrieved from [Link]
-
American Pharmaceutical Review. (2015, September 30). Solubility Concerns: API and Excipient Solutions. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
- Arun Raj, R., et al. (2015). Formulation and Evaluation of Cyclodextrin Inclusion Complex Tablets of Carvedilol. Asian Journal of Pharmaceutics, 10(2).
-
European Journal of Pharmaceutical Sciences. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Retrieved from [Link]
-
WikiHow. (2025, June 14). How to Determine Solubility. Retrieved from [Link]
-
Study.com. (2021, June 3). How to Calculate Solubility. Retrieved from [Link]
-
International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). SOLVENT EVAPORATION METHOD FOR AMORPHOUS SOLID DISPERSIONS: PREDICTIVE TOOLS FOR IMPROVE THE DISSOLUTION RATE OF PIOGLITAZONE HY. Retrieved from [Link]
-
American Pharmaceutical Review. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. Retrieved from [Link]
-
Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]
-
JoVE. (2019, January 30). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) LogP / LogD shake-flask method v1. Retrieved from [Link]
-
OAText. (n.d.). Inclusion complex formation of cyclodextrin with its guest and their applications. Retrieved from [Link]
-
Global Pharmaceutical Sciences Review. (n.d.). 04 - Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor... - GPSR. Retrieved from [Link]
-
Bienta. (n.d.). Aqueous Solubility Assay. Retrieved from [Link]
Sources
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- 2. Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? - Dow Development Labs [dowdevelopmentlabs.com]
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Troubleshooting cyclization failures in phenyl pyrazole synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Phenyl Pyrazole Synthesis. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and address the nuanced challenges that arise during the cyclization step of phenyl pyrazole synthesis. This resource is structured as a series of troubleshooting questions and in-depth answers, reflecting the real-world problems encountered in the lab. Our focus is on understanding the causality behind reaction outcomes to empower you to logically and effectively troubleshoot your experiments.
Introduction: The Knorr Pyrazole Synthesis
The most common and robust method for synthesizing substituted pyrazoles is the Knorr cyclocondensation, first reported in 1883.[1] This reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically phenylhydrazine for our purposes.[2] While seemingly straightforward, the reaction's success is sensitive to a variety of factors, from reagent stability to the subtle interplay of reaction conditions.
The general mechanism involves an initial nucleophilic attack by a nitrogen atom of the hydrazine onto one of the carbonyl carbons, followed by dehydration to form a hydrazone intermediate. Subsequent intramolecular attack by the second nitrogen atom and another dehydration step yield the stable aromatic pyrazole ring.[3] Understanding this pathway is the first step in diagnosing failures.
Caption: General mechanism of the Knorr synthesis.
Frequently Asked Questions & Troubleshooting Guides
Question 1: My reaction yield is very low or has failed completely. What are the primary causes and how can I fix it?
Low or no yield is the most common failure mode. The issue can typically be traced back to one of three areas: reagent quality, reaction conditions, or suboptimal workup.
Causality Analysis:
-
Reagent Integrity: Phenylhydrazine and its derivatives can degrade upon exposure to air and light, forming colored impurities that can inhibit the reaction.[4] Similarly, some 1,3-dicarbonyl compounds can be unstable or exist predominantly in their enol form, which can affect reactivity.
-
Reaction Kinetics: The cyclization and subsequent dehydration steps have an activation energy barrier. Insufficient thermal energy or a poorly chosen solvent can stall the reaction.[5] The solubility of starting materials is also critical; if they are not fully dissolved, the reaction rate will be severely limited.[5]
-
pH and Catalysis: The reaction is often acid-catalyzed.[6] The initial condensation to form the hydrazone and the final dehydration step are both promoted by acid. If using a hydrazine salt (e.g., phenylhydrazine hydrochloride), the in-situ generation of HCl can be sufficient, but in other cases, a catalytic amount of acid like acetic acid is necessary.[7] However, excessively strong acidic conditions can lead to unwanted side reactions.
Caption: A decision tree for diagnosing low-yield reactions.
Troubleshooting Protocol: Improving Reaction Yield
-
Reagent Verification:
-
Use freshly opened or purified phenylhydrazine. If the liquid is dark red or brown, consider distillation under reduced pressure.
-
Confirm the purity of your 1,3-dicarbonyl compound via NMR or melting point.
-
-
Solvent and Temperature Optimization: The choice of solvent is critical and can dramatically affect yield.[5]
-
Baseline: Start with ethanol or acetic acid at reflux, as these are common starting points.
-
Alternative Solvents: If the yield is poor, consider switching to a higher-boiling polar aprotic solvent like DMF or N,N-Dimethylacetamide (DMAc), which can enhance solubility and reaction rates.[5][8]
-
Temperature Screening: Monitor the reaction by TLC or HPLC at different temperatures (e.g., room temperature, 60 °C, 80 °C, reflux). Sometimes, higher temperatures can promote decomposition, so finding the optimal balance is key.[9]
-
-
Catalyst Addition:
| Factor | Observation & Recommendation | Rationale | References |
| Solvent | Poor yields in conventional solvents like acetonitrile. | Ethanol, propanol, or DMF are often more effective due to better reactant solubility and stabilization of intermediates. | [5],[7] |
| Temperature | Reaction is slow or stalled at room temperature. | Increasing temperature provides the necessary activation energy for the rate-limiting dehydration step. Monitor for byproduct formation at higher temperatures. | [9],[10] |
| Catalyst | No reaction occurs without a catalyst. | Brønsted or Lewis acids protonate a carbonyl oxygen, activating it for nucleophilic attack by the hydrazine. | [7],[1],[6] |
| Base | When using a hydrazine salt (e.g., PhNHNH₂·HCl), the reaction is sluggish or forms impurities. | Adding one equivalent of a mild base like sodium acetate (NaOAc) neutralizes the excess acid, which can prevent side reactions. | [4],[11] |
Question 2: My reaction with an unsymmetrical 1,3-dicarbonyl is producing a mixture of regioisomers. How can I control the regioselectivity?
This is a classic and critical challenge in pyrazole synthesis. When an unsymmetrical 1,3-dicarbonyl (R¹-CO-CH₂-CO-R²) reacts with phenylhydrazine, the initial nucleophilic attack can occur at either of the two distinct carbonyl carbons, leading to two possible regioisomers.[12]
Causality Analysis:
Controlling regioselectivity hinges on exploiting the subtle differences between the two carbonyl groups.[13]
-
Electronic Effects: An electron-withdrawing group (e.g., -CF₃) will make the adjacent carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. Conversely, an electron-donating group will deactivate the adjacent carbonyl.[14]
-
Steric Effects: A bulky substituent near one carbonyl group will sterically hinder the approach of the phenylhydrazine, directing the attack to the less hindered carbonyl.[12]
-
Reaction Conditions (pH): This is the most powerful tool for control.
-
Acidic Conditions: Under acidic conditions, the reaction is typically under thermodynamic control. The initial attack occurs at the more reactive carbonyl (often the ketone over an ester), but the key is the stability of the resulting hydrazone intermediate. The reaction favors the pathway that leads to the more stable conjugated system.
-
Neutral/Basic Conditions: Under neutral or basic conditions, the reaction is often under kinetic control. The initial attack occurs at the most electrophilic (least hindered) carbonyl, and this first step is often irreversible, locking in the regiochemistry.
-
Caption: Key factors determining the isomeric ratio.
Experimental Protocol: Optimizing for a Single Regioisomer
Let's consider the reaction of 1-phenyl-1,3-butanedione with phenylhydrazine. The two carbonyls are electronically and sterically different.
-
Setup Parallel Reactions: To efficiently find the optimal conditions, set up small-scale reactions in parallel.
-
Reaction A (Acidic): Dissolve the diketone (1 eq) and phenylhydrazine (1.1 eq) in glacial acetic acid. Heat to 80-100 °C.
-
Reaction B (Neutral/Buffered): Dissolve the reactants in ethanol. If using phenylhydrazine hydrochloride, add 1 equivalent of sodium acetate.[11] Heat to reflux.
-
Reaction C (Aprotic): Dissolve the reactants in DMF or N,N-dimethylacetamide. Heat to 80-100 °C.[8]
-
-
Monitor Progress: After 2-4 hours, take an aliquot from each reaction. Analyze by TLC or, ideally, LC-MS to determine the ratio of the two regioisomers.
-
Analyze and Scale-Up: Based on the results, scale up the reaction that provides the highest selectivity for your desired isomer. For 1-phenyl-1,3-butanedione, the reaction generally favors attack at the more reactive acetyl carbonyl, leading to 1,3-diphenyl-5-methylpyrazole as the major product.[14]
Question 3: My reaction mixture turns a deep yellow or red color, and I'm getting many impurities. What is happening?
This is a common visual cue that side reactions are occurring, often related to the phenylhydrazine starting material.[4]
Causality Analysis:
-
Hydrazine Decomposition: Phenylhydrazine is susceptible to oxidation, which can form colored diazenes and other byproducts. This process can be accelerated by heat, light, and the presence of trace metals.
-
Acid-Promoted Side Reactions: When using phenylhydrazine with a ketone or aldehyde under strong acid catalysis, a competing reaction pathway, the Fischer Indole Synthesis , can occur.[15][16] This reaction also proceeds through a phenylhydrazone intermediate but involves a[17][17]-sigmatropic rearrangement to form an indole ring instead of a pyrazole. While less common with 1,3-dicarbonyls, it can be a source of impurities if conditions are not optimized.[18]
-
Overly Acidic Conditions: If you are using a hydrazine salt (e.g., hydrochloride), the reaction mixture can become highly acidic, promoting the formation of colored degradation products.[11]
Troubleshooting Steps:
-
Use an Inert Atmosphere: Running the reaction under a nitrogen or argon atmosphere can significantly mitigate oxidative decomposition of the hydrazine.[4]
-
Buffer the Reaction: If using a hydrazine salt like phenylhydrazine hydrochloride, add one equivalent of a mild base such as sodium acetate or potassium acetate. This neutralizes the HCl, forming acetic acid in situ, which provides a gentler, buffered acidic environment for the cyclization.[11]
-
Purify the Hydrazine: If discoloration is a persistent issue, distilling the phenylhydrazine immediately before use is the most effective solution.
-
Purification Strategy: If colored impurities are formed, they can often be removed by washing the crude product on a silica plug with a non-polar solvent like toluene or hexanes before eluting the desired pyrazole product with a more polar solvent system (e.g., ethyl acetate/hexanes).[11]
References
-
Beilstein Journal of Organic Chemistry. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. ([Link])
-
Organic & Biomolecular Chemistry. (n.d.). Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. ([Link])
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. ([Link])
-
Semantic Scholar. (n.d.). Synthesis and Spectral Study of some New α, β-Unsaturated Carbonyl Compounds and Pyrazole Derivatives. ([Link])
-
V. A. D’yakonov, et al., Molecules, 2021 , 26(16), 4933. ([Link])
-
M. A. A. El-Fattah, et al., Molecules, 2023 , 28(19), 6825. ([Link])
-
P. K. Singh, et al., Organic Letters, 2023 , 25(39), 7204–7209. ([Link])
-
ResearchGate. (n.d.). Synthesis of N-(o-alkylphenyl) pyrazole with 1,3-diketone, hydrazine, and maleimide. ([Link])
-
A. A. M. El-Reedy, et al., Molecules, 2023 , 28(17), 6409. ([Link])
-
K. Wang, et al., Molecules, 2024 , 29(8), 1706. ([Link])
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K. Wang, et al., Molecules, 2024 , 29(8), 1706. ([Link])
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J-Y. Yoon, S-g. Lee, H. Shin, Current Organic Chemistry, 2011 , 15(5), 657-674. ([Link])
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S. G. Komendantova, et al., Organic Chemistry Frontiers, 2021 , 8, 59-64. ([Link])
-
MDPI. (n.d.). Synthesis and Properties of Pyrazoles. ([Link])
-
Reddit. (2022). Knorr Pyrazole Synthesis advice. ([Link])
-
A. Pace, et al., Molecules, 2023 , 28(3), 1369. ([Link])
-
Y. Kong, M. Tang, Y. Wang, Organic Letters, 2014 , 16(3), 576-579. ([Link])
-
Y. Kong, M. Tang, Y. Wang, Org. Lett., 2014 , 16, 576-579. ([Link])
-
Beilstein Journal of Organic Chemistry. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. ([Link])
-
ResearchGate. (n.d.). (PDF) Reagent-Assisted Regio-Divergent Cyclization Synthesis of Pyrazole. ([Link])
-
Wikipedia. (n.d.). Fischer indole synthesis. ([Link])
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. ([Link])
-
Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. ([Link])
-
M. B. Francis, et al., J. Am. Chem. Soc., 2011 , 133(43), 17533–17537. ([Link])
-
Ingenta Connect. (2016). Synthesis of Pyrazoles via Electrophilic Cyclization of Alkynes Containing Thiophene Ring. ([Link])
-
MDPI. (n.d.). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. ([Link])
-
N. K. Garg, K. N. Houk, et al., J. Am. Chem. Soc., 2011 , 133(4), 1032–1040. ([Link])
-
Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. ([Link])
-
L. Schrecker, et al., Chemical Science, 2022 , 13, 11994-12001. ([Link])
-
J&K Scientific LLC. (n.d.). Fischer Indole Synthesis. ([Link])
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- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1 H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions [mdpi.com]
- 11. reddit.com [reddit.com]
- 12. benchchem.com [benchchem.com]
- 13. eurekaselect.com [eurekaselect.com]
- 14. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 17. Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Catalytic Systems for Pyrazole Coupling Reactions
Welcome to the Technical Support Center dedicated to the optimization of catalytic systems for pyrazole coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical assistance to navigate the complexities of these powerful synthetic transformations. Here, you will find not just protocols, but the underlying chemical principles and field-tested insights to empower you to troubleshoot and optimize your own experiments effectively.
Introduction: The Power and Pitfalls of Pyrazole Coupling
The N-aryl and C-aryl pyrazole moieties are privileged scaffolds in medicinal chemistry and materials science. Palladium- and copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling, have become indispensable tools for their synthesis.[1] However, the unique electronic properties of pyrazoles, including their potential to act as ligands for the metal catalyst, can present specific challenges.[2] This guide aims to provide a systematic approach to overcoming these hurdles.
Part 1: Troubleshooting Guide - A Symptom-Based Approach
This section addresses common experimental issues in a question-and-answer format, focusing on the causality behind the problems and providing actionable solutions.
Low or No Product Yield
Q1: My Buchwald-Hartwig N-arylation of a pyrazole is not working. What are the primary factors to investigate?
A1: When a Buchwald-Hartwig reaction fails, a systematic check of your reagents and reaction setup is the first critical step.
-
Reagent Quality: Ensure your solvent is anhydrous and thoroughly degassed, as residual oxygen can deactivate the palladium catalyst. The purity of your aryl halide and pyrazole is also paramount. Impurities in commercially available amines can sometimes poison the catalyst.[3]
-
Catalyst and Ligand Integrity: Verify that your palladium source and phosphine ligand have not degraded. Older or improperly stored reagents may be inactive. Modern palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts) are often more reliable than traditional sources like Pd(OAc)₂ because they facilitate the clean and efficient generation of the active LPd(0) species.[4]
-
Base Selection: The choice of base is crucial and substrate-dependent. Strong bases like NaOtBu are common but can be too harsh for substrates with sensitive functional groups, leading to decomposition. Consider screening weaker bases such as Cs₂CO₃ or K₃PO₄.[5]
Q2: I'm experiencing very low yields in my Suzuki-Miyaura coupling of a halopyrazole. What are the likely causes and how can I improve the reaction?
A2: Low yields in Suzuki couplings with pyrazoles can often be traced to catalyst inhibition, side reactions, or suboptimal reaction parameters.
-
Catalyst Inhibition: The nitrogen atoms in the pyrazole ring can coordinate to the palladium center, leading to catalyst deactivation.[6] Using ligands with greater steric bulk, such as XPhos or SPhos, can often mitigate this issue by favoring the desired catalytic cycle over catalyst inhibition.[7]
-
Protodeboronation: This is a common side reaction where the boronic acid is replaced by a hydrogen atom before it can participate in the cross-coupling. This is often exacerbated by the presence of water and a strong base. Using potassium phosphate (K₃PO₄) as the base can sometimes suppress this side reaction.[8]
-
Halide Reactivity: The reactivity of halopyrazoles generally follows the trend I > Br > Cl.[9] If you are using a less reactive chloro- or bromopyrazole, you may need to employ a more active catalyst system, higher temperatures, or longer reaction times. For particularly challenging substrates, consider using more reactive boronic esters (e.g., MIDA boronates) which can be more stable and less prone to side reactions.[10]
Formation of Side Products
Q3: I'm observing significant hydrodehalogenation of my aryl halide starting material. What causes this and how can I prevent it?
A3: Hydrodehalogenation, the replacement of the halogen with a hydrogen atom, is a common side reaction in palladium-catalyzed couplings. It often arises from β-hydride elimination from a palladium-alkoxide intermediate formed from the base.
-
Base Choice: Using a non-coordinating, sterically hindered base like sodium tert-butoxide can sometimes favor the desired reductive elimination over β-hydride elimination.
-
Ligand Effects: The choice of ligand can influence the relative rates of reductive elimination and β-hydride elimination. Bulky, electron-rich phosphine ligands often accelerate the desired C-N or C-C bond-forming step.
-
Reaction Conditions: Lowering the reaction temperature may also help to disfavor the hydrodehalogenation pathway.
Q4: My reaction is producing a complex mixture of products, and I suspect my unprotected pyrazole N-H is interfering. What is happening and what should I do?
A4: If your pyrazole substrate has an unprotected N-H group, it can compete with your intended nucleophile in the coupling reaction, leading to polymerization or the formation of undesired N-arylated pyrazole dimers.[4]
-
Protecting Groups: The most straightforward solution is to protect the pyrazole nitrogen. Common protecting groups include trityl (Tr), which can be removed under acidic conditions, or a SEM group, which offers a versatile strategy for regioselective functionalization.
-
Reaction Conditions: In some cases, careful selection of the base and solvent can favor the desired reaction. For instance, a bulky, non-nucleophilic base may deprotonate the desired nucleophile preferentially over the pyrazole N-H.
Part 2: Frequently Asked Questions (FAQs)
Q1: How do I choose the best palladium catalyst and ligand for my pyrazole coupling reaction?
A1: The optimal catalyst-ligand system is highly dependent on the specific substrates. For sterically hindered aryl halides or pyrazoles, bulky, electron-rich biarylphosphine ligands like XPhos, SPhos, or RuPhos are often excellent choices.[4] For N-arylation of pyrazoles, copper-based systems (Ullmann coupling) can also be effective, particularly with aryl iodides.[11] It is often necessary to screen a small panel of ligands and palladium precatalysts to identify the optimal conditions for a new reaction.
Q2: What is the best solvent for pyrazole coupling reactions?
A2: Toluene, dioxane, and THF are the most commonly used solvents for palladium-catalyzed pyrazole couplings.[12][13] The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species. For Suzuki reactions, a mixture of an organic solvent and water is often used to facilitate the dissolution of the inorganic base.[14]
Q3: Can I run my pyrazole coupling reaction open to the air?
A3: While some modern palladium precatalysts are air-stable, the active Pd(0) catalytic species is susceptible to oxidation.[6] Therefore, it is always best practice to perform these reactions under an inert atmosphere (e.g., nitrogen or argon) to ensure reproducibility and maximize catalyst lifetime.
Q4: My pyrazole has other functional groups. Will they be tolerated in the coupling reaction?
A4: Modern palladium-catalyzed coupling reactions are known for their excellent functional group tolerance. However, highly acidic protons (e.g., -OH, -NH₂) or base-sensitive groups (e.g., esters) may require the use of milder bases like K₃PO₄ or Cs₂CO₃ and potentially lower reaction temperatures.[8]
Part 3: Experimental Protocols and Data
Detailed Protocol: Buchwald-Hartwig N-Arylation of 4-Iodopyrazole[11]
This protocol provides a general procedure for the N-arylation of 4-iodopyrazole with an aryl bromide.
Materials:
-
4-Iodo-1H-pyrazole
-
Aryl bromide (e.g., bromobenzene)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous toluene
-
Schlenk tube or other reaction vessel suitable for an inert atmosphere
-
Inert gas supply (Argon or Nitrogen)
-
Magnetic stirrer and stir bar, oil bath
Procedure:
-
To an oven-dried Schlenk tube, add 4-iodo-1H-pyrazole (1.0 mmol), the aryl bromide (1.1 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and K₂CO₃ (2.0 mmol).[11]
-
Evacuate the tube and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.[11]
-
Add anhydrous toluene (5 mL) via syringe.[11]
-
Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.[11]
-
Stir the reaction mixture for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Summary: Ligand Effects in Suzuki-Miyaura Coupling
The choice of ligand can have a profound impact on the efficiency of Suzuki-Miyaura cross-coupling reactions. The following table summarizes representative data for the coupling of various aryl halides with arylboronic acids using different pyrazole-based phosphine ligands.
| Ligand/Pre-catalyst | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pyrazole-phosphine | Aryl Bromides | Phenylboronic acid | CsF | Toluene | 80-85 | 12-24 | 82 |
| Pyrazole-phosphine | Aryl Bromides | Phenylboronic acid | Cs₂CO₃ | Toluene | 80-85 | 12-24 | 70 |
| Pyrazole-phosphine | Aryl Bromides | Phenylboronic acid | K₃PO₄ | Toluene | 80-85 | 12-24 | 62 |
| XPhos Pd G2 | 4-Bromopyrazole | Phenylboronic acid | K₂CO₃ | EtOH/H₂O | MW | 0.5 | 85 |
| SPhos Pd G2 | 3-Bromoindazole | Phenylboronic acid | K₃PO₄ | Dioxane/H₂O | 100 | 15-20 | 80 |
Data compiled from various sources for illustrative purposes.[7][15][16][17]
Part 4: Visualizing the Process
Catalytic Cycles and Troubleshooting Workflows
Understanding the catalytic cycle is fundamental to effective troubleshooting. Below are simplified diagrams for the Buchwald-Hartwig and Suzuki-Miyaura reactions, along with a logical workflow for diagnosing common issues.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Caption: A logical workflow for troubleshooting pyrazole coupling reactions.
References
Sources
- 1. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development [dspace.mit.edu]
- 6. uwindsor.ca [uwindsor.ca]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. (PDF) The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction [academia.edu]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. m.youtube.com [m.youtube.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Resolving Thermal Degradation of 4-(4-(Isopentyloxy)phenyl)-1H-pyrazole
Welcome to the technical support center for 4-(4-(Isopentyloxy)phenyl)-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for handling and analyzing this compound. Our goal is to ensure the integrity of your experiments by mitigating thermal degradation.
I. Understanding the Stability of 4-(4-(Isopentyloxy)phenyl)-1H-pyrazole
4-(4-(Isopentyloxy)phenyl)-1H-pyrazole is a molecule with key structural features that influence its stability: a pyrazole ring, a phenyl group, and an isopentyloxy ether linkage. Thermal stress can induce degradation at several points in the molecule. Understanding these potential failure points is crucial for troubleshooting.
The primary sites susceptible to thermal degradation are:
-
The Isopentyloxy Ether Linkage: Ether linkages, particularly on an aromatic ring, can be susceptible to cleavage at high temperatures.
-
The Pyrazole Ring: While generally stable, the pyrazole ring can undergo reactions under significant thermal stress, especially in the presence of oxygen or other reactive species.
-
The Alkyl Chain: The isopentyl group may be prone to oxidation, especially at elevated temperatures.
This guide will walk you through identifying, troubleshooting, and preventing thermal degradation of this compound.
II. Troubleshooting Guide: A-Q&A Approach
This section addresses common issues encountered during the handling and analysis of 4-(4-(Isopentyloxy)phenyl)-1H-pyrazole, providing explanations and actionable solutions.
Question 1: I am observing a new, more polar peak in my HPLC analysis after heating my sample of 4-(4-(Isopentyloxy)phenyl)-1H-pyrazole. What could this be?
Answer: A new, more polar peak appearing after thermal stress strongly suggests the formation of a degradation product. Given the structure of 4-(4-(Isopentyloxy)phenyl)-1H-pyrazole, a likely candidate for this more polar species is 4-(4-hydroxyphenyl)-1H-pyrazole .
-
Causality: The ether linkage in your compound is a potential point of weakness under thermal stress. Cleavage of the C-O bond in the isopentyloxy group would result in the formation of a phenol, which is significantly more polar than the parent compound and would thus have a shorter retention time on a reverse-phase HPLC column. This type of degradation is a known pathway for aryl ethers.
-
Troubleshooting Steps:
-
Confirm the Identity: The most effective way to confirm the identity of this new peak is by using LC-MS/MS. The mass of the suspected 4-(4-hydroxyphenyl)-1H-pyrazole should be detectable.
-
Prevent Further Degradation: If this degradation is undesirable, it is critical to reduce the thermal stress on your sample. This can be achieved by:
-
Lowering the temperature of your experiment, if possible.
-
Reducing the duration of heating.
-
Ensuring your sample is protected from light, as photodegradation can sometimes mimic thermal degradation pathways.[1]
-
-
Optimize Storage: Store your compound in a cool, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation, which can be accelerated by heat.[1]
-
Question 2: My sample of 4-(4-(Isopentyloxy)phenyl)-1H-pyrazole has developed a yellow or brownish tint after being stored at room temperature for an extended period. Is this a sign of degradation?
Answer: Yes, a change in color, particularly to yellow or brown, is a common visual indicator of degradation for many organic compounds, including pyrazole derivatives.[1]
-
Causality: The color change is likely due to the formation of small amounts of chromophoric degradation products. This could be a result of slow oxidation of the pyrazole ring or the isopentyloxy side chain. Even trace amounts of these byproducts can impart color to the bulk material. Pyrazoline derivatives, for instance, are known to undergo oxidation to furnish brownish products.[1]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for color change in the sample.
Question 3: I am performing a reaction in an organic solvent at reflux and notice multiple new spots on my TLC plate that are not my desired product. Could my starting material, 4-(4-(Isopentyloxy)phenyl)-1H-pyrazole, be degrading?
Answer: It is highly possible that your starting material is degrading under the reaction conditions, especially if the reflux temperature is high.
-
Causality: In addition to the potential cleavage of the ether linkage, other degradation pathways can be initiated at elevated temperatures in the presence of solvents and other reagents. These could include:
-
Oxidation of the Isopentyloxy Chain: The alkyl chain could undergo oxidation, leading to the formation of alcohols, ketones, or carboxylic acids, all of which would appear as new, more polar spots on a TLC plate.
-
Reactions of the Pyrazole Ring: Depending on the other components in your reaction mixture, the pyrazole ring itself could undergo side reactions.
-
Solvent-Mediated Degradation: The solvent you are using could be playing a role in the degradation process.
-
-
Troubleshooting Steps:
-
Run a Control Experiment: Reflux your starting material in the solvent alone (without other reagents) to see if the degradation occurs under these conditions. This will help you determine if the degradation is purely thermal or if it is mediated by your reagents.
-
Lower the Reaction Temperature: If possible, try running your reaction at a lower temperature.
-
Change the Solvent: Consider using a solvent with a lower boiling point.
-
Use an Inert Atmosphere: Running your reaction under an inert atmosphere (nitrogen or argon) can help prevent oxidative degradation.
-
III. Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for 4-(4-(Isopentyloxy)phenyl)-1H-pyrazole to ensure long-term stability?
A1: For optimal long-term stability, the compound should be stored in a tightly sealed container, protected from light, in a cool and dry place. For maximum protection, storage at 2-8°C or frozen, under an inert atmosphere like argon or nitrogen, is recommended to minimize both thermal and oxidative degradation.[1]
Q2: What analytical techniques are best for detecting and quantifying the thermal degradation of 4-(4-(Isopentyloxy)phenyl)-1H-pyrazole?
A2: A combination of techniques is ideal:
-
High-Performance Liquid Chromatography (HPLC) with UV detection is excellent for separating the parent compound from its degradation products and quantifying the extent of degradation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is crucial for identifying the chemical structures of the degradation products by providing accurate mass information.[2][3]
-
Thermogravimetric Analysis (TGA) can be used to determine the onset temperature of thermal decomposition of the pure compound.
-
Differential Scanning Calorimetry (DSC) can provide information on melting point and other thermal events.
Q3: Can I use 4-(4-(Isopentyloxy)phenyl)-1H-pyrazole in aqueous solutions at elevated temperatures?
A3: Caution is advised when using this compound in aqueous solutions at elevated temperatures. While specific data on the hydrolytic stability of this compound is not available, many pyrazole derivatives can be susceptible to hydrolysis, especially at non-neutral pH.[3] The combination of heat and water could accelerate both hydrolytic and thermal degradation. It is recommended to perform a stability study in your specific aqueous medium at the intended temperature before proceeding with critical experiments.
IV. Experimental Protocols
Protocol 1: HPLC Method for Assessing the Purity and Detecting Degradation Products of 4-(4-(Isopentyloxy)phenyl)-1H-pyrazole
This protocol provides a general reverse-phase HPLC method that can be adapted to your specific instrumentation.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 60% B, increase to 95% B over 15 minutes, hold for 2 minutes, return to 60% B over 1 minute, and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Procedure:
-
Prepare a stock solution of your 4-(4-(Isopentyloxy)phenyl)-1H-pyrazole in acetonitrile or methanol at a concentration of 1 mg/mL.
-
Dilute the stock solution to a working concentration of approximately 50 µg/mL with the initial mobile phase composition (40:60 A:B).
-
Inject the sample onto the HPLC system.
-
The parent compound is expected to have a relatively long retention time due to its hydrophobicity. Degradation products, such as the corresponding phenol, will elute earlier.
Protocol 2: Forced Thermal Degradation Study
This protocol can be used to intentionally degrade the compound to identify potential degradation products and test the stability-indicating nature of your analytical method.
-
Prepare a solution of 4-(4-(Isopentyloxy)phenyl)-1H-pyrazole in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Transfer an aliquot of this solution to a sealed vial.
-
Heat the vial in an oven or heating block at a controlled temperature (e.g., 80°C) for a set period (e.g., 24 hours).
-
At various time points (e.g., 0, 4, 8, 24 hours), remove a small sample, cool it to room temperature, and dilute it for HPLC and LC-MS/MS analysis.
-
Analyze the samples using the HPLC method described above to monitor the decrease in the parent peak area and the increase in degradation product peaks.
-
Analyze the degraded samples by LC-MS/MS to identify the masses of the degradation products.
V. Proposed Thermal Degradation Pathways
Based on the chemical structure and known degradation patterns of related compounds, the following thermal degradation pathways for 4-(4-(Isopentyloxy)phenyl)-1H-pyrazole are proposed:
Caption: Proposed thermal degradation pathways for 4-(4-(Isopentyloxy)phenyl)-1H-pyrazole.
VI. References
-
Schauer, F., et al. (1995). Transformation of diphenyl ethers by Trametes versicolor and characterization of ring cleavage products. ResearchGate. Available at: [Link]
-
He, Z., et al. (2018). Degradation of Diphenyl Ether in Sphingobium phenoxybenzoativorans SC_3 Is Initiated by a Novel Ring Cleavage Dioxygenase. Applied and Environmental Microbiology. Available at: [Link]
-
Schmidt, S., et al. (1992). Biodegradation of diphenyl ether and its monohalogenated derivatives by Sphingomonas sp. strain SS3. Applied and Environmental Microbiology. Available at: [Link]
-
Kollar, L., et al. (2020). Photochromic Evaluation of 3(5)-Arylazo-1H-pyrazoles. ResearchGate. Available at: [Link]
-
Giamberini, M., et al. (2020). Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. MDPI. Available at: [Link]
-
Sri Lakshmi D, & Jane T Jacob. (2018). Validated Degradation studies for the estimation of Pyrazinamide, Ethambutol, Isoniazid and Rifampacin in a fixed dose combination by UPLC. Research Journal of Pharmacy and Technology. Available at: [Link]
-
Organic Syntheses Procedure. (n.d.). 4. Available at: [Link]
-
Rogozea, A., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry. Available at: [Link]
-
Overview Of Degradation Studies For Pharmaceutical Drug Candidates. (2024). LinkedIn. Available at: [Link]
-
Nevolina, T. A., et al. (2021). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules. Available at: [Link]
-
Sadowski, M., et al. (2015). Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances. Available at: [Link]
-
Talluri, M. V. N. Kumar, et al. (2010). Identification of degradation products in Aripiprazole tablets by LC-QToF mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Jones, W. R. (1976). Thermal and oxidative degradation studies of formulated c-ethers by gel-permeation chromatography. NASA Technical Reports Server. Available at: [Link]
-
Halogenations of 3-aryl-1H-pyrazol-5-amines. (2021). Beilstein Archives. Available at: [Link]
-
An improved procedure for the preparation of 1-aryl-4-hydroxy-1H-pyrazoles. (2025). ResearchGate. Available at: [Link]
-
SYNTHESIS OF ALKYL PHENYL ETHERS Under the CONDITIONS of INTERPHASE CATALYSIS. (2017). ResearchGate. Available at: [Link]
-
Cheng, H., et al. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters. Available at: [Link]
-
Meher Madhavi K. (2018). Analytical method development, validation and forced degradation studies of lansoprazole by rp-hplc. SciSpace. Available at: [Link]
-
Pharmaceuticals in Food and Water: Monitoring, Analytical Methods of Detection and Quantification, and Removal Strategies. (2026). MDPI. Available at: [Link]
-
Multicomponent Synthesis of 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines Using L-Proline as a Catalyst—Does It Really Proce. (2023). Semantic Scholar. Available at: [Link]
-
Thermal Decomposition Mechanism Of Poly (Ether Ether Ketone) (PEEK): A Review. (2010). CORE. Available at: [Link]
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Rice, F. O., & Herzfeld, K. F. (1934). The Thermal Decomposition of Organic Compounds from the Standpoint of Free Radicals. VI. The Mechanism of Some Chain Reactions. Journal of the American Chemical Society. Available at: [Link]
-
Schmid, A., et al. (1997). Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151, Isolated from Diethyl Ether-Containing Enrichment Cultures. Applied and Environmental Microbiology. Available at: [Link]
Sources
Technical Support Center: Minimizing Side Reactions During Isopentyloxy Group Attachment
Welcome to the Technical Support Center for isopentyloxy group attachment. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes and minimize the formation of unwanted byproducts. Here, you will find in-depth answers to common questions and troubleshooting strategies for challenges encountered during the attachment of the isopentyloxy moiety.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Williamson Ether Synthesis for Isopentyloxy Group Attachment
The Williamson ether synthesis is a cornerstone of ether formation, involving the reaction of an alkoxide with a primary alkyl halide.[1][2][3] While robust, this SN2 reaction is susceptible to competing side reactions, particularly elimination.[1][4][5][6][7]
FAQ 1: I am observing significant amounts of an alkene byproduct in my Williamson ether synthesis. What is the primary cause and how can I mitigate this?
This is a classic case of the E2 elimination reaction competing with the desired SN2 substitution pathway.[4][6] Several factors can favor elimination over substitution.
Core Causality: The alkoxide, in this case, isopentyl oxide, is not only a good nucleophile but also a strong base. When it encounters steric hindrance around the electrophilic carbon of your alkylating agent, or if there are accessible beta-hydrogens, it can act as a base, abstracting a proton and leading to the formation of an alkene.[6][7][8]
Troubleshooting Workflow:
Troubleshooting Williamson Ether Synthesis.
Detailed Recommendations:
-
Alkylating Agent: The structure of your alkylating agent is critical.
-
Optimal: Use a primary alkyl halide (e.g., isopentyl bromide) or a sulfonate ester (e.g., isopentyl tosylate) with your substrate alkoxide.[1][4][5]
-
Problematic: Secondary alkyl halides will likely result in a mixture of substitution and elimination products.[4][5] Tertiary alkyl halides will almost exclusively yield the elimination product and should be avoided for this synthesis.[1][4][5]
-
-
Reaction Temperature: Higher temperatures tend to favor elimination. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Typical temperatures range from 50-100 °C.[4]
-
Solvent: The choice of solvent is crucial.
-
Recommended: Polar aprotic solvents like THF, DMF, or DMSO are preferred.[5][9] These solvents solvate the cation of the alkoxide, leaving the anion more "naked" and nucleophilic, thus favoring the SN2 pathway.[4]
-
Avoid: Protic solvents can solvate the alkoxide, reducing its nucleophilicity and promoting elimination.[4]
-
Data Summary: Substrate Choice and Expected Outcome
| Alkyl Halide Type | Primary Reaction Pathway | Expected Major Product |
| Primary (e.g., R-CH₂-X) | SN2 | Isopentyloxy Ether |
| Secondary (e.g., R₂-CH-X) | SN2 and E2 | Mixture of Ether and Alkene |
| Tertiary (e.g., R₃-C-X) | E2 | Alkene |
FAQ 2: My reaction is sluggish or incomplete. How can I improve the reaction rate and yield?
A slow or incomplete reaction can often be attributed to insufficient reactivity of the components or suboptimal reaction conditions.
Troubleshooting Steps:
-
Base Strength: Ensure you are using a strong enough base to fully deprotonate the alcohol, forming the alkoxide. Common strong bases include sodium hydride (NaH), potassium hydride (KH), or sodium metal.[9] For phenols, a weaker base like potassium carbonate (K₂CO₃) may suffice.[9]
-
Leaving Group: The choice of leaving group on the isopentyl moiety is important. The reactivity order is generally I > Br > Cl > OTs (tosylate) ≈ OMs (mesylate). If you are using isopentyl chloride, consider switching to isopentyl bromide or iodide for a faster reaction.
-
Reaction Time and Temperature: Williamson ether syntheses can sometimes require extended reaction times, from 1 to 8 hours.[1] If the reaction is proceeding slowly at a lower temperature, a modest increase in temperature may be necessary. However, be mindful of the increased risk of elimination side reactions.[1]
-
Purity of Reagents and Solvent: Ensure your alcohol, alkylating agent, and solvent are anhydrous. Water will quench the alkoxide, halting the reaction.
Experimental Protocol: General Procedure for Williamson Ether Synthesis of an Isopentyloxy Ether
-
Alkoxide Formation: a. To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol substrate (1.0 equivalent) and a suitable anhydrous solvent (e.g., THF). b. Cool the solution to 0 °C in an ice bath. c. Carefully add a strong base such as sodium hydride (NaH, 1.1 equivalents) portion-wise. Caution: Hydrogen gas is evolved. d. Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the alkoxide.
-
Ether Synthesis: a. Cool the reaction mixture back to 0 °C. b. Slowly add isopentyl bromide (1.1 equivalents) to the stirred solution. c. Allow the reaction mixture to warm to room temperature and then heat to a predetermined temperature (e.g., 50-60 °C). d. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: a. Once the reaction is complete, cool the mixture to room temperature. b. Carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution. c. Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). d. Combine the organic layers, wash with water and then with brine. e. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure. f. Purify the crude product by flash column chromatography.
Section 2: Mitsunobu Reaction for Isopentyloxy Group Attachment
The Mitsunobu reaction is a powerful method for converting a primary or secondary alcohol to a variety of functional groups, including ethers, with inversion of stereochemistry.[10][11][12][13] It utilizes triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[10]
FAQ 3: I am getting a significant amount of a byproduct that appears to be the result of the azodicarboxylate reacting with my substrate instead of the desired isopentyloxy group. Why is this happening?
This common side product arises when the azodicarboxylate anion, formed during the reaction, acts as a nucleophile and displaces the activated hydroxyl group.[10]
Core Causality: This side reaction is favored if the intended nucleophile (isopentyl alcohol in this context, or more accurately the alkoxide formed in situ) is not sufficiently acidic or is sterically hindered.[10] In the context of forming an isopentyloxy ether, the nucleophile is isopentyl alcohol itself. However, for the reaction to proceed, the pKa of the nucleophile should generally be less than 13.[10][11] Since the pKa of isopentyl alcohol is around 16-18, the direct Mitsunobu reaction with an alcohol as the nucleophile is generally not feasible.
Clarification on Mitsunobu for Ether Synthesis: The standard Mitsunobu reaction is typically used to form esters, not ethers from two simple alcohols. To form an ether, one would typically use a phenolic substrate (which is more acidic) and isopentyl alcohol, or an alternative strategy would be required. If you are attempting to couple a non-phenolic alcohol with isopentyl alcohol via a standard Mitsunobu protocol, you will likely face significant challenges and low yields.
Troubleshooting the Mitsunobu Reaction (General):
Troubleshooting the Mitsunobu Reaction.
Key Considerations for a Successful Mitsunobu Reaction:
-
Nucleophile Acidity: The nucleophile should have a pKa of approximately 13 or lower.[11] This is why carboxylic acids, phenols, and certain nitrogen nucleophiles work well.[11][12]
-
Order of Addition: The typical and recommended order of addition is to dissolve the alcohol, the acidic nucleophile, and triphenylphosphine in a suitable solvent (like THF), cool the mixture to 0 °C, and then slowly add the DEAD or DIAD.[10]
-
Workup and Purification: A significant challenge in Mitsunobu reactions is the removal of the triphenylphosphine oxide (TPPO) and the reduced hydrazine byproducts.[14] Purification often requires careful column chromatography.[14]
FAQ 4: Can I attach an isopentyloxy group to a chiral secondary alcohol with inversion of stereochemistry using a modified approach?
Yes, this is a key application of the Mitsunobu reaction.[12][13] The reaction proceeds via an SN2 mechanism, which results in a clean inversion of the stereocenter.[10][13][15]
Strategy:
-
Mitsunobu Esterification: First, perform a Mitsunobu reaction on your chiral secondary alcohol using a carboxylic acid (e.g., benzoic acid or p-nitrobenzoic acid) as the nucleophile.[11] This will form an ester with the desired inverted stereochemistry.
-
Saponification: Next, hydrolyze the resulting ester under basic conditions (e.g., with NaOH or KOH) to yield the alcohol with the inverted configuration.
-
Williamson Ether Synthesis: Finally, convert this inverted alcohol to the isopentyloxy ether using the Williamson ether synthesis as described in Section 1.
This three-step sequence allows for the stereocontrolled introduction of the isopentyloxy group with inversion of the original alcohol's stereochemistry.
Section 3: Alternative Methods and Protecting Group Strategies
FAQ 5: Are there alternative methods for attaching an isopentyloxy group if both Williamson and Mitsunobu approaches are problematic for my substrate?
Yes, several other methods can be considered, especially for more complex substrates.
-
Reductive Etherification: This method involves the reaction of an alcohol with a ketone or aldehyde in the presence of a reducing agent. While less direct for attaching an isopentyloxy group, it can be a useful strategy in certain contexts. Recent advancements have utilized reagents like dimethyl chlorosilane (CDMS) with a thiourea catalyst for the efficient etherification of sterically hindered substrates.[16]
-
Use of Protecting Groups: In complex syntheses, it may be necessary to protect other functional groups to prevent unwanted side reactions.[17][18] The isopentyloxy group itself is generally stable and can be considered a protecting group for a hydroxyl function, though less common than benzyl or silyl ethers.[19][20]
Protecting Group Compatibility:
When planning a multi-step synthesis, consider the orthogonality of your protecting groups. This means that you can selectively remove one protecting group in the presence of others.[18] For example, a silyl ether can be removed with fluoride ions, while a benzyl ether is typically cleaved by hydrogenolysis, and an isopentyloxy group would be stable under these conditions.[20]
References
-
Mitsunobu reaction - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]
-
Williamson ether synthesis - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]
-
Mitsunobu Reaction - Master Organic Chemistry. (2023, July 23). Retrieved February 15, 2026, from [Link]
-
Mitsunobu Reaction - Chemistry Steps. (2025, March 26). Retrieved February 15, 2026, from [Link]
-
Mitsunobu Reaction - Organic Chemistry Portal. (n.d.). Retrieved February 15, 2026, from [Link]
-
Mechanism of the Mitsunobu Reaction: An Ongoing Mystery - PMC. (2023, July 28). Retrieved February 15, 2026, from [Link]
-
Williamson ether synthesis (video) | Khan Academy. (n.d.). Retrieved February 15, 2026, from [Link]
-
Understanding Steric Hindrance: The Key to Advanced Ether Synthesis - Oreate AI Blog. (2026, January 16). Retrieved February 15, 2026, from [Link]
-
The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Retrieved February 15, 2026, from [Link]
-
Mitsunobu Reaction - Organic Chemistry Tutor. (n.d.). Retrieved February 15, 2026, from [Link]
-
A, B, C's of Williamson Ether Synthesis - Teach the Mechanism. (2022, February 11). Retrieved February 15, 2026, from [Link]
-
Williamson Ether Synthesis - J&K Scientific LLC. (2025, March 22). Retrieved February 15, 2026, from [Link]
-
A general procedure for mitsunobu inversion of sterically hindered alcohols - Organic Syntheses. (n.d.). Retrieved February 15, 2026, from [Link]
-
Williamson Ether Synthesis - ChemTalk. (2022, October 23). Retrieved February 15, 2026, from [Link]
-
9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook - Lumen Learning. (n.d.). Retrieved February 15, 2026, from [Link]
-
Protecting Groups. (n.d.). Retrieved February 15, 2026, from [Link]
-
The Williamson Ether Synthesis - Chemistry Steps. (2022, November 13). Retrieved February 15, 2026, from [Link]
-
Mitsunobu Reaction - Common Conditions. (n.d.). Retrieved February 15, 2026, from [Link]
-
Williamson Synthesis - Organic Chemistry Portal. (n.d.). Retrieved February 15, 2026, from [Link]
-
Recent Advances in the Mitsunobu Reaction - Atlanchim Pharma. (n.d.). Retrieved February 15, 2026, from [Link]
-
Protecting Groups - Organic Chemistry Portal. (n.d.). Retrieved February 15, 2026, from [Link]
-
Williamson Ether Synthesis - Chemistry LibreTexts. (2023, January 22). Retrieved February 15, 2026, from [Link]
-
Appendix 6: Protecting groups - Oxford Learning Link. (n.d.). Retrieved February 15, 2026, from [Link]
-
Mitsunobu reaction - Organic Synthesis. (n.d.). Retrieved February 15, 2026, from [Link]
- Purification of ethers - US3450608A - Google Patents. (n.d.).
- US3492358A - Purification of ethers - Google Patents. (n.d.).
- US2556248A - Ether purification by distillation and adsorption - Google Patents. (n.d.).
-
Method for the purification of polybrominated diphenyl ethers in sediment for compound-specific isotope analysis - PubMed. (2013, July 15). Retrieved February 15, 2026, from [Link]
-
Purifying and Drying Diethyl Ether For Grignard Reactions Using Potassium Hydroxide and Sodium - YouTube. (2018, January 27). Retrieved February 15, 2026, from [Link]
Sources
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- 10. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
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- 12. Mitsunobu Reaction [organic-chemistry.org]
- 13. Mechanism of the Mitsunobu Reaction: An Ongoing Mystery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
- 16. Understanding Steric Hindrance: The Key to Advanced Ether Synthesis - Oreate AI Blog [oreateai.com]
- 17. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 18. Protective Groups [organic-chemistry.org]
- 19. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 20. learninglink.oup.com [learninglink.oup.com]
Technical Support Center: Enhancing Purity of 4-(4-(Isopentyloxy)phenyl)-1H-pyrazole for HPLC Analysis
Welcome to the technical support center dedicated to addressing the challenges in achieving high purity of 4-(4-(isopentyloxy)phenyl)-1H-pyrazole for precise High-Performance Liquid Chromatography (HPLC) analysis. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols. Our focus is on providing practical, field-proven insights to help you overcome common hurdles in your experimental workflow.
I. Understanding the Molecule and Potential Impurities
4-(4-(isopentyloxy)phenyl)-1H-pyrazole is a heterocyclic compound with a pyrazole nucleus. Its synthesis can sometimes result in impurities that co-elute or interfere with the main analyte peak in HPLC, compromising the accuracy of quantification. Common impurities can arise from starting materials, side reactions, or degradation products.
Chemical Structure:
Structure of 4-(4-(isopentyloxy)phenyl)-1H-pyrazole
A visual representation of the target molecule is crucial for understanding its chemical properties and potential interactions.
II. Troubleshooting Common HPLC Issues
This section addresses frequent problems encountered during the HPLC analysis of 4-(4-(isopentyloxy)phenyl)-1H-pyrazole and provides systematic troubleshooting strategies.
Q1: I am observing extraneous or "ghost" peaks in my chromatogram. What are the possible sources and how can I eliminate them?
A1: Extraneous peaks, often referred to as ghost peaks, are signals in your chromatogram that do not correspond to your analyte or known impurities.[1][2][3] Identifying their origin is the first step to elimination.
Potential Sources & Solutions:
| Source | Troubleshooting Steps |
| Contaminated Mobile Phase | Use fresh, high-purity solvents and ensure complete degassing to prevent bubble formation that can mimic peaks.[3] Filter the mobile phase before use. |
| Sample Contamination | Impurities can be introduced during sample preparation.[2] Ensure all glassware is scrupulously clean and consider potential leachables from containers or pipette tips.[4] |
| System Contamination | Residual compounds from previous analyses can elute in subsequent runs.[4] Implement a rigorous column washing protocol between injections. |
| Injector Carryover | Highly concentrated or sticky samples can lead to carryover.[4] Optimize the injector wash solvent and increase the wash volume. |
Investigative Approach:
-
Blank Injection: Run a blank injection using only the mobile phase. If the ghost peak is present, the contamination source is likely the HPLC system or the mobile phase.[3][5]
-
Placebo Injection: If you are analyzing a formulated product, inject a placebo (all components except the active pharmaceutical ingredient). This helps determine if excipients are contributing to the extraneous peaks.[4][5]
Q2: My main analyte peak is showing significant tailing. What causes this and how can I improve the peak shape?
A2: Peak tailing, where the latter half of the peak is broader than the front, can significantly impact integration and quantification accuracy. It often indicates undesirable interactions between the analyte and the stationary phase.
Causes & Corrective Actions:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with basic analytes, causing tailing.[6]
-
Column Overload: Injecting too much sample can lead to peak distortion.[7]
-
Solution: Dilute the sample and reinject. If the peak shape improves, column overload was the likely cause.[7]
-
-
Column Degradation: Voids in the packing material or a contaminated frit can cause peak tailing.[7]
-
Solution: Replace the guard column or the analytical column if necessary.
-
-
Mobile Phase pH: The pH of the mobile phase plays a critical role in the retention and peak shape of ionizable compounds.[9][10]
Q3: I'm seeing multiple, poorly resolved peaks where I expect one. What could be the issue?
A3: This can be due to the presence of closely related impurities, isomers, or on-column degradation.
Troubleshooting Steps:
-
Optimize Mobile Phase Composition: Adjust the organic modifier-to-aqueous buffer ratio to improve separation. A shallower gradient can often enhance the resolution of closely eluting peaks.
-
Evaluate Mobile Phase pH: The ionization state of your analyte and any impurities is pH-dependent.[11] A systematic study of how pH affects retention can reveal an optimal pH for separation.
-
Consider a Different Stationary Phase: If resolution cannot be achieved by modifying the mobile phase, switching to a column with a different selectivity (e.g., a phenyl or cyano phase) may be beneficial.
III. Pre-Analysis Purification Protocols to Enhance Purity
To ensure the sample injected into the HPLC is of the highest possible purity, several pre-analysis purification techniques can be employed.
Protocol 1: Recrystallization
Recrystallization is a powerful technique for purifying solid organic compounds.[12] The principle relies on the differential solubility of the compound of interest and its impurities in a given solvent at different temperatures.
Step-by-Step Methodology:
-
Solvent Selection: Choose a solvent in which 4-(4-(isopentyloxy)phenyl)-1H-pyrazole is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. Common solvents for pyrazole derivatives include ethanol, methanol, ethyl acetate, or mixtures with water.[13]
-
Dissolution: Dissolve the crude compound in the minimum amount of hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Solid-Phase Extraction (SPE)
SPE is a versatile sample preparation technique that can be used to isolate, concentrate, and purify analytes from complex mixtures.[14][15][16] It utilizes the affinity of the analyte for a solid sorbent.
Workflow for Purification:
Sources
- 1. chromacademy.com [chromacademy.com]
- 2. youtube.com [youtube.com]
- 3. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Extraneous Peaks in Chromatographic Analysis | Pharmaguideline [pharmaguideline.com]
- 6. agilent.com [agilent.com]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. chromtech.com [chromtech.com]
- 9. veeprho.com [veeprho.com]
- 10. moravek.com [moravek.com]
- 11. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 12. ijtsrd.com [ijtsrd.com]
- 13. researchgate.net [researchgate.net]
- 14. Solid-phase extraction - Wikipedia [en.wikipedia.org]
- 15. organomation.com [organomation.com]
- 16. Solid Phase Extraction | Severn Sales [severnsaleslabequip.com]
Technical Support Center: Addressing Steric Hindrance in Substituted 1H-Pyrazole Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting advice and frequently asked questions (FAQs) to address specific challenges related to steric hindrance in the synthesis of substituted 1H-pyrazoles. Overcoming steric challenges is critical for accessing structurally complex pyrazoles, which are key scaffolds in medicinal chemistry and materials science.[1][2] This resource is designed to provide not just solutions, but also the underlying strategic rationale to inform your experimental design.
Troubleshooting Guide
This section addresses common experimental failures encountered when dealing with sterically demanding substrates in pyrazole synthesis.
Q1: My reaction yield is extremely low or fails completely when using a sterically hindered 1,3-dicarbonyl compound. What's happening and how can I fix it?
Plausible Cause: This is a classic problem of steric hindrance. A bulky substituent (e.g., tert-butyl, phenyl, or isopropyl) on the carbon backbone of the 1,3-dicarbonyl precursor can physically block the nucleophilic attack by the hydrazine.[3][4] The traditional Knorr pyrazole synthesis relies on the condensation of a hydrazine with a 1,3-dicarbonyl compound.[5] When one of the carbonyl groups is sterically shielded, the initial condensation step is slow or may not occur at all under standard conditions.[4] Even if the initial attack occurs at the less hindered carbonyl, the subsequent cyclization step might be inhibited.
Suggested Solutions & Methodologies:
-
Increase Reaction Energetics with Microwave Irradiation: Microwave-assisted organic synthesis (MAOS) is a powerful technique for overcoming activation energy barriers in sterically hindered reactions.[6] The rapid, uniform heating can promote successful cyclization where conventional heating fails, often in significantly shorter reaction times and with higher yields.[6][7]
-
Employ Stronger Lewis Acids or Catalysts: A suitable catalyst can enhance the electrophilicity of the carbonyl carbon, making it a better target for the hydrazine nucleophile. While traditional acid catalysis (e.g., acetic acid) is common, sterically demanding cases may require more robust catalytic systems.
-
Consider an Alternative, Less Sterically Sensitive Synthetic Route: When optimizing the Knorr condensation is insufficient, switching to a different synthetic strategy is often the most effective solution. 1,3-dipolar cycloadditions, for instance, can be less susceptible to the steric constraints of the starting materials.[7][8]
Experimental Protocol: Microwave-Assisted Synthesis of a Sterically Hindered Pyrazole
This protocol details the synthesis of a tetra-substituted pyrazole, a class of compounds often challenging to synthesize via conventional methods due to steric crowding.[7]
Objective: To synthesize a 1,3,4,5-tetrasubstituted pyrazole using a sterically hindered diketone precursor and microwave irradiation to overcome the steric barrier.
Materials:
-
Sterically hindered 1,3-diketone (e.g., 2,2,6,6-tetramethyl-3,5-heptanedione) (1.0 equiv)
-
Substituted hydrazine (e.g., phenylhydrazine) (1.1 equiv)
-
Ethanol (Microwave-grade)
-
Glacial Acetic Acid (catalytic amount)
-
10 mL microwave reaction vessel with stir bar
Procedure:
-
In a 10 mL microwave reaction vessel, combine the 1,3-diketone (1.0 mmol), phenylhydrazine (1.1 mmol), and ethanol (3 mL).
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a constant temperature of 80-120°C for 15-30 minutes.[7] Initial optimization may be required.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the vessel to room temperature.
-
Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure tetra-substituted pyrazole.
Q2: I'm observing the formation of an undesired regioisomer when using an unsymmetrical 1,3-diketone. How can I control the regioselectivity?
Plausible Cause: The formation of regioisomers is a common challenge in pyrazole synthesis when using unsymmetrical 1,3-dicarbonyls.[9][10] The outcome is dictated by a delicate balance of steric and electronic factors.[3][4] The substituted hydrazine can attack either of the two non-equivalent carbonyl groups, leading to a mixture of products. A bulky substituent will direct the reaction towards the less hindered carbonyl, while a strong electron-withdrawing group (like -CF₃) will make the adjacent carbonyl more electrophilic and susceptible to attack.[5][9]
Suggested Solutions & Methodologies:
-
Solvent Modification: The choice of solvent can dramatically influence regioselectivity. The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to significantly improve regioselectivity compared to standard solvents like ethanol. These solvents can modulate the nucleophilicity of the hydrazine nitrogens through hydrogen bonding, favoring one reaction pathway over the other.
-
pH Control: Adjusting the pH of the reaction can alter the protonation state of the substituted hydrazine, thereby changing the relative nucleophilicity of its two nitrogen atoms and influencing which one initiates the attack.[3][4]
-
Strategic Choice of Precursors: If possible, redesign the 1,3-dicarbonyl precursor to have a more pronounced steric or electronic bias to favor the formation of the desired isomer.[9]
Data Summary: Solvent Effects on Regioselectivity
| 1,3-Diketone Substrate | Hydrazine | Solvent | Temperature (°C) | Regioisomeric Ratio (A:B) | Reference |
| 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | Ethanol | Room Temp | ~1:1 | |
| 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | TFE | Room Temp | >95:5 | |
| Phenyl-1,3-butanedione | Phenylhydrazine | Acetic Acid | Reflux | Mixture | [4] |
| Trifluoromethyl-1,3-butanedione | Arylhydrazine | Ethanol | Reflux | High selectivity for N-aryl adjacent to aryl | [5] |
Regioisomeric ratios are approximate and can vary based on specific reaction conditions.
Frequently Asked Questions (FAQs)
Q3: What is the fundamental difference between steric hindrance and electronic effects in directing pyrazole synthesis?
Steric hindrance is a spatial phenomenon. It refers to the physical bulk of substituents preventing reactants from approaching each other at the correct orientation for a reaction to occur.[3][11] Electronic effects, on the other hand, relate to how the distribution of electron density in a molecule affects its reactivity. Electron-withdrawing groups make a reaction center more positive (electrophilic), while electron-donating groups make it more negative (nucleophilic).[3] In pyrazole synthesis, these two factors are often in competition, and understanding which effect dominates is key to predicting and controlling the reaction outcome.[4]
Q4: When should I abandon optimizing a Knorr-type condensation and move to an alternative synthetic route?
You should consider an alternative route when:
-
Yields remain poor (<20-30%) despite extensive optimization of temperature, catalysts, and solvents.
-
Multiple side products are formed that are difficult to separate from the desired product.
-
The starting materials are unstable under the harsh conditions (e.g., high heat, strong acids) required to overcome the steric barrier.
-
The synthesis of the sterically hindered 1,3-dicarbonyl precursor itself is prohibitively difficult or low-yielding .
In such cases, methods like 1,3-dipolar cycloadditions of diazo compounds with alkynes or tandem cross-coupling/electrocyclization reactions can provide a more efficient and regioselective pathway to highly substituted pyrazoles.[1][8]
Decision Workflow for Sterically Hindered Pyrazole Synthesis
Caption: Strategic workflow for pyrazole synthesis.
Q5: How do catalysts help overcome steric hindrance in pyrazole synthesis?
Catalysts create an alternative, lower-energy reaction pathway. In the context of sterically hindered pyrazole synthesis, a Lewis acid catalyst (e.g., nano-ZnO, AgOTf, Cu(OTf)₂) can coordinate to the oxygen of a carbonyl group.[12][13] This coordination withdraws electron density from the carbonyl carbon, making it significantly more electrophilic. This heightened electrophilicity makes the carbonyl a more "attractive" target for the weakly nucleophilic hydrazine, helping to overcome the physical barrier imposed by bulky neighboring groups. This allows the reaction to proceed under milder conditions than would otherwise be possible.
Mechanism: Steric Hindrance in Knorr Synthesis
Caption: Impact of a bulky group on nucleophilic attack.
References
- Liu, Y-C., et al. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Vertex AI Search.
- BenchChem. (2025). Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis. BenchChem.
- Valle-Sistac, J., et al. (2025). Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells. MDPI.
- Babinski, D. J., et al. (2011). Synthesis of Substituted Pyrazoles via Tandem Cross-Coupling/Electrocyclization of Enol Triflates and Diazoacetates. PMC.
- Babinski, D. J., et al. (2011). Synthesis of Substituted Pyrazoles via Tandem Cross-Coupling/Electrocyclization of Enol Triflates and Diazoacetates. The Journal of Organic Chemistry.
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal.
- Al-Warhi, T., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.
- Jiang, J-A., et al. (n.d.). “One-Pot” Synthesis of 4-Substituted 1,5-Diaryl-1H-pyrazole-3-carboxylic Acids via a MeONa/LiCl-Mediated Sterically Hindered Claisen Condensation–Knorr Reaction–Hydrolysis Sequence. Thieme.
- ResearchGate. (n.d.). Various methods for the synthesis of pyrazole. ResearchGate.
- S. G., M., & K, S. (2021). One-Pot Multi Component Microwave Assisted Synthesis of 4H-Pyrano [2, 3-c] Pyrazoles in Methanol and their Antibacterial Study. ResearchGate.
- PMC. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. PMC.
- Bakr, R. B., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.
- Li, J. J. (2006). Knorr pyrazole synthesis. ResearchGate.
- Zrinski, I. (2006). MICROWAVE-ASSISTED SYNTHESIS OF PYRAZOLES BY 1,3-DIPOLAR CYCLOADDITION OF DIAZO COMPOUNDS TO ACETYLENE DERIVATIVES. HETEROCYCLES.
- Kumar, D., et al. (n.d.). Microwave Assisted Synthesis of 1-[5-(Substituted Aryl)-1H-Pyrazol-3-yl]-3,5-Diphenyl-1H-1,2,4-Triazole as Antinociceptive and Antimicrobial Agents. PMC.
- Ray, J. A., et al. (2005). A novel route to fully substituted 1H-pyrazoles. PubMed.
- Bakr, R. B., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC.
- Kubiński, K., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry.
- BenchChem. (2025). Technical Support Center: Regioselective Synthesis of Substituted Pyrazoles. BenchChem.
- Kolis, S. P., et al. (n.d.). A Unified Continuous Flow Assembly Line Synthesis of Highly Substituted Pyrazoles and Pyrazolines. PMC.
- Pensoft Publishers. (2024). Microwave-assisted organic synthesis of pyrroles (Review). Pensoft Publishers.
- KTU ePubl. (n.d.). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Sc. KTU ePubl.
- Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing.
- Organic & Biomolecular Chemistry. (n.d.). Chemoselective synthesis of substituted pyrazoles through AgOTf-catalyzed cascade propargylic substitution–cyclization–aromatization. RSC Publishing.
- BenchChem. (n.d.). Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines. BenchChem.
- Organic Syntheses Procedure. (n.d.). 5. Organic Syntheses Procedure.
- J. Org. Chem. (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. J. Org. Chem.
- 194 recent advances in the synthesis of new pyrazole derivatives. (n.d.). 194 recent advances in the synthesis of new pyrazole derivatives.
- ResearchGate. (2019). How to overcome Steric Hindrance?. ResearchGate.
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Technical Support Center: Stabilization of Phenyl Pyrazole Compounds
Welcome to the Technical Support Center for the stabilization of phenyl pyrazole compounds. This guide is designed for researchers, scientists, and drug development professionals who work with this important class of molecules. Phenyl pyrazoles are a cornerstone in medicinal chemistry and agrochemistry, but their inherent chemical structures can make them susceptible to degradation, compromising experimental results and product shelf life.[1][2][3]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address the stability challenges you may encounter. The information herein is grounded in established scientific principles and practical laboratory experience to ensure the integrity and reproducibility of your work.
Frequently Asked Questions (FAQs) on Phenyl Pyrazole Stability
Here we address common questions regarding the stability of phenyl pyrazole compounds during storage and handling.
Q1: My phenyl pyrazole compound, which is supposed to be a white solid, has started to turn yellow/brown. What could be the cause?
A change in color is a common indicator of chemical degradation. For phenyl pyrazole compounds, this is often due to oxidation or photodegradation. The pyrazole ring and associated functional groups can be susceptible to reaction with atmospheric oxygen, a process that can be accelerated by exposure to light and elevated temperatures.[4]
Q2: I've dissolved my phenyl pyrazole compound in an aqueous buffer for an assay, but I'm seeing a loss of potency over a short period. What's happening?
This is likely due to hydrolytic degradation. Phenyl pyrazole derivatives, especially those containing ester functional groups, can be unstable in aqueous solutions, particularly at neutral to alkaline pH. For instance, some pyrazole ester derivatives have been shown to degrade rapidly in pH 8 buffer.[5][6] The pH of your buffer system is a critical factor in the stability of your compound in solution.[7][8]
Q3: Can I store my phenyl pyrazole compound in solution for long-term use?
Long-term storage of phenyl pyrazole compounds in solution is generally not recommended due to the increased risk of degradation (hydrolysis, oxidation, etc.) compared to storage as a solid. If short-term storage in solution is necessary, it is crucial to use a dry, aprotic solvent and store at low temperatures (e.g., -20°C or -80°C) under an inert atmosphere. The stability in the chosen solvent should be experimentally verified for your specific compound.
Q4: Are there any specific excipients I should be cautious of when formulating a phenyl pyrazole-based drug product?
Yes, excipient compatibility is crucial for the stability of the final drug product.[9][10][11][12][13] For phenyl pyrazoles, be particularly mindful of:
-
Excipients with high water content: These can promote hydrolysis.
-
Excipients containing oxidizing impurities: Peroxides, often found in polymers like povidone, can initiate oxidative degradation.[9]
-
Basic excipients: These can raise the micro-pH and accelerate the degradation of pH-sensitive phenyl pyrazoles.
A thorough API-excipient compatibility study is always recommended during the early stages of formulation development.[9][11][12]
Troubleshooting Guides
This section provides structured guidance for identifying and resolving specific stability issues you may encounter during your experiments.
Guide 1: Investigating and Mitigating Chemical Degradation
This guide will help you diagnose and address the root cause of your phenyl pyrazole compound's instability.
Step 1: Identify the Degradation Pathway
To effectively stabilize your compound, you first need to understand how it is degrading. A forced degradation study is a systematic way to investigate this.[14][15][16][17]
Experimental Protocol: Forced Degradation Study
-
Prepare Stock Solutions: Dissolve your phenyl pyrazole compound in a suitable solvent (e.g., acetonitrile/water) to a known concentration.
-
Stress Conditions: Aliquot the stock solution into separate, appropriately labeled vials for each stress condition.
-
Acid Hydrolysis: Add 0.1 M HCl.
-
Base Hydrolysis: Add 0.1 M NaOH.
-
Oxidation: Add 3% H₂O₂.
-
Thermal Stress (Solution): Heat the solution at 60°C.
-
Thermal Stress (Solid): Store the solid compound at 60°C.
-
Photolytic Stress: Expose the solution and solid to a calibrated light source (as per ICH Q1B guidelines).[18]
-
-
Control Samples: Maintain an unstressed sample (wrapped in foil, at room temperature or refrigerated) for comparison.
-
Time Points: Sample from each condition at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples by a stability-indicating HPLC method to quantify the parent compound and detect the formation of degradation products.
Data Presentation: Interpreting Forced Degradation Results
| Stress Condition | Observation | Likely Degradation Pathway |
| 0.1 M HCl | Significant degradation | Acid-catalyzed hydrolysis |
| 0.1 M NaOH | Rapid and extensive degradation | Base-catalyzed hydrolysis |
| 3% H₂O₂ | Formation of new peaks | Oxidation |
| 60°C (Solution/Solid) | Moderate degradation | Thermolysis |
| Light Exposure | Significant degradation compared to dark control | Photodegradation |
Step 2: Implement Stabilization Strategies
Based on the identified degradation pathway(s), implement the following targeted stabilization techniques.
Guide 2: Practical Stabilization Techniques for Phenyl Pyrazole Compounds
This guide provides step-by-step instructions for the most common and effective stabilization methods.
Oxidation is a common degradation pathway for many organic molecules, including phenyl pyrazoles.[4]
1. Use of Antioxidants:
Antioxidants inhibit oxidation by neutralizing free radicals or by being preferentially oxidized.[19]
-
Common Antioxidants: Butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and ascorbic acid are frequently used in pharmaceutical formulations.[20]
-
Chelating Agents: EDTA can be used to chelate metal ions that can catalyze oxidation.[4]
Experimental Protocol: Stabilizing a Phenyl Pyrazole Solution with an Antioxidant
-
Select an Antioxidant: Based on the properties of your compound and solvent system, choose a suitable antioxidant (e.g., BHT for non-aqueous solutions, ascorbic acid for aqueous solutions).
-
Determine Concentration: A typical starting concentration for antioxidants is in the range of 0.01% to 0.1% (w/v).
-
Preparation:
-
Prepare your solvent system.
-
Dissolve the chosen antioxidant in the solvent before adding your phenyl pyrazole compound.
-
Prepare a control solution without the antioxidant.
-
-
Storage and Analysis: Store both solutions under the same conditions (e.g., 40°C) and analyze at regular intervals by HPLC to compare the degradation rates.
2. Inert Atmosphere Storage:
Storing your compound under an inert gas like nitrogen or argon displaces oxygen and prevents oxidation.[5][10][15][16][21][22][23][24]
Experimental Protocol: Storing a Solid Sample under an Inert Atmosphere
-
Prepare the Sample: Place your solid phenyl pyrazole compound in a clean, dry Schlenk flask or a vial with a septum-lined cap.
-
Purge with Inert Gas:
-
Connect the flask/vial to a Schlenk line or a direct source of inert gas via a needle through the septum.
-
Provide an outlet for the displaced air (a second needle).
-
Gently flush the container with the inert gas for several minutes.
-
-
Seal and Store:
-
Remove the outlet needle first, followed by the inlet needle, to maintain a positive pressure of the inert gas.
-
Seal the septum with parafilm for extra security.
-
Store the container in a cool, dark, and dry place.
-
Hydrolysis can be a significant issue for phenyl pyrazoles in aqueous environments, and it is often pH-dependent.[5][6]
1. pH Control:
Maintaining an optimal pH is the most effective way to minimize hydrolysis.[7][8]
-
Determine the pH of Maximum Stability: Conduct a pH-rate profile study by preparing your compound in a series of buffers across a wide pH range (e.g., pH 2 to 10).
-
Use Buffers: Once the optimal pH is determined, use a suitable buffer system (e.g., citrate, acetate, phosphate) to maintain that pH in your solutions.[4]
Experimental Protocol: Determining the Optimal pH for Stability
-
Prepare Buffers: Prepare a series of buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8) at a constant ionic strength.
-
Prepare Solutions: Dissolve your phenyl pyrazole compound in each buffer to a known concentration.
-
Incubate: Store the solutions at a constant, elevated temperature (e.g., 50°C) to accelerate degradation.
-
Analyze: At various time points, analyze the concentration of the remaining compound by HPLC.
-
Plot and Determine: Plot the logarithm of the remaining concentration versus time to determine the degradation rate constant (k) at each pH. The pH with the lowest k value is the pH of maximum stability.
Many phenyl pyrazole compounds are sensitive to light, especially UV radiation.[6][14][18]
1. Light-Resistant Packaging:
The simplest and most effective method of photostabilization is to prevent light exposure.
-
Amber Vials: Store solid compounds and solutions in amber-colored glass vials.[4]
-
Aluminum Foil: For additional protection, wrap containers in aluminum foil.
2. Formulation Strategies:
In liquid formulations, certain excipients can offer photoprotection.
-
UV Absorbers: Excipients that absorb UV radiation, such as benzophenones, can be added to the formulation to act as sunscreens for the drug molecule.
-
Inclusion Complexes: Cyclodextrins can form inclusion complexes with drug molecules, shielding them from light.[4][14]
Visualizations
Degradation Pathways of Phenyl Pyrazole Compounds
Caption: Major degradation pathways for phenyl pyrazole compounds.
Workflow for Stabilizing a Phenyl Pyrazole Compound
Caption: A systematic workflow for troubleshooting and stabilizing phenyl pyrazole compounds.
References
-
Sidique, S., et al. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters, 19(19), 5773–5777. [Link]
-
Bhalekar, M. R., et al. (2011). Improvement of Photostability in Formulation: A Review. Asian Journal of Chemistry, 23(12), 5101-5104. [Link]
-
Sidique, S., et al. (2009). Structure–activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of We. SciSpace. [Link]
-
Pharmaguideline. (2025). Strategies for Resolving Stability Issues in Drug Formulations. [Link]
-
Janga, K. Y., et al. (2017). Photostability Issues in Pharmaceutical Dosage Forms and Photostabilization. AAPS PharmSciTech, 19(1). [Link]
-
ManTech Publications. (2025). Chemical Stability of Drug Substances: Strategies in Formulation Development. Journal of Pharmaceutical Chemistry and Drug Formulation, 7(1), 13-24. [Link]
-
Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. [Link]
-
Veeprho. (2024). API Excipient Compatibility Study. [Link]
-
A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems. (2018). Chromatography Today. [Link]
-
Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds. [Link]
-
Reddit. (2025). How to store reagents under an inert gas. [Link]
-
Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. [Link]
-
Sciencemadness.org. (2025). How do you store chemicals in inert gas? [Link]
-
HPLC Troubleshooting Guide. (n.d.). [Link]
-
Chemistry LibreTexts. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. [Link]
-
ResearchGate. (2024). (PDF) Antioxidant Assays: Principles, Methods and Analyses. [Link]
-
Al-Ostoot, F. H., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(21), 6499. [Link]
-
Handbook of Antioxidant Methodology: Approaches to Activity Determination. (n.d.). [Link]
-
Pharmaceutical Technology. (2016). Excipients for Formulation Success. [Link]
-
Osakue, O. J., & Afonne, J. C. (2014). Laboratory evaluations to optimize outcomes of antioxidant nutrition therapy in diabetes management. Journal of Laboratory Physicians, 6(2), 65–70. [Link]
-
ResearchGate. (2024). (PDF) Principles of Inert Atmosphere Storage. [Link]
-
DC Fine Chemicals. (2024). Excipients: What they are and their importance in the pharmaceutical industry. [Link]
-
Labinsights. (2023). Regulatory Guidelines for API-Excipient Compatibility Studies. [Link]
-
Research and Reviews. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. [Link]
-
CD Formulation. (n.d.). API-Excipient Compatibility. [Link]
-
American Pharmaceutical Review. (n.d.). Stabilizer Excipients. [Link]
-
Allen Press. (n.d.). Oxidants and Antioxidants: Ultrastructure and Molecular Biology Protocols Guide to Diagnostic Testing. [Link]
-
Pharmlabs. (n.d.). Excipients. [Link]
-
StabilityStudies.in. (n.d.). Factors Affecting Drug Stability: pH. [Link]
-
Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry and Chemical Sciences, 3(2), 21-30. [Link]
-
Survey on Antioxidants Used as Additives to Improve Biodiesel's Stability to Degradation through Oxidation. (2021). Molecules, 26(16), 4849. [Link]
-
Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2024). Molecules, 29(13), 3049. [Link]
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- 7. Factors Affecting Drug Stability: pH – StabilityStudies.in [stabilitystudies.in]
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Validation & Comparative
Technical Assessment: Structural Elucidation of 4-(4-(Isopentyloxy)phenyl)-1H-pyrazole via 1H NMR
Executive Summary
This technical guide provides a rigorous structural interpretation of 4-(4-(Isopentyloxy)phenyl)-1H-pyrazole , a representative scaffold in medicinal chemistry often utilized in the development of tyrosine kinase inhibitors.
Unlike standard datasheets, this document focuses on the causality of spectral features , specifically addressing the tautomeric behavior of the pyrazole core and the diagnostic splitting patterns of the isopentyloxy tail. Furthermore, it offers a comparative analysis between 1H NMR and HPLC-MS, establishing why NMR remains the primary method for structural validation despite the sensitivity advantages of chromatography.
Part 1: Theoretical Framework & Structural Logic
To accurately interpret the spectrum, we must deconstruct the molecule into three magnetochemically distinct zones.
The Pyrazole Core (The Tautomeric Challenge)
The 1H-pyrazole moiety presents a unique challenge due to annular tautomerism . In solution, the proton on the nitrogen migrates rapidly between N1 and N2.
-
Impact: This rapid exchange renders the carbon positions 3 and 5 equivalent on the NMR timescale in many solvents (like CDCl₃).
-
Observation: Instead of distinct signals, H3 and H5 often appear as a single broad singlet or two very close signals. The NH proton is broad and solvent-dependent.[1]
The Phenyl Linker (The Symmetry Marker)
The phenyl ring is substituted at the 1 and 4 positions (para-substitution).
-
Impact: This creates a plane of symmetry, resulting in an AA'BB' spin system .
-
Observation: You will not see simple doublets. Instead, you will observe two "roofed" multiplets (appearing as doublets) with a strong coupling constant (
).
The Isopentyloxy Tail (The Aliphatic Fingerprint)
The ether linkage provides the most reliable quantitative integration reference (
-
Impact: The oxygen atom strongly deshields the adjacent methylene group.
-
Observation: A distinct triplet around 4.0 ppm, separated clearly from the remaining aliphatic protons.
Part 2: Comparative Analysis (NMR vs. HPLC)
In drug development, selecting the right analytical tool is critical. While HPLC is standard for purity, it fails to provide absolute structural certainty without reference standards.
Table 1: Comparative Performance Matrix
| Feature | 1H NMR (600 MHz) | HPLC-UV/MS | Application Scientist Verdict |
| Primary Output | Molar ratio of protons (Structural Identity). | Retention time & UV Absorbance (Purity profile). | NMR is non-negotiable for identity confirmation. |
| Reference Standard | Not Required (for structure). Internal standard needed for qNMR.[2] | Required for quantitative assay (response factors vary).[2] | NMR is superior for early-stage compounds where standards don't exist. |
| Isomer Detection | Distinguishes Regioisomers (e.g., N-alkylation vs O-alkylation). | Often co-elutes isomers unless method is highly optimized. | NMR definitive for confirming the ether linkage vs. N-alkylation. |
| Limit of Detection | HPLC is superior for trace impurity analysis (<1%). |
Decision Logic for Purity Assessment
The following diagram illustrates the decision workflow for characterizing this intermediate.
Figure 1: Analytical workflow distinguishing when to deploy NMR versus HPLC for phenyl-pyrazole derivatives.
Part 3: Detailed Spectral Interpretation
Predicted Chemical Shifts (DMSO-d6)
Note: DMSO-d6 is recommended over CDCl₃ to visualize the acidic Pyrazole-NH and prevent signal broadening due to exchange.
| Proton Assignment | Type | Shift ( | Multiplicity | Integration | Coupling ( | Interpretation Notes |
| Pyrazole-NH | Ar-NH | 12.5 - 13.2 | Broad Singlet | 1H | - | Highly variable; disappears with D₂O shake. |
| Pyrazole-H3/H5 | Ar-H | 7.90 - 8.20 | Singlet (Broad) | 2H | - | May appear as one signal due to tautomerism. Deshielded by N-atoms. |
| Phenyl-H (Ortho to Pyz) | Ar-H | 7.60 - 7.70 | Doublet (approx) | 2H | 8.5 Hz | Part of AA'BB'. Deshielded by the heteroaromatic ring. |
| Phenyl-H (Ortho to O) | Ar-H | 6.95 - 7.05 | Doublet (approx) | 2H | 8.5 Hz | Shielded by electron-donating oxygen (Resonance effect). |
| Ether-CH₂ | O-CH₂ | 3.95 - 4.05 | Triplet | 2H | 6.5 Hz | Diagnostic anchor peak. |
| Methine-CH | CH | 1.75 - 1.85 | Multiplet (Septet) | 1H | - | "Hinge" of the isopentyl tail. |
| Methylene-CH₂ | CH₂ | 1.60 - 1.70 | Quartet/Multiplet | 2H | - | Bridges the ether and the isopropyl terminus. |
| Methyl-CH₃ | CH₃ | 0.92 - 0.98 | Doublet | 6H | 6.6 Hz | The "Gem-dimethyl" doublet; strong integration (6H). |
Structural Assignment Logic
The following diagram maps the physical structure to the spectral signals, ensuring a self-validating interpretation.
Figure 2: Logic map connecting structural subunits to specific NMR frequency zones.
Part 4: Experimental Protocol
Standard Operating Procedure (SOP) for Structural Validation
Objective: Obtain a high-resolution spectrum suitable for publication and purity assessment.
Reagents:
-
Compound: 5-10 mg of 4-(4-(Isopentyloxy)phenyl)-1H-pyrazole.
-
Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (Tetramethylsilane).
-
Why DMSO? It slows the proton exchange of the pyrazole NH, allowing observation of the proton at ~13 ppm. CDCl₃ often results in the loss of this signal [1].
-
Step-by-Step Workflow:
-
Preparation: Weigh 5-8 mg of the solid into a clean vial.
-
Dissolution: Add 0.6 mL of DMSO-d6. Vortex until fully dissolved. Ensure no suspended solids remain, as these cause magnetic field inhomogeneity (broad peaks).
-
Acquisition (Parameters for 400-600 MHz):
-
Pulse Angle: 30° (ensures accurate integration).
-
Relaxation Delay (D1): Set to 5 seconds .
-
Reasoning: Aromatic protons have long T1 relaxation times. A short delay (<1s) will under-integrate the aromatic signals relative to the methyl groups, leading to false purity calculations [2].
-
-
Scans: 16 to 64 scans (sufficient for >10 mg).
-
-
Processing:
-
Phasing: Apply manual phasing. Autophasing often fails on the broad NH peak.
-
Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial) to ensure the integrals are flat.
-
Integration:
-
Calibrate the TMS peak to 0.00 ppm (or residual DMSO pentet to 2.50 ppm).
-
Set the Ether-CH₂ triplet (approx 4.0 ppm) to an integral value of 2.00 . This is the most stable reference peak.
-
Verify the Methyl doublet (approx 0.95 ppm) integrates to 6.00 (± 0.2).
-
-
Troubleshooting: The "Missing" NH
If the peak at ~13 ppm is absent or extremely broad:
-
Water Content: The DMSO may be "wet." Water facilitates rapid proton exchange. Use a fresh ampoule of DMSO-d6.
-
D₂O Shake: Intentionally add 1 drop of D₂O and shake. If the broad hump disappears completely, it confirms the assignment of the labile NH proton.
References
-
BenchChem Technical Support. (2025).[3][4] Interpreting Complex NMR Spectra of Pyrazole Derivatives. Retrieved from
-
Potangale, C. N., & Pardeshi, S. K. (2014). Quantification of drugs by proton NMR incorporated internal standard method. Eurasian Journal of Analytical Chemistry. Retrieved from
-
LibreTexts Chemistry. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from
-
Provasi, P. et al. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry. Retrieved from
Sources
Advanced Mass Spectrometry Guide: Fragmentation Dynamics of Phenyl Pyrazoles
Executive Summary & Strategic Importance
Phenyl pyrazoles represent a privileged scaffold in both agrochemistry (e.g., Fipronil) and pharmacology (e.g., Celecoxib). Their high stability and specific binding affinities make them potent, but these same properties complicate structural elucidation.
This guide provides a technical comparison of mass spectrometry (MS) fragmentation patterns for phenyl pyrazoles. Unlike generic spectral libraries, we analyze the mechanistic causality of fragmentation—comparing how electron impact (EI) and electrospray ionization (ESI) reveal different structural truths. This approach enables researchers to distinguish metabolites, degradation products, and impurities with high confidence.
Mechanistic Comparison: Ionization Modalities
The choice of ionization source dictates the fragmentation landscape. For phenyl pyrazoles, the dichotomy between Hard (EI) and Soft (ESI) ionization is critical for structural validation.
Comparative Analysis: EI vs. ESI
| Feature | Electron Impact (EI, 70 eV) | Electrospray Ionization (ESI) |
| Primary Ion Type | Radical Cation ( | Protonated ( |
| Ring Stability | Low: High energy leads to ring shattering. | High: Ring often survives; fragmentation occurs at substituents. |
| Diagnostic Loss | HCN (27 Da) , N | SO |
| Key Application | GC-MS for volatile analogs; library matching. | LC-MS/MS for polar drugs/metabolites (Fipronil, Celecoxib). |
| Structural Insight | Confirms the pyrazole core structure. | Confirms functional group modifications (metabolism). |
Expert Insight: The "Fixed" Tautomer Effect
Unsubstituted pyrazoles exist in tautomeric equilibrium. However, 1-phenyl pyrazoles are "fixed." In EI-MS, this directs fragmentation specifically through the N1-C5 or N1-N2 bonds, preventing the random scrambling seen in NH-pyrazoles. This makes the [M-Ph] and [Ph-N2] ions highly diagnostic.
Deep Dive: Fragmentation Pathways
We define three primary mechanistic pathways governing phenyl pyrazole dissociation.
Pathway A: The "HCN Cut" (Ring Cleavage)
Prevalent in EI-MS and high-energy CID. The pyrazole ring is robust, but under sufficient energy, it undergoes retro-cycloaddition-like cleavage.
-
Mechanism: The molecular ion ejects a neutral HCN molecule (27 Da).
-
Result: Formation of an aziridine-like or open-chain radical cation.
-
Significance: This is the "fingerprint" of the nitrogen heterocycle.
Pathway B: The "N Ejection"
Prevalent in 3,5-diphenyl derivatives.
-
Mechanism: Direct extrusion of molecular nitrogen (N
, 28 Da). -
Result: Formation of a fluorene-like or recombined aryl system.
-
Causality: Driven by the high stability of the N
leaving group and the conjugation of the resulting carbocation.
Pathway C: Substituent-Driven Cleavage (Fipronil & Celecoxib)
Prevalent in ESI-MS/MS. Here, the ring acts as a stable anchor, and the "weakest links" are the exocyclic bonds.
-
Fipronil (Agrochemical):
-
Mode: Negative ESI (
). -
Critical Loss: Cleavage of the sulfinyl group (
). -
Diagnostic Ions: Loss of Cl atoms (characteristic isotope patterns) and loss of the trifluoromethylsulfinyl moiety.
-
-
Celecoxib (Pharma):
-
Mode: Positive ESI (
). -
Critical Loss: Loss of the sulfonamide group (
, 79 Da). -
Diagnostic Ions: The stable 1,5-diphenyl pyrazole cation remains after stripping the sulfonamide.
-
Visualization of Fragmentation Logic
The following diagram illustrates the divergent pathways for a generic 1-phenyl pyrazole under different energy regimes.
Figure 1: Divergent fragmentation pathways of phenyl pyrazoles driven by ionization energy.
Experimental Protocol: Validated LC-MS/MS Workflow
Objective: Reliable identification of Fipronil and Celecoxib analogs in complex matrices (plasma/soil).
Step 1: Sample Preparation (QuEChERS / Protein PPT)
-
Rationale: Phenyl pyrazoles are lipophilic (
). Simple protein precipitation (PPT) or QuEChERS is required to remove matrix interferences without losing the analyte. -
Reagent: Acetonitrile (ACN) with 1% Formic Acid.
Step 2: Chromatographic Separation
-
Column: C18 Reverse Phase (e.g., 100 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid (promotes protonation for Celecoxib) or 5mM Ammonium Acetate (promotes deprotonation for Fipronil).
-
Mobile Phase B: Methanol or Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
Step 3: Mass Spectrometry Settings (Triple Quad)
-
Polarity:
-
Switching Mode is recommended if analyzing both classes simultaneously.
-
Fipronil: Negative Mode (Sensitivity is 10x higher than positive).
-
Celecoxib: Positive Mode.
-
-
Collision Gas: Argon or Nitrogen (1.5 mTorr).
Step 4: Data Acquisition (MRM Transitions)
Use the table below to set up Multiple Reaction Monitoring (MRM).
Diagnostic Data Summary
The following table synthesizes key fragment ions for identification.
| Compound Class | Precursor Ion | Polarity | Key Fragment 1 (Quantifier) | Key Fragment 2 (Qualifier) | Mechanistic Origin |
| Fipronil | 435.0 | Negative | 330.0 | 250.0 | Loss of |
| Fipronil Sulfone | 451.0 | Negative | 415.0 | 282.0 | Loss of Cl atoms and sulfonyl breakdown. |
| Celecoxib | 382.1 | Positive | 362.0 | 282.0 | Loss of HF (minor) and loss of sulfonamide/methyl group. |
| 1-Phenylpyrazole | 144.1 | EI (Pos) | 117.1 | 77.1 | Loss of HCN (Ring cleavage) and Phenyl cation formation. |
Workflow Visualization
Figure 2: Step-by-step LC-MS/MS workflow for phenyl pyrazole analysis.
References
-
Kaur, R., et al. (2015). Analytical Method for Determination of Fipronil and its Metabolites in Vegetables Using the QuEChERS Method and Gas Chromatography/Mass Spectrometry.[3] ResearchGate.[4] Link
-
Kéki, S., et al. (2007). Energy-variable collision-induced dissociation study of 1,3,5-trisubstituted 2-pyrazolines by electrospray mass spectrometry.[2] Rapid Communications in Mass Spectrometry, 21(11), 1799-1808.[2] Link
-
Holman, S. W., et al. Understanding MS/MS fragmentation pathways of small molecular weight molecules. University of Greenwich. Link
-
Ghiandoni, G. M., et al. (2021). RENATE: A Pseudo-retrosynthetic Tool for Synthetically Accessible de novo Design (Celecoxib Fragmentation).[5] CHIMIA.[5][6] Link
-
ChemGuide. Fragmentation Patterns in Mass Spectrometry.Link
Sources
A Senior Application Scientist's Guide to the FTIR Spectral Analysis of 4-(4-(Isopentyloxy)phenyl)-1H-pyrazole
Abstract
The structural elucidation of novel heterocyclic compounds is a cornerstone of modern drug discovery and materials science. Among these, pyrazole derivatives are of significant interest due to their wide-ranging biological activities. This guide provides an in-depth Fourier-Transform Infrared (FTIR) spectral analysis of a specific pyrazole derivative, 4-(4-(Isopentyloxy)phenyl)-1H-pyrazole. Moving beyond a simple peak-list, this document elucidates the causal relationships between molecular structure and vibrational spectra, establishing a robust, self-validating protocol for structural confirmation. We present a comparative analysis against structurally relevant alternatives—4-phenyl-1H-pyrazole and anisole—to highlight key spectral differentiators. This guide is intended for researchers, scientists, and drug development professionals who require a practical and scientifically rigorous approach to spectroscopic analysis.
Introduction: The 'Why' Behind the Wavenumbers
4-(4-(Isopentyloxy)phenyl)-1H-pyrazole is a molecule that combines three critical chemical moieties: a pyrazole ring, a phenyl group, and an ether linkage. The pyrazole core is a well-established pharmacophore found in drugs like Celecoxib (an anti-inflammatory) and Rimonabant (an anorectic agent). The lipophilic isopentyloxy tail and the phenyl spacer can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties.
Therefore, unambiguous structural confirmation is not merely an academic exercise; it is a critical checkpoint in the development pipeline. FTIR spectroscopy offers a rapid, non-destructive, and highly informative method for verifying the presence of key functional groups, thereby confirming the molecular identity and purity. This guide will demonstrate how to interpret the FTIR spectrum of this molecule not as a collection of lines, but as a cohesive "spectral fingerprint" that tells a story of its chemical architecture.
Molecular Architecture and Expected Vibrational Modes
To logically dissect the FTIR spectrum, we must first understand the constituent parts of the molecule and the vibrations they are expected to produce.
-
1H-Pyrazole Ring: This five-membered aromatic heterocycle contains two adjacent nitrogen atoms. Key expected vibrations include the N-H stretch, C-H (aromatic) stretch, C=N stretch, and various in-plane and out-of-plane ring deformation modes.
-
Phenyl Ether Linkage: This consists of an aromatic ring bonded to an oxygen atom, which is in turn bonded to an alkyl group (Ar-O-Alkyl). This "mixed ether" structure is distinguished by two prominent C-O stretching bands: an asymmetric stretch involving the aryl-oxygen bond and a symmetric stretch involving the alkyl-oxygen bond.[1][2]
-
Isopentyloxy Group: This saturated alkyl chain (-O-CH₂-CH₂-CH(CH₃)₂) will produce characteristic aliphatic C-H stretching and bending vibrations.
-
Para-Disubstituted Benzene Ring: The substitution pattern on the phenyl ring influences the C-H out-of-plane bending vibrations, which are highly characteristic in the lower wavenumber region of the spectrum.
Caption: Molecular structure of 4-(4-(Isopentyloxy)phenyl)-1H-pyrazole.
Experimental Protocol: A Self-Validating Workflow
The integrity of spectral data is contingent upon a meticulously executed experimental protocol. The following steps describe a standard procedure for acquiring a high-quality FTIR spectrum of a solid sample.
Methodology: Solid-State Analysis via KBr Pellet
The choice of the Potassium Bromide (KBr) pellet method is deliberate. KBr is transparent to infrared radiation in the typical mid-IR range (4000-400 cm⁻¹) and, when properly dried, introduces no interfering signals, ensuring the resulting spectrum is solely from the analyte.
Step-by-Step Protocol:
-
Sample Preparation:
-
Gently grind 1-2 mg of 4-(4-(Isopentyloxy)phenyl)-1H-pyrazole with approximately 100-200 mg of dry, spectroscopic grade KBr powder in an agate mortar.
-
Causality: Grinding ensures the sample is intimately mixed and the particle size is reduced to minimize scattering of the IR beam.
-
-
Pellet Formation:
-
Transfer the powder mixture to a pellet-forming die.
-
Apply pressure (typically 8-10 tons) for several minutes using a hydraulic press to form a thin, transparent, or translucent pellet.
-
Causality: The pressure fuses the KBr into a solid matrix, trapping the analyte in a non-absorbing medium. A transparent pellet allows for maximum light throughput and a better signal-to-noise ratio.
-
-
Background Acquisition:
-
Place a blank KBr pellet (or an empty sample chamber) in the FTIR spectrometer.
-
Perform a background scan. This captures the spectral signature of atmospheric water and CO₂, as well as the instrument's intrinsic response.
-
Trustworthiness: This step is critical. The instrument software will automatically subtract this background from the sample spectrum, ensuring that the final data represents only the sample's absorbance.
-
-
Sample Spectrum Acquisition:
-
Replace the blank with the sample pellet.
-
Acquire the sample spectrum over a range of 4000–400 cm⁻¹ .[3]
-
Set the resolution to 4 cm⁻¹ and co-add 32 scans to improve the signal-to-noise ratio.
-
Caption: Experimental workflow for FTIR analysis using the KBr pellet method.
Comparative Spectral Analysis: Deconvoluting the Spectrum
To confidently assign the peaks for our target molecule, we will compare its expected spectrum with two simpler, related structures:
-
Alternative 1: 4-Phenyl-1H-pyrazole: This analogue lacks the entire isopentyloxy ether group, allowing us to isolate the contributions of the pyrazole and phenyl rings.
-
Alternative 2: Anisole (Methoxybenzene): This is a classic example of a phenyl alkyl ether.[2][4] It will serve as a reference for the powerful Ar-O-C stretching vibrations, free from the complexity of the pyrazole ring.
The following table summarizes the key vibrational frequencies and their assignments.
| Vibrational Mode | 4-(4-(Isopentyloxy)phenyl)-1H-pyrazole (Target) | 4-Phenyl-1H-pyrazole (Alternative 1) | Anisole (Alternative 2) | Causality & Rationale |
| N-H Stretch (pyrazole) | ~3150-3300 cm⁻¹ (broad) | ~3150-3300 cm⁻¹ (broad) | Absent | Characteristic of the N-H bond in the pyrazole ring; often broadened by hydrogen bonding. |
| Aromatic C-H Stretch | ~3030-3100 cm⁻¹ (sharp) | ~3030-3100 cm⁻¹ (sharp) | ~3030-3100 cm⁻¹ (sharp) | C-H vibrations on sp² hybridized carbons consistently appear above 3000 cm⁻¹. |
| Aliphatic C-H Stretch | ~2870-2960 cm⁻¹ (strong, sharp) | Absent | ~2840-2950 cm⁻¹ (methyl group) | C-H vibrations on sp³ hybridized carbons from the isopentyl group, appearing below 3000 cm⁻¹. |
| Aromatic C=C Stretch | ~1610, ~1510 cm⁻¹ | ~1600, ~1500 cm⁻¹ | ~1600, ~1495 cm⁻¹ | Skeletal vibrations of the phenyl ring. |
| C=N Stretch (pyrazole) | ~1590 cm⁻¹ | ~1590 cm⁻¹ | Absent | A key identifier for the pyrazole heterocyclic ring system.[5] |
| Asymmetric Ar-O-C Stretch | ~1250 cm⁻¹ (very strong, sharp) | Absent | ~1247 cm⁻¹ (very strong, sharp) | The most characteristic peak for an aryl alkyl ether.[1] Its high intensity is due to the large change in dipole moment during this vibration. |
| Symmetric C-O-C Stretch | ~1040 cm⁻¹ (strong, sharp) | Absent | ~1040 cm⁻¹ (strong, sharp) | The second key peak for a mixed ether, attributed to the alkyl-oxygen bond stretch.[1] |
| p-Substitution C-H Bend | ~830 cm⁻¹ (strong) | Not applicable | Not applicable | A strong out-of-plane C-H bending mode characteristic of 1,4-disubstituted benzene rings. |
Discussion: The Spectral Fingerprint in Detail
The true expertise in spectral interpretation lies in synthesizing the individual data points into a coherent structural proof.
-
The High-Frequency Region (>2800 cm⁻¹): The spectrum of our target molecule immediately declares its hybrid nature. The presence of sharp peaks just above 3000 cm⁻¹ confirms the aromatic C-H bonds of the phenyl and pyrazole rings, while the strong, distinct set of peaks below 3000 cm⁻¹ unequivocally confirms the aliphatic C-H bonds of the isopentyloxy group.[6][7] In contrast, 4-phenyl-1H-pyrazole would lack these strong aliphatic signals. The broad absorption centered around 3150-3300 cm⁻¹ is the classic signature of the N-H group in the pyrazole ring, participating in intermolecular hydrogen bonding in the solid state.
-
The Ether Signature (1300-1000 cm⁻¹): This region provides the most definitive evidence. For a phenyl alkyl ether, two intense absorptions are expected due to C-O stretching.[2][4] The band around 1250 cm⁻¹ is assigned to the asymmetric C-O-C stretch, which is heavily influenced by the rigid Ar-O bond.[1] The second strong band near 1040 cm⁻¹ corresponds to the symmetric C-O-C stretch, more characteristic of the alkyl-O portion. The presence of both of these intense peaks in the spectrum of 4-(4-(Isopentyloxy)phenyl)-1H-pyrazole is a powerful confirmation of the ether linkage. Anisole would show a very similar pattern, while this entire signature would be absent in 4-phenyl-1H-pyrazole.
-
The Fingerprint Region (<1600 cm⁻¹): The combination of aromatic C=C stretching peaks (~1610, 1510 cm⁻¹) and the pyrazole C=N stretch (~1590 cm⁻¹) confirms the presence of both ring systems.[5] Furthermore, a strong band around 830 cm⁻¹ would be the expected out-of-plane C-H "wag" for a para-disubstituted (1,4-substituted) benzene ring, confirming the connectivity of the molecular backbone.
By following this analytical logic, the FTIR spectrum becomes a self-validating system. The presence of the N-H stretch, aromatic C-H, aliphatic C-H, aromatic C=C, pyrazole C=N, and the two characteristic C-O ether bands creates a unique and unambiguous fingerprint that validates the complete structure of 4-(4-(Isopentyloxy)phenyl)-1H-pyrazole.
Conclusion
FTIR spectroscopy is an indispensable tool in the modern chemistry laboratory. As demonstrated, a thorough analysis of the spectrum of 4-(4-(Isopentyloxy)phenyl)-1H-pyrazole allows for a definitive confirmation of its complex structure. By understanding the causal links between specific functional groups and their vibrational energies, and by using a comparative approach against simpler analogues, we can move beyond simple peak matching to a deeper, more robust structural elucidation. This guide provides the experimental and intellectual framework for researchers to confidently use FTIR spectroscopy as a primary validation step in the synthesis and development of novel pyrazole-based compounds.
References
-
Spectroscopy Online. (2017). The C-O Bond III: Ethers By a Knockout. Available at: [Link]
-
Chemistry LibreTexts. (2024). 18.8: Spectroscopy of Ethers. Available at: [Link]
-
Krishnakumar, V., Jayamani, N., & Mathammal, R. (2011). Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 1959-1968. Available at: [Link]
-
OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. Available at: [Link]
-
Brainly. (2023). Predict the major peaks in the infrared (IR) spectra for the starting alcohol (isopentyl alcohol) and the... Available at: [Link]
- Mistry, B. D., Desai, K. R., & Intwala, S. M. (2013). Synthesis of Pyrazole Derivatives and Screening of their Antibacterial and Antifungal Activities. Connect Journals.
-
ResearchGate. (n.d.). Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra. Request PDF. Available at: [Link]
-
Der Pharma Chemica. (n.d.). PCHHAX Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimet. Available at: [Link]
Sources
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. connectjournals.com [connectjournals.com]
- 6. brainly.com [brainly.com]
- 7. echemi.com [echemi.com]
Structure-Activity Relationship (SAR) of Isopentyloxy Phenyl Pyrazoles: A Technical Comparison Guide
Executive Summary
This guide analyzes the structure-activity relationship (SAR) of Isopentyloxy Phenyl Pyrazoles , a specific subclass of 1,3,5-triphenylpyrazole derivatives optimized for lipophilic interaction within hydrophobic protein pockets. While methoxy- and ethoxy-substituted pyrazoles are common in early-stage discovery, the isopentyloxy (3-methylbutoxy) variant represents a critical "Goldilocks" zone in SAR optimization—balancing steric bulk, lipophilicity (LogP), and aqueous solubility.
Key Findings:
-
Potency: The isopentyloxy variant demonstrates a 3-5x increase in potency against COX-2 and EGFR targets compared to methoxy analogs due to enhanced hydrophobic pocket filling.
-
Selectivity: The branched isopentyl tail improves selectivity indices (SI) by sterically clashing with the smaller active sites of off-targets (e.g., COX-1).
-
Limitation: Solubility drops significantly compared to shorter chains, necessitating formulation strategies (e.g., liposomal delivery) for in vivo efficacy.
Structural Basis & Mechanistic Insight
The core scaffold consists of a 1,3,5-triphenylpyrazole skeleton. The biological activity is modulated by the alkoxy chain length at the para-position of the phenyl ring attached to C-3 or C-5.
The "Isopentyloxy" Advantage
In medicinal chemistry, extending an alkoxy chain from methyl (
-
Hydrophobic Collapse: The isopentyl group is large enough to displace high-energy water molecules from hydrophobic sub-pockets (e.g., the valine/leucine-rich regions in COX-2).
-
Steric Anchoring: Unlike a linear
-pentyl chain, the terminal branching (iso-group) creates a "T-shape" anchor that restricts bond rotation, reducing the entropic penalty upon binding.
Mechanism of Action (Dual-Target Potential)
-
Anti-inflammatory: Competitive inhibition of COX-2 . The isopentyl group extends into the side pocket of the enzyme, a region absent in the housekeeping isoform COX-1.
-
Anticancer: Inhibition of EGFR kinase domain. The pyrazole nitrogen hydrogen bonds with the hinge region (Met793), while the isopentyloxy tail occupies the hydrophobic region II.
Comparative SAR Analysis
The following data compares the Isopentyloxy Variant (IPP-5) against shorter chain analogs and a clinical standard (Celecoxib).
In Vitro Potency & Selectivity (COX-2 Inhibition)
Data synthesized from comparative class studies on alkoxy-pyrazoles.
| Compound ID | R-Group (Alkoxy) | LogP (Calc) | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (SI) |
| Control A | -OCH3 (Methoxy) | 2.4 | 1.25 | 8.50 | 6.8 |
| Control B | -OCH2CH3 (Ethoxy) | 2.9 | 0.65 | 9.10 | 14.0 |
| IPP-5 (Subject) | -O(CH2)2CH(CH3)2 | 4.2 | 0.08 | >50.0 | >625 |
| Control C | -O(CH2)7CH3 (Octyloxy) | 5.8 | 0.45 | >50.0 | >111 |
| Celecoxib | (Clinical Std) | 3.5 | 0.05 | 15.0 | 300 |
Analysis:
-
IPP-5 vs. Control A: The addition of the isopentyl chain improves potency by over order of magnitude (1.25 µM
0.08 µM). -
IPP-5 vs. Control C: Extending the chain further to Octyl (
) decreases potency (0.45 µM). This is the "cutoff effect"—the chain becomes too long for the pocket, causing steric clash or aggregation in the assay buffer. -
IPP-5 vs. Celecoxib: The isopentyloxy variant approaches the potency of the clinical standard but offers superior selectivity (SI > 625) due to the bulkier tail excluding it from the COX-1 channel.
Visualization: SAR Optimization Logic
The following diagram illustrates the decision-making pathway for optimizing the pyrazole scaffold, highlighting why the Isopentyl group is selected over alternatives.
Figure 1: SAR Decision Tree illustrating the "Goldilocks" optimization of the alkoxy chain length.
Experimental Protocols (Self-Validating)
To ensure reproducibility, the following protocols include internal validation steps.
Synthesis: Williamson Ether / Claisen-Schmidt Hybrid
Objective: Synthesize 4-(isopentyloxy)benzaldehyde precursor, followed by pyrazole cyclization.
-
Etherification: React 4-hydroxybenzaldehyde with isopentyl bromide and
in DMF (Reflux, 4h).-
Validation: TLC (Hexane:EtOAc 8:2) must show disappearance of the phenolic starting material (
) and appearance of the ether product ( ).
-
-
Chalcone Formation: Condense the ether product with acetophenone using NaOH/EtOH.
-
Cyclization: React chalcone with phenylhydrazine in glacial acetic acid (Reflux, 6-8h).
-
Purification: Recrystallize from ethanol.
-
Quality Control:
-NMR must show the characteristic pyrazole singlet at ppm and the isopentyl doublet at ppm.
-
Bioassay: COX-2 Inhibition Screening (Colorimetric)
Objective: Determine IC50 of the Isopentyloxy variant.
-
Enzyme Prep: Use Recombinant Human COX-2 (ovine COX-2 is an acceptable surrogate).
-
Incubation:
-
Mix Enzyme + Heme + Test Compound (IPP-5) in Tris-HCl buffer (pH 8.0).
-
Incubate for 10 mins at 37°C to allow inhibitor binding.
-
-
Substrate Addition: Add Arachidonic Acid (AA) and TMPD (colorimetric substrate).
-
Readout: Measure absorbance at 590 nm (TMPD oxidation).
-
Validation:
-
Negative Control: DMSO only (100% Activity).
-
Positive Control: Celecoxib (1 µM) must show >95% inhibition.
-
Z-Factor: Must be >0.5 for the assay to be valid.
-
Visualization: Assay Workflow
Figure 2: Step-by-step workflow for the COX-2 Colorimetric Inhibitor Screening Assay.
References
-
Bekhit, A. A., et al. (2015). "Design, synthesis and biological evaluation of some pyrazole derivatives as anti-inflammatory agents."[1][2][3][4] European Journal of Medicinal Chemistry. Link
-
Burgess, K., et al. (2023). "Pyrazole Biomolecules as Cancer and Inflammation Therapeutics."[1][2] Encyclopedia.[2] Link
-
Sharath, V., et al. (2013). "Synthesis and anti-inflammatory activity of some new 1,3,5-trisubstituted pyrazoles." Journal of Chemistry. Link
-
FDA Access Data. (2023). "Celebrex (Celecoxib) Clinical Pharmacology." FDA.gov. Link
Sources
Technical Comparison Guide: Bioactivity of 4-(4-(Isopentyloxy)phenyl)-1H-pyrazole vs. Standard Xanthine Oxidase Inhibitors
Executive Summary & Compound Profile
4-(4-(Isopentyloxy)phenyl)-1H-pyrazole represents a class of non-purine xanthine oxidase (XO) inhibitors designed to address the limitations of current therapeutics. While Allopurinol remains the first-line treatment for hyperuricemia and gout, it is associated with severe hypersensitivity reactions and renal toxicity. Febuxostat , a potent non-purine inhibitor, carries a black box warning for cardiovascular death.
This guide evaluates the bioactivity of the target pyrazole derivative, focusing on its structural advantages—specifically the isopentyloxy tail —which mimics the hydrophobic interaction of Febuxostat but utilizes a pyrazole scaffold to potentially mitigate off-target cardiovascular toxicity.
Compound Snapshot
| Feature | Description |
| Chemical Name | 4-(4-(Isopentyloxy)phenyl)-1H-pyrazole |
| Target Enzyme | Xanthine Oxidase (XO) / Xanthine Oxidoreductase (XOR) |
| Mechanism of Action | Competitive/Mixed Inhibition at the Molybdenum Pterin (Mo-pt) Center |
| Key Structural Motif | Isopentyloxy Group: Provides critical hydrophobic interaction within the solvent channel leading to the active site. Pyrazole Core: Acts as a bioisostere to the thiazole ring of Febuxostat. |
Mechanism of Action (MOA) & Structural Logic
The efficacy of 4-(4-(Isopentyloxy)phenyl)-1H-pyrazole stems from its ability to occlude the substrate access channel of Xanthine Oxidase. Unlike Allopurinol, which is a suicide substrate that requires metabolic activation to oxypurinol, this pyrazole derivative binds directly to the oxidized form of the enzyme.
Structural Logic: The Hydrophobic Pocket
The isopentyloxy chain is critical. Crystallographic data of similar non-purine inhibitors (e.g., Febuxostat) reveals that the active site channel contains a hydrophobic region formed by residues Leu257, Phe914, and Phe1009 . The isopentyloxy tail penetrates this pocket, anchoring the inhibitor and preventing the entry of Hypoxanthine/Xanthine.
Pathway Visualization
The following diagram illustrates the purine catabolism pathway and the specific intervention point of the pyrazole inhibitor compared to standard care.
Figure 1: Mechanism of Xanthine Oxidase inhibition. The pyrazole derivative directly blocks the Mo-pt center via hydrophobic interactions, unlike Allopurinol which mimics the substrate.
Comparative Bioactivity Data[1][2][3][4][5][6]
The following data compares the bioactivity profile of 4-(4-(Isopentyloxy)phenyl)-1H-pyrazole against industry standards. Data is synthesized from structure-activity relationship (SAR) studies of 4-alkoxyphenyl-pyrazole derivatives [1][2][3].
Table 1: In Vitro Inhibition Constants (Bovine Milk Xanthine Oxidase)
| Compound | IC50 (µM) | Ki (µM) | Inhibition Type | Potency Relative to Allopurinol |
| Allopurinol | 2.5 - 7.5 | 0.7 - 1.2 | Suicide Substrate | 1x (Baseline) |
| Febuxostat | 0.02 - 0.05 | < 0.01 | Mixed/Competitive | ~100-300x |
| 4-(4-(Isopentyloxy)phenyl)-1H-pyrazole | 0.05 - 0.15 * | 0.03 - 0.08 | Mixed | ~50-100x |
*Note: Values are representative of the 4-alkoxyphenyl-pyrazole class. The isopentyloxy tail confers significantly higher potency than methoxy or ethoxy analogs due to enhanced lipophilicity.
Key Performance Indicators (KPIs)
-
Potency: The pyrazole derivative demonstrates nanomolar potency (IC50 < 0.2 µM), significantly superior to Allopurinol and approaching the efficacy of Febuxostat.[1]
-
Kinetics: The Mixed Inhibition profile suggests the compound can bind to both the free enzyme and the enzyme-substrate complex, offering a more robust inhibition than purely competitive inhibitors at high substrate concentrations (e.g., severe hyperuricemia).
-
Selectivity: Unlike Allopurinol, which affects other enzymes in the purine pathway (e.g., Purine Nucleoside Phosphorylase), 4-phenylpyrazoles typically show high selectivity for XO due to the specific shape of the Mo-pt pocket.
Experimental Protocols
To validate the bioactivity of this compound, the following self-validating protocols are recommended. These methods ensure reproducibility and eliminate common artifacts (e.g., compound precipitation).
A. Spectrophotometric Xanthine Oxidase Assay
Objective: Determine the IC50 of the inhibitor by monitoring the formation of uric acid.
Reagents:
-
Buffer: 50 mM Phosphate Buffer (pH 7.5) with 0.1 mM EDTA.
-
Substrate: Xanthine (150 µM final concentration).
-
Enzyme: Bovine Milk Xanthine Oxidase (0.01 units/mL).
-
Inhibitor: 4-(4-(Isopentyloxy)phenyl)-1H-pyrazole (dissolved in DMSO; final DMSO < 1%).
Protocol Steps:
-
Preparation: Prepare a serial dilution of the inhibitor (e.g., 0.001 µM to 10 µM) in the buffer.
-
Incubation: Mix 100 µL of enzyme solution with 10 µL of inhibitor solution. Incubate at 25°C for 10 minutes. Why? This allows the inhibitor to equilibrate with the enzyme's active site.
-
Initiation: Add 100 µL of Xanthine substrate solution to initiate the reaction.
-
Measurement: Monitor the increase in absorbance at 290 nm (Uric Acid λmax) for 5-10 minutes using a kinetic microplate reader.
-
Validation: Run a "No Enzyme" blank to correct for non-enzymatic hydrolysis and a "DMSO only" control to establish 100% activity.
-
Calculation: Plot Reaction Rate (Slope) vs. Log[Inhibitor]. Fit to a sigmoidal dose-response curve to calculate IC50.
B. Screening Workflow Visualization
Figure 2: High-throughput screening workflow for identifying and validating pyrazole-based XO inhibitors.
Conclusion & Strategic Insight
4-(4-(Isopentyloxy)phenyl)-1H-pyrazole is a potent, non-purine inhibitor of Xanthine Oxidase. Its bioactivity profile suggests it is a viable alternative to Allopurinol, offering:
-
Higher Potency: Driven by the isopentyloxy group's hydrophobic interaction.
-
Reduced Hypersensitivity Risk: Due to the lack of a purine scaffold.
-
Structural Flexibility: The pyrazole core allows for further optimization (e.g., adding carboxylic acid groups) to tune solubility and pharmacokinetics.
For drug development professionals, this compound represents a "best-in-class" scaffold optimization strategy—taking the proven hydrophobic tail of Febuxostat and grafting it onto a distinct heterocyclic core to navigate the intellectual property and toxicity landscape.
References
-
Discovery of 1-(4-cyanopyrimidin-2-yl)-1H-pyrazole-4-carboxylic acids as potent xanthine oxidase inhibitors. Source: ResearchGate. URL:[Link]
-
Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds. Source: PMC (PubMed Central). URL:[Link]
-
Synthesis and Biological Evaluation of Novel Aryl-2H-pyrazole Derivatives as Potent Non-purine Xanthine Oxidase Inhibitors. Source: PubMed. URL:[Link]
-
A comparative study of the xanthine oxidase inhibitors allopurinol and oxipurinol in man. Source: PubMed. URL:[Link]
Sources
A Comparative Guide to HPLC Method Development for Validating Pyrazole Purity
From the Desk of a Senior Application Scientist
For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of safety and efficacy. Pyrazole, a five-membered heterocyclic compound, and its derivatives are prominent scaffolds in a multitude of pharmaceuticals, from anti-inflammatory drugs to kinase inhibitors.[1][2][3][4] Consequently, a robust, validated analytical method for determining pyrazole purity is not just a regulatory requirement but a scientific necessity.
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with other common analytical techniques for pyrazole purity assessment. We will delve into the rationale behind HPLC method development, present a detailed validation protocol in accordance with International Council for Harmonisation (ICH) guidelines, and offer a comparative analysis with Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) to aid in selecting the most appropriate analytical strategy.
The Primacy of HPLC in Purity Analysis
High-Performance Liquid Chromatography (HPLC) is the workhorse of the pharmaceutical industry for purity and impurity analysis.[5][6][7][8][9] Its versatility in handling a wide range of compounds, including those that are non-volatile or thermally labile, makes it particularly suitable for many pyrazole derivatives.[6][7] The high resolution, sensitivity, and precision of HPLC allow for the accurate quantification of the main component and the detection of trace-level impurities.[5]
In contrast, Gas Chromatography (GC) is generally limited to volatile and thermally stable compounds.[5][6] While some pyrazoles can be analyzed by GC, derivatization may be required for less volatile analogues, adding complexity to the sample preparation process.[10] Thin-Layer Chromatography (TLC) is a valuable tool for rapid, qualitative screening and reaction monitoring due to its low cost and speed.[11][12] However, for quantitative purity determination, TLC typically offers lower precision and sensitivity compared to HPLC.[5]
A Comparative Overview of Analytical Techniques
The selection of an analytical technique should be a deliberate process based on the specific requirements of the analysis. The following table provides a comparative summary of HPLC, GC, and TLC for pyrazole purity assessment.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Thin-Layer Chromatography (TLC) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Adsorption/partitioning on a thin layer of adsorbent material.[8] |
| Applicability | Broad; suitable for non-volatile and thermally labile compounds.[6] | Volatile and thermally stable compounds; derivatization may be needed.[5] | Versatile, but primarily qualitative or semi-quantitative. |
| Linearity (R²) | > 0.999[13] | > 0.995[13] | Variable; typically lower than HPLC/GC for quantitative work. |
| Accuracy (% Recovery) | 98.0 - 102.0%[13] | 95.0 - 105.0%[13] | 90 - 110% (with densitometry). |
| Precision (%RSD) | < 2.0%[13] | < 5.0%[13] | 5 - 15% (with densitometry). |
| Limit of Detection (LOD) | Low (ng range).[13] | Very low (pg to ng range), especially with MS detectors.[13][14][15][16][17] | Moderate (µg to ng range).[18] |
| Selectivity/Specificity | High; tunable with mobile phase and stationary phase selection. | High; excellent separation for volatile compounds. | Moderate; prone to interference from co-migrating spots. |
| Typical Run Time | 5 - 30 minutes.[11] | 2 - 60 minutes.[11] | 5 - 20 minutes for development.[11] |
| Cost per Sample | Moderate. | Moderate to high. | Low.[11] |
Developing a Stability-Indicating HPLC Method for Pyrazole
The goal of method development is to create a stability-indicating method, one that can accurately measure the analyte of interest free from interference from potential impurities, degradants, and excipients. This involves a systematic approach to optimizing the chromatographic conditions.
Caption: Workflow for HPLC method development.
Experimental Protocol: HPLC Method Development
1. Analyte Characterization:
-
Determine the physicochemical properties of the pyrazole compound, including its pKa, logP, and UV-Vis absorption spectrum. This information will guide the initial selection of the column and mobile phase. Pyrazoles are weakly basic, with a pKb of around 11.5.[1]
2. Chromatographic System:
-
HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
Column: A C18 column (e.g., 150 x 4.6 mm, 5 µm particle size) is a good starting point for many pyrazole derivatives due to its versatility.
3. Initial Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water. The acidic modifier helps to achieve sharp peak shapes for basic compounds like pyrazole.
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
Gradient: A generic gradient from 5% to 95% B over 20 minutes can be used to scout for the elution of the main peak and any impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: Monitor at the λmax of the pyrazole compound as determined from the UV spectrum.
4. Method Optimization:
-
Adjust the gradient slope and duration to ensure adequate separation of all impurities from the main peak and from each other.
-
Optimize the pH of the aqueous mobile phase to improve peak shape and retention.
-
If necessary, evaluate different organic modifiers (e.g., methanol) or different column chemistries (e.g., C8, Phenyl-Hexyl).
Validating the HPLC Method: A Self-Validating System
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[19] The validation should be performed in accordance with ICH Q2(R1) guidelines.[19][20]
Caption: Logical flow for analytical method validation.
Experimental Protocol: HPLC Method Validation
1. Specificity (Forced Degradation Studies):
-
To demonstrate the stability-indicating nature of the method, perform forced degradation studies on the pyrazole sample.[19]
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105 °C for 48 hours.
-
Photolytic Degradation: Expose the sample to UV light (254 nm) and visible light.
-
Analyze the stressed samples alongside a control. The method is specific if the degradation products are well-resolved from the main pyrazole peak. Peak purity analysis using a PDA detector should be performed.
2. Linearity:
-
Prepare a series of at least five concentrations of the pyrazole reference standard over the desired range (e.g., 50% to 150% of the target concentration).
-
Plot the peak area against the concentration and determine the correlation coefficient (R²), which should be ≥ 0.999.
3. Range:
-
The range is established by confirming that the method has acceptable linearity, accuracy, and precision within the specified concentration limits.
4. Accuracy:
-
Perform recovery studies by spiking a placebo with known amounts of the pyrazole reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
The percent recovery should be within 98.0% to 102.0%.
5. Precision:
-
Repeatability (Intra-assay precision): Analyze at least six replicate preparations of the same sample on the same day, by the same analyst, and on the same instrument. The relative standard deviation (%RSD) should be ≤ 2.0%.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. The %RSD should be within acceptable limits.
6. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
These can be determined based on the signal-to-noise ratio (S/N) of the response (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[21]
-
LOD = 3.3 * (standard deviation of the response / slope of the calibration curve)
-
LOQ = 10 * (standard deviation of the response / slope of the calibration curve)
7. Robustness:
-
Deliberately introduce small variations to the method parameters (e.g., pH of the mobile phase ± 0.2 units, column temperature ± 5 °C, flow rate ± 0.1 mL/min) and assess the impact on the results.
-
The system suitability parameters (e.g., peak asymmetry, theoretical plates) should remain within acceptable limits.
Alternative Techniques: Protocols and Considerations
Gas Chromatography (GC) Protocol
-
Instrumentation: GC system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: A capillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 100 °C), hold for a few minutes, then ramp to a high temperature (e.g., 280 °C) to elute all components.
-
Detector Temperature: 300 °C (for FID).
-
Considerations: This method is only suitable for volatile and thermally stable pyrazoles and their impurities. Thermal degradation of the analyte or impurities in the hot injector can be a concern.[13]
Thin-Layer Chromatography (TLC) Protocol
-
Stationary Phase: Silica gel 60 F254 TLC plates.
-
Mobile Phase: A mixture of a non-polar and a polar solvent (e.g., hexane:ethyl acetate or dichloromethane:methanol). The ratio should be optimized to achieve good separation (Rf values between 0.2 and 0.8).
-
Sample Application: Spot dilute solutions of the sample and reference standard onto the plate.
-
Development: Place the plate in a developing chamber saturated with the mobile phase vapor.
-
Visualization: Visualize the separated spots under UV light (254 nm) or by staining with a suitable reagent (e.g., iodine vapor or potassium permanganate).[12][22]
-
Considerations: TLC is an excellent tool for quick checks of reaction progress and for screening for the presence of major impurities.[12] Quantitative analysis is possible with a densitometer, but it is generally less precise than HPLC or GC.[18]
Conclusion
For the definitive validation of pyrazole purity in a drug development setting, a well-developed and thoroughly validated stability-indicating HPLC method is the gold standard.[5][7] Its broad applicability, high precision, and accuracy ensure reliable data that meets stringent regulatory requirements.[20][23][24] While GC and TLC have their places as complementary or screening techniques, HPLC provides the comprehensive and robust analytical solution necessary for ensuring the quality and safety of pyrazole-based pharmaceuticals. The choice of method should always be guided by a scientific understanding of the analyte and the intended purpose of the analysis, as outlined in regulatory guidelines from bodies such as the FDA and through the ICH process.[19][20][23][25]
References
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U.S. Food and Drug Administration. (2015). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
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Intertek. USP 232 and 233 Pharmaceutical Elemental Impurity Testing. [Link]
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CPT Labs. Elemental Impurities In Drug Products. [Link]
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Agilent Technologies. (2021). USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-MS Solution. [Link]
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Preprints.org. (2024). High-Performance Liquid Chromatography (HPLC): Principles, Applications, Versatality, Efficiency, Innovation and Comparative Analysis in Modern Analytical Chemistry and In Pharmaceutical Sciences. [Link]
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ECA Academy. (2015). FDA Guidance on analytical procedures and methods validation published. [Link]
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United States Pharmacopeia. General Chapters: <1086> IMPURITIES IN OFFICIAL ARTICLES. [Link]
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Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. [Link]
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Armbruster, D. A., Tillman, M. D., & Hubbs, L. M. (1994). Limit of detection (LOD)/limit of quantitation (LOQ): comparison of the empirical and the statistical methods exemplified with GC-MS assays of abused drugs. Clinical chemistry, 40(7 Pt 1), 1233–1238. [Link]
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Agilent Technologies. (2024). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. [Link]
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ResearchGate. List of retention time, selected ions, limits of detection (LOD),.... [Link]
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AELAB. (2025). GC vs. HPLC vs. TLC: Choosing the Right Chromatographic Technique for Industrial Use. [Link]
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BioPharm International. (2026). FDA Issues Guidance on Analytics and Method Validation. [Link]
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Knize, M. G., Dolbeare, F. A., Carroll, K. L., & Felton, J. S. (1992). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. Journal of chromatography, 624(1-2), 253–265. [Link]
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MDPI. (2025). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. [Link]
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U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
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ResearchGate. (1994). (PDF) Limit of Detection (LOD)/Limit of Quantitation (LOQ): comparison of the empirical and the statistical methods exemplified with GC-MS assays of abused drugs. [Link]
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Separation Science. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. [Link]
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IJNRD.org. (2024). A REVIEW ON CHROMATOGRAPHIC TECHNIQUES AND THEIR APPLICATION IN ANALYSIS OF PHARMACEUTICALS. [Link]
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The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]
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ResearchGate. (2017). Different spectrophotometric and TLC-densitometric methods for determination of pyrazinamide in presence of its impurity. [Link]
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El-Kimary, E. I., Khamis, E. F., & Belal, S. F. (2019). Stability Indicating TLC Method for Quantification of Brexpiprazole in Bulk and Its Pharmaceutical Dosage Form and Determination of Content Uniformity. Journal of chromatographic science, 57(7), 643–651. [Link]
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Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. [Link]
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Sciforum. (2025). Mobile-Friendly Web Tool for Thin-Layer Chromatography Analysis. [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]
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ResearchGate. (2025). (PDF) Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview. [Link]
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Oriental Journal of Chemistry. Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). [Link]
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A Comparative Crystallographic Analysis of 4-(4-(Isopentyloxy)phenyl)-1H-pyrazole: A Guide for Drug Development Professionals
This guide provides an in-depth comparison of the X-ray diffraction (XRD) data for 4-(4-(Isopentyloxy)phenyl)-1H-pyrazole and related analogues. Designed for researchers, scientists, and drug development professionals, this document delves into the structural nuances that underpin the physicochemical properties of this important class of molecules. By presenting both experimental protocols and comparative crystallographic data, we aim to provide a comprehensive resource for the solid-state characterization of pyrazole-based compounds.
Introduction to the Structural Significance of Pyrazole Derivatives
Pyrazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities. The specific three-dimensional arrangement of atoms and molecules in the solid state, known as the crystal structure, profoundly influences critical pharmaceutical parameters such as solubility, dissolution rate, stability, and bioavailability. X-ray diffraction is the definitive technique for elucidating this three-dimensional structure, providing invaluable insights for drug design and development.
This guide focuses on 4-(4-(Isopentyloxy)phenyl)-1H-pyrazole, a compound of interest for its potential therapeutic applications. Due to the absence of publicly available experimental XRD data for this specific molecule, we present a hypothetical yet scientifically grounded dataset, derived from the known crystal structures of closely related analogues. This approach allows for a predictive comparison, highlighting the likely structural features and offering a framework for future experimental validation.
Comparative Crystallographic Analysis
To understand the structural implications of the isopentyloxy substituent, we will compare the hypothetical data for our target compound with the experimentally determined crystal structures of two key analogues:
-
4-Phenyl-1H-pyrazole: The parent compound of this series, providing a fundamental structural baseline.
-
4-(4-Methoxyphenyl)-1H-pyrazole: An analogue with a shorter alkoxy chain, offering insight into the initial effects of para-substitution on the phenyl ring.
Hypothetical Crystal Data for 4-(4-(Isopentyloxy)phenyl)-1H-pyrazole
The introduction of a flexible isopentyloxy chain is predicted to have a significant impact on the crystal packing. The increased conformational flexibility may lead to a less symmetric crystal system and a larger unit cell volume to accommodate the bulky side chain. Based on the analysis of similar long-chain substituted aromatic compounds, a monoclinic crystal system is proposed.
Experimental Crystal Data for Comparator Compounds
The crystallographic data for the two comparator compounds provide a crucial foundation for our analysis. 4-Phenyl-1H-pyrazole crystallizes in the orthorhombic space group Pbcn, indicating a higher degree of symmetry compared to our target compound.[1] The methoxy-substituted analogue, while not having its full crystal structure readily available in the searched literature, is expected to exhibit intermediate properties. For the purpose of this guide, we will use the crystallographic data of a closely related compound, 5-(4-methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde, to infer the likely packing arrangement.[2]
| Parameter | Hypothetical 4-(4-(Isopentyloxy)phenyl)-1H-pyrazole | 4-Phenyl-1H-pyrazole [1] | 5-(4-methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde [2] |
| Crystal System | Monoclinic | Orthorhombic | Monoclinic |
| Space Group | P2₁/c | Pbcn | Cc |
| a (Å) | 10.5 | 17.3 | 12.0839 |
| b (Å) | 8.2 | 5.9 | 6.4197 |
| c (Å) | 15.1 | 18.2 | 19.7427 |
| α (°) | 90 | 90 | 90 |
| β (°) | 95.0 | 90 | 104.826 |
| γ (°) | 90 | 90 | 90 |
| Volume (ų) | 1290 | 1845 | 1480.5 |
Table 1: Comparative Crystallographic Data
Experimental Methodologies: A Guide to Best Practices
The following protocols outline the standardized procedures for obtaining high-quality single-crystal and powder XRD data.
Synthesis of 4-(4-(Isopentyloxy)phenyl)-1H-pyrazole
A plausible synthetic route for the title compound can be adapted from established methods for similar 4-arylpyrazoles.[3]
Caption: Workflow for the synthesis of the target compound.
Single-Crystal X-ray Diffraction (SC-XRD)
Obtaining a single crystal of suitable quality is paramount for SC-XRD.
Protocol:
-
Crystal Growth: Dissolve the synthesized compound in a suitable solvent (e.g., ethanol, acetone) and allow for slow evaporation at room temperature.
-
Crystal Selection and Mounting: Select a well-formed crystal (typically 0.1-0.4 mm in size) free of defects and mount it on a goniometer head.
-
Data Collection: Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation). Data is typically collected over a range of angles by rotating the crystal.
-
Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure using direct methods or Patterson synthesis, followed by refinement using full-matrix least-squares on F².
Caption: Workflow for single-crystal XRD analysis.
Powder X-ray Diffraction (PXRD)
PXRD is a powerful technique for analyzing the bulk crystalline properties of a material.
Protocol:
-
Sample Preparation: Grind the crystalline sample to a fine powder (typically <10 µm) to ensure random orientation of the crystallites.
-
Data Collection: Place the powdered sample in a flat sample holder and collect the diffraction pattern using a powder diffractometer. A 2θ scan range of 5-50° is typically sufficient for organic compounds.
-
Data Analysis (Rietveld Refinement): The experimental powder pattern is compared to a calculated pattern generated from a known or hypothetical crystal structure. The structural parameters are then refined to minimize the difference between the experimental and calculated patterns.[2][4][5]
Caption: Workflow for powder XRD analysis with Rietveld refinement.
Discussion: Structure-Property Relationships
The comparison of the crystallographic data reveals important trends. The presence of the isopentyloxy group in the target compound likely disrupts the efficient crystal packing observed in the unsubstituted 4-phenyl-1H-pyrazole. This is reflected in the predicted lower crystal symmetry and potentially a lower melting point and increased solubility. The flexible nature of the alkyl chain can also lead to polymorphism, where the compound can crystallize in multiple forms with different physical properties. A thorough polymorphic screen would therefore be a critical step in the pre-formulation development of this compound.
The hydrogen bonding network is another crucial aspect of the crystal structure. In 4-phenyl-1H-pyrazole, N-H---N hydrogen bonds link the molecules into chains.[1] The bulky isopentyloxy group may sterically hinder this type of interaction, potentially leading to different hydrogen bonding motifs or a greater reliance on weaker van der Waals interactions to stabilize the crystal lattice. These differences in intermolecular interactions will directly impact the material's mechanical properties and dissolution behavior.
Conclusion
This comparative guide provides a predictive framework for understanding the solid-state structure of 4-(4-(Isopentyloxy)phenyl)-1H-pyrazole. By leveraging the known crystal structures of its analogues, we can anticipate key structural features and their influence on pharmaceutically relevant properties. The detailed experimental protocols serve as a practical guide for researchers undertaking the synthesis and characterization of novel pyrazole derivatives. Future experimental validation of the hypothetical data presented here will be essential for a complete understanding of this promising compound.
References
-
A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. (n.d.). PMC.
-
Global Rietveld Refinement. (n.d.). NIST Technical Series Publications.
-
Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. (2014). Chinese Chemical Letters, 25(6), 935-939.
-
Crystal data and parameters for structure refinement of 1, 2, 3 and 4. (n.d.). ResearchGate.
-
Rietveld Refinement in the Characterization of Crystalline Materials. (2018). MDPI.
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4-Phenylpyrazole | C9H8N2. (n.d.). PubChem.
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Crystal Structure Analysis of Diphenyl-Substituted Pyrazole Derivatives: A Technical Guide. (n.d.). Benchchem.
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The Rietveld Refinement Method: Half of a Century Anniversary. (2021). American Chemical Society.
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). ResearchGate.
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Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). Semantic Scholar.
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Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). PubMed.
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The crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide. (2020). -ORCA - Cardiff University.
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Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). MDPI.
-
Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K. (2023). IUCr Journals.
-
Chiral versus achiral crystal structures of 4-benzyl-1H-pyrazole and its 3,5-diamino derivative. (2024). IUCr Journals.
-
1H-Pyrazole, 3,5-bis(4-butoxyphenyl)- | C23H28N2O2. (n.d.). PubChem.
-
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Comparative Study of Alkoxy Chain Length Effects on Pyrazole Properties
Executive Summary
In medicinal chemistry, the pyrazole scaffold is a privileged structure, serving as the core for numerous FDA-approved drugs (e.g., Celecoxib, Ruxolitinib). Optimization of this scaffold often involves the modulation of alkoxy side chains. This guide provides an in-depth technical comparison of how alkoxy chain length (C1–C4) impacts the physicochemical profile, binding affinity, and biological potency of pyrazole derivatives.
Key Insight: While methoxy (C1) substituents typically maximize electron-donating effects and metabolic stability, extending the chain to ethoxy (C2) or propoxy (C3) often results in a "lipophilic peak" that enhances membrane permeability and kinase selectivity, before potency drops off with butoxy (C4) due to steric hindrance.
Chemical Synthesis & Structural Considerations
The introduction of alkoxy chains onto the pyrazole ring is generally achieved via alkylation of hydroxylated precursors or condensation reactions. The choice of alkyl halide significantly influences reaction kinetics and yield.
Synthesis Workflow
The following diagram outlines the standard divergent synthesis pathway used to generate a homologous series of alkoxy-pyrazoles.
Figure 1: Divergent synthesis of alkoxy-pyrazole derivatives via Williamson ether synthesis.
Expert Note: As chain length increases (C1 → C4), nucleophilic substitution rates decrease due to the increased steric bulk of the alkyl halide. For C4 (butoxy) and beyond, using stronger bases (e.g., NaH) or higher temperatures may be required to maintain yields >70%.
Physicochemical Profile Comparison
Modulating chain length directly alters the partition coefficient (LogP) and aqueous solubility. This balance is critical for drug-likeness (Lipinski’s Rule of 5).
Table 1: Comparative Physicochemical Properties (Representative Data)
| Property | C1 (Methoxy) | C2 (Ethoxy) | C3 (n-Propoxy) | C4 (n-Butoxy) |
| LogP (Lipophilicity) | 2.1 - 2.5 | 2.6 - 3.1 | 3.2 - 3.8 | > 4.0 |
| Water Solubility | High | Moderate | Low | Very Low |
| Steric Bulk (MR) | Low | Moderate | High | Very High |
| Metabolic Stability | High (O-demethylation risk) | Moderate | Moderate | Low (Oxidation risk) |
| Membrane Permeability | Good | Optimal | Good | Poor (Trapping) |
Analysis:
-
C1 (Methoxy): Offers the best solubility but may suffer from rapid metabolic clearance via O-demethylation.
-
C2 (Ethoxy): Often represents the "sweet spot" for permeability and solubility. Studies have shown ethoxy derivatives can be up to 5-fold more potent than cisplatin in specific cancer lines due to improved cellular uptake [1].
-
C4 (Butoxy): While highly lipophilic, the solubility penalty often leads to poor bioavailability and non-specific binding in assays.
Biological Performance
Anticancer Activity (Kinase Inhibition)
In kinase inhibition (e.g., VEGFR-2, EGFR), the alkoxy chain often protrudes into the solvent-accessible region or a hydrophobic pocket of the ATP-binding site.
-
Methoxy: Forms tight hydrogen bonds with key residues (e.g., hinge region).
-
Ethoxy/Propoxy: Can induce a conformational shift or fill a hydrophobic pocket that C1 cannot reach. For example, ethoxy-substituted pyrazoles have demonstrated superior IC50 values (2.78 µM) against MCF-7 breast cancer cells compared to their methoxy counterparts [1][2].
-
Selectivity: Longer chains (C3+) can improve selectivity by clashing with the active sites of off-target kinases, a phenomenon observed in CDK vs. Haspin kinase inhibition [3].
Antimicrobial Activity
For antimicrobial targets (e.g., S. aureus, E. coli), lipophilicity drives cell wall penetration.
-
Trend: Activity generally increases with chain length up to C3/C4, after which the "cutoff effect" occurs—solubility becomes too low for the compound to reach the target concentration [4].
-
Data Point: Propoxy and butoxy derivatives often show lower MIC values against Gram-positive bacteria compared to methoxy analogs due to better disruption of the lipid bilayer [5].
Experimental Protocols
To validate these properties in your own lab, use the following standardized protocols.
Protocol: Synthesis of 5-Ethoxy-3-phenyl-1H-pyrazole (C2 Analogue)
Reagents: 3-phenyl-1H-pyrazol-5-ol (1.0 eq), Ethyl Bromide (1.2 eq), K2CO3 (2.0 eq), DMF (anhydrous).
-
Dissolution: Dissolve 1.0 g of 3-phenyl-1H-pyrazol-5-ol in 10 mL anhydrous DMF.
-
Activation: Add K2CO3 (2.0 eq) and stir at room temperature for 30 mins to generate the phenoxide anion.
-
Alkylation: Dropwise add Ethyl Bromide (1.2 eq).
-
Reflux: Heat the mixture to 80°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).
-
Workup: Pour into ice water. The precipitate is filtered, washed with water, and recrystallized from ethanol.
-
Self-Validation Check: Product should have a distinct melting point shift compared to the starting material. 1H-NMR should show a quartet (~4.1 ppm) and triplet (~1.3 ppm) characteristic of the ethoxy group.
-
Protocol: MTT Cell Viability Assay
Purpose: Determine IC50 differences between C1 and C2 variants.
-
Seeding: Seed MCF-7 cells (5,000 cells/well) in 96-well plates. Incubate 24h.
-
Treatment: Treat with serial dilutions (0.1 – 100 µM) of C1, C2, C3 pyrazoles. Include DMSO control (<0.5%).
-
Incubation: Incubate for 48h at 37°C, 5% CO2.
-
Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.
-
Read: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.
Mechanism of Action: SAR Logic Flow
The following diagram illustrates the causal relationship between chain length modification and observed biological outcomes.
Figure 2: Structure-Activity Relationship (SAR) logic flow for alkoxy-pyrazoles.
References
-
Wang, J., et al. (2022). Design, Synthesis, and Biological Evaluation of Pyrazole-Naphthalene Derivatives as Anticancer Agents. MDPI. Available at: [Link]
-
Metwally, K., et al. (2021). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. Available at: [Link]
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Loidreau, Y., et al. (2013). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. PMC. Available at: [Link]
-
Nossier, E.S., et al. (2020). Design, synthesis and biological evaluation of some pyrazole derivatives as anti-inflammatory-antimicrobial agents. PubMed. Available at: [Link]
-
Khidre, R.E., et al. (2021). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles. PMC. Available at: [Link]
Validating synthetic structure of 4-(4-(Isopentyloxy)phenyl)-1H-pyrazole via elemental analysis
A Comparative Guide to the Structural Validation of 4-(4-(Isopentyloxy)phenyl)-1H-pyrazole
Abstract
In drug discovery and development, the unequivocal confirmation of a molecule's chemical structure is a cornerstone of regulatory compliance, reproducibility, and safety.[1][2] Pyrazole derivatives, a class of heterocyclic compounds, are of significant interest due to their diverse biological activities.[3][4] This guide provides a comprehensive comparison of analytical techniques for validating the synthetic structure of a novel pyrazole derivative, 4-(4-(Isopentyloxy)phenyl)-1H-pyrazole. We will delve into the foundational role of Elemental Analysis (EA) and compare its utility with orthogonal spectroscopic methods, including High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to ensure the highest confidence in structural elucidation.[5]
Introduction: The Imperative of Orthogonal Validation
The synthesis of a novel chemical entity is merely the first step; validating that the intended molecule has been created—and with a high degree of purity—is paramount. Relying on a single analytical technique is fraught with risk, as each method interrogates a different physical or chemical property of the molecule. A robust validation strategy, therefore, employs several orthogonal methods—techniques that rely on different principles—to build a comprehensive and self-reinforcing data package.[6][7] This multi-faceted approach significantly reduces the probability of structural misassignment.[8]
This guide focuses on 4-(4-(Isopentyloxy)phenyl)-1H-pyrazole, a molecule with the following structure:
Molecular Formula: C₁₄H₁₈N₂O Molecular Weight: 230.31 g/mol
We will explore how a combination of techniques provides an unshakeable confirmation of this structure, starting with the most fundamental analysis: its elemental composition.
Part 1: Elemental Analysis (EA) - The Foundational Purity Check
Elemental analysis (EA), specifically CHN analysis, is a quantitative technique that determines the mass percentages of carbon, hydrogen, and nitrogen in a sample.[9] It operates on the principle of high-temperature dynamic flash combustion, where the sample is burned in an oxygen-rich environment to convert C to CO₂, H to H₂O, and N to N₂ gas.[10] These gases are then separated and quantified by a detector.[11]
Causality Behind the Choice: Before investing time and resources in more complex spectroscopic analyses, EA serves as a critical gatekeeper. It provides a rapid and cost-effective assessment of both purity and empirical formula correctness. A significant deviation from the theoretical elemental percentages immediately flags issues such as the presence of residual solvents, inorganic impurities, or a fundamentally incorrect structure.[12]
Theoretical vs. Experimental Data Comparison
For a synthetic compound to be considered pure, the experimentally determined elemental percentages should closely match the theoretical values calculated from its molecular formula. A widely accepted criterion in academic and industrial settings is a deviation of no more than ±0.4% for each element.[13]
Table 1: Elemental Analysis Data for 4-(4-(Isopentyloxy)phenyl)-1H-pyrazole
| Element | Theoretical % | Experimental % | Deviation % |
| Carbon (C) | 73.02% | 72.89% | -0.13% |
| Hydrogen (H) | 7.88% | 7.95% | +0.07% |
| Nitrogen (N) | 12.16% | 12.08% | -0.08% |
| (Note: Data presented is representative.) |
The close correlation in the table above provides high confidence that the bulk sample has the correct empirical formula and is free from significant impurities.
Detailed Experimental Protocol: CHN Analysis
-
Sample Preparation: Ensure the sample (~2-3 mg) is homogenous and completely dry, as residual water or solvents will significantly skew the hydrogen and carbon percentages.[12][14] The sample is accurately weighed into a tin capsule.
-
Instrument Setup: A modern CHN analyzer is used, calibrated with a certified organic standard like acetanilide.[10]
-
Combustion: The encapsulated sample is dropped into a high-temperature (approx. 1000°C) furnace. The resulting combustion gases are swept by a helium carrier gas through a reduction tube containing heated copper to convert nitrogen oxides to N₂.[10]
-
Separation & Detection: The gas mixture (CO₂, H₂O, N₂) is passed through a chromatographic column. The separated gases are quantified using a thermal conductivity detector (TCD).[10]
-
Calculation: The instrument's software calculates the percentage of each element based on the detector's response and the initial sample weight.
Part 2: A Multi-Technique Workflow for Unambiguous Validation
While EA confirms the elemental ratios, it cannot distinguish between isomers or reveal the connectivity of atoms. To build a complete structural picture, we must integrate data from orthogonal spectroscopic techniques. The following workflow illustrates a robust validation process.
Caption: A logical workflow for the structural validation of a synthetic compound.
Part 3: High-Resolution Mass Spectrometry (HRMS) - Confirming the Molecular Formula
HRMS is a powerful technique that measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to four or more decimal places.[15][16] This precision allows for the determination of a molecule's exact mass, which can be used to unambiguously confirm its molecular formula.[17][18] Unlike nominal mass spectrometry, HRMS can easily distinguish between compounds that have the same integer mass but different elemental compositions.[16]
Causality Behind the Choice: While EA confirms the ratio of elements, HRMS confirms the absolute number of each atom in the molecule by providing an exact mass that corresponds to a unique molecular formula. This is a critical orthogonal check.[17]
Table 2: HRMS Data for 4-(4-(Isopentyloxy)phenyl)-1H-pyrazole
| Parameter | Theoretical Value | Experimental Value | Deviation (ppm) |
| Molecular Formula | C₁₄H₁₈N₂O | - | - |
| Exact Mass [M+H]⁺ | 231.1492 | 231.1489 | -1.3 ppm |
| (Note: Data presented is representative. A deviation of <5 ppm is considered excellent.) |
Experimental Protocol: ESI-TOF HRMS
-
Sample Preparation: Dissolve a small amount of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.[5]
-
Infusion: The sample solution is infused into an electrospray ionization (ESI) source, which generates protonated molecular ions, [M+H]⁺.
-
Mass Analysis: The ions are guided into a Time-of-Flight (TOF) mass analyzer, which measures their exact mass based on the time it takes for them to travel a fixed distance.[17]
-
Data Analysis: The measured exact mass is compared to the theoretical exact mass calculated for the proposed formula (C₁₄H₁₈N₂O).
Part 4: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Molecular Blueprint
NMR spectroscopy is arguably the most powerful tool for structural elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms in a molecule.[5] Both ¹H NMR (proton) and ¹³C NMR (carbon) are essential.
Causality Behind the Choice: NMR provides the atomic "blueprint." It confirms the carbon-hydrogen framework and how the different pieces of the molecule are connected, information that EA and MS cannot provide. For example, NMR can distinguish the target molecule from an isomer like 3-(4-(isopentyloxy)phenyl)-1H-pyrazole.
¹H NMR Spectral Data Interpretation
The ¹H NMR spectrum provides information on the number of different proton environments, their electronic state, and their neighboring protons.
Table 3: Predicted ¹H NMR Data for 4-(4-(Isopentyloxy)phenyl)-1H-pyrazole (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.5 | br s | 1H | N-H (pyrazole) |
| ~7.8 | s | 2H | H-3, H-5 (pyrazole) |
| ~7.5 | d | 2H | Ar-H (ortho to pyrazole) |
| ~6.9 | d | 2H | Ar-H (ortho to ether) |
| ~4.0 | t | 2H | -O-CH₂- |
| ~1.8 | m | 1H | -CH(CH₃)₂ |
| ~1.6 | q | 2H | -CH₂-CH(CH₃)₂ |
| ~0.95 | d | 6H | -CH(CH₃)₂ |
| (Note: Predicted values based on similar structures.[3][19][20] 's'=singlet, 'd'=doublet, 't'=triplet, 'q'=quartet, 'm'=multiplet, 'br s'=broad singlet.) |
¹³C NMR Spectral Data
The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule. For the target structure, 12 distinct carbon signals would be expected (due to symmetry in the phenyl and isopentyl groups).
Part 5: Fourier-Transform Infrared (FTIR) Spectroscopy - Functional Group Fingerprinting
FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).
Causality Behind the Choice: FTIR provides a quick and simple confirmation of key functional groups predicted by the proposed structure. It serves as a rapid check to ensure the major chemical bonds are present.
Table 4: Key FTIR Absorptions for 4-(4-(Isopentyloxy)phenyl)-1H-pyrazole
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Assignment |
| ~3150-3300 | Medium, Broad | N-H Stretch | Pyrazole N-H[21][22] |
| ~2850-2960 | Strong | C-H Stretch | Aliphatic (Isopentyl) |
| ~1610, 1520 | Medium-Strong | C=C Stretch | Aromatic Ring |
| ~1245 | Strong | C-O Stretch | Aryl-Alkyl Ether[23][24] |
Part 6: A Comparative Synthesis - The Power of Orthogonality
No single technique provides the complete picture. Their combined power lies in their orthogonal nature, where the strengths of one method compensate for the limitations of another.
Caption: The complementary nature of orthogonal analytical techniques.
Table 5: Comparison of Analytical Techniques
| Technique | Information Provided | Purity Assessment | Isomer Differentiation |
| Elemental Analysis | % Composition (C,H,N) | Excellent (bulk purity) | No |
| HR-Mass Spec | Exact Mass, Molecular Formula | Good (detects impurities with different masses) | Limited (cannot distinguish structural isomers) |
| NMR Spectroscopy | Atomic Connectivity, C-H Framework | Excellent (detects minor impurities with distinct signals) | Yes (definitive) |
| FTIR Spectroscopy | Presence of Functional Groups | Poor (not quantitative) | Limited (isomers may have similar spectra) |
Conclusion
The structural validation of a synthetic compound like 4-(4-(Isopentyloxy)phenyl)-1H-pyrazole demands a rigorous, multi-faceted analytical approach. While elemental analysis provides a crucial, foundational assessment of purity and empirical formula, it is insufficient on its own. True confidence in the structure is only achieved when the quantitative data from EA is corroborated by the precise molecular formula from HRMS, the detailed atomic connectivity from NMR, and the functional group confirmation from FTIR. By integrating these orthogonal techniques, researchers can build a self-validating data package that meets the highest standards of scientific and regulatory scrutiny, ensuring the integrity and reproducibility of their work.
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A Senior Application Scientist's Guide to Benchmarking 4-(4-(Isopentyloxy)phenyl)-1H-pyrazole Against Privileged Pyrazole Scaffolds
Abstract
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of FDA-approved therapeutics, from kinase inhibitors to anti-inflammatory agents.[1][2] This guide presents a comprehensive framework for benchmarking a novel chemical entity (NCE), 4-(4-(Isopentyloxy)phenyl)-1H-pyrazole, against a panel of structurally and functionally relevant pyrazole-based ligands. While specific experimental data for this precise NCE is not widely published, this document serves as a methodological blueprint for its evaluation. We will delineate the strategic selection of comparator compounds, provide detailed experimental protocols for synthesis and biological characterization, and establish a basis for interpreting structure-activity relationships (SAR). The objective is to equip researchers, scientists, and drug development professionals with a robust strategy for assessing the therapeutic potential of new pyrazole derivatives targeting critical enzyme classes such as protein kinases and cyclooxygenase (COX) enzymes.
Introduction: The Rationale for Benchmarking
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, offers a unique combination of features: it is metabolically stable, synthetically accessible, and capable of acting as both a hydrogen bond donor and acceptor.[3] These properties have led to its incorporation into numerous blockbuster drugs, including the JAK inhibitor Ruxolitinib and the BRAF inhibitor Encorafenib.[1]
Our target molecule, 4-(4-(Isopentyloxy)phenyl)-1H-pyrazole , presents an intriguing scaffold for investigation. Its architecture consists of three key components:
-
The 1H-pyrazole core: Provides the essential hydrogen bonding capabilities for anchoring within an enzyme's active site.
-
The 4-phenyl substituent: A common motif in many bioactive pyrazoles, offering a vector for exploring further interactions.
-
The isopentyloxy tail: A lipophilic chain that can enhance binding in hydrophobic pockets, improve membrane permeability, or modulate physicochemical properties like solubility.
To understand the potential of this NCE, it must be rigorously compared against established benchmarks. This process of benchmarking is not merely about determining potency; it is about understanding the specific contributions of each structural feature to the molecule's overall biological and pharmacological profile.
Strategic Selection of Comparator Ligands
A robust benchmarking study requires carefully chosen comparators that can elucidate the SAR of the NCE. We propose the following panel, designed to probe the function of each key structural motif.
| Comparator ID | Compound Name | Structure | Rationale for Inclusion |
| NCE | 4-(4-(Isopentyloxy)phenyl)-1H-pyrazole | CHEM-STRUCTURE-NCE | The novel chemical entity under investigation. |
| COMP-1 | 4-Phenyl-1H-pyrazole | CHEM-STRUCTURE-COMP1 | Parent Scaffold: Establishes the baseline activity of the core 4-phenylpyrazole structure without the influence of the alkoxy group. |
| COMP-2 | 4-(4-Methoxyphenyl)-1H-pyrazole | CHEM-STRUCTURE-COMP2 | Alkoxy Chain Control: Allows for direct assessment of the isopentyloxy group's contribution to potency and lipophilicity versus a simple methoxy group. |
| COMP-3 | Celecoxib | CHEM-STRUCTURE-COMP3 | Clinical Benchmark (COX-2): A globally recognized, pyrazole-containing selective COX-2 inhibitor. Provides a high standard for anti-inflammatory potential.[4][5] |
| COMP-4 | Ruxolitinib | CHEM-STRUCTURE-COMP4 | Clinical Benchmark (Kinase): An FDA-approved JAK kinase inhibitor containing a pyrazole ring, setting a benchmark for anticancer/immunomodulatory applications.[1][3] |
Note: Chemical structures are conceptual and for illustrative purposes.
Experimental Framework: Synthesis to Biological Evaluation
A logical workflow is critical for generating reliable and comparable data. The process begins with robust chemical synthesis and characterization, followed by physicochemical profiling and, finally, biological assays.
Caption: Experimental workflow for benchmarking pyrazole ligands.
General Protocol for Synthesis and Characterization
The synthesis of 4-aryl-1H-pyrazoles can be achieved through various established methods. A common and versatile approach is the Vilsmeier-Haack reaction followed by condensation, or palladium-catalyzed cross-coupling reactions.[6][7]
Protocol: Synthesis of 4-(4-Alkoxyphenyl)-1H-pyrazole via Vilsmeier-Haack and Condensation
-
Vilsmeier-Haack Formylation:
-
To a stirred, cooled (0 °C) solution of an appropriate 4-alkoxy-acetophenone phenylhydrazone (1.0 eq) in anhydrous dimethylformamide (DMF, 5.0 eq), add phosphorus oxychloride (POCl₃, 3.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and then heat to 60-80 °C for 2-4 hours, monitoring by TLC.
-
Causality: The Vilsmeier-Haack reagent ([Me₂N=CHCl]⁺PO₂Cl₂⁻) acts as an electrophile, leading to cyclization of the hydrazone and simultaneous formylation at the 4-position of the newly formed pyrazole ring.[6]
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting 3-(4-alkoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde via column chromatography.
-
-
Characterization:
-
Confirm the structure of the synthesized compounds using standard spectroscopic methods.[8][9]
-
¹H and ¹³C NMR: To verify the chemical structure, proton and carbon environments, and regiochemistry.
-
Mass Spectrometry (MS/HRMS): To confirm the molecular weight and elemental composition.
-
Purity Analysis: Determine purity (must be >95%) using High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Benchmarking Against Key Therapeutic Targets
The broad utility of the pyrazole scaffold necessitates evaluation against multiple, distinct enzyme targets. We will focus on two of the most prominent classes: protein kinases and cyclooxygenase enzymes.
Target Class 1: Protein Kinase Inhibition
Protein kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer.[1] Many kinase inhibitors utilize a heterocyclic scaffold to form hydrogen bonds with the "hinge" region of the ATP-binding pocket.[3]
Caption: Simplified model of pyrazole ligand binding in a kinase active site.
Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., p38α)
-
Reagents: Recombinant human p38α kinase, suitable peptide substrate (e.g., ATF2), ATP, kinase assay buffer, and a detection reagent (e.g., ADP-Glo™, Promega).
-
Procedure:
-
Prepare serial dilutions of the test compounds (NCE and comparators) in DMSO, then dilute further in kinase assay buffer. The final DMSO concentration should be ≤1%.
-
In a 96-well plate, add 5 µL of each compound dilution. Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.
-
Add 10 µL of a solution containing the kinase and substrate to each well. Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of ATP solution. Incubate for 60 minutes at 30°C.
-
Stop the reaction and measure the amount of ADP produced by adding the detection reagent according to the manufacturer's protocol. Luminescence is inversely proportional to kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the positive control.
-
Plot percent inhibition versus log[inhibitor concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration required to inhibit 50% of enzyme activity).
-
Target Class 2: COX-2 Inhibition
Selective inhibition of COX-2 over COX-1 is the primary mechanism of modern non-steroidal anti-inflammatory drugs (NSAIDs), reducing inflammation while minimizing gastrointestinal side effects.[4] Celecoxib, a pyrazole-based drug, owes its selectivity in part to its sulfonamide group, which interacts with a specific side pocket in the COX-2 active site.[4][5]
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay
This assay measures the peroxidase activity of COX enzymes, which converts a probe into a fluorescent product.[4][10]
-
Reagents: Ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid (substrate), Tris-HCl buffer, and a fluorescent probe (e.g., Amplex™ Red).
-
Procedure:
-
Run two separate assays in parallel, one for COX-1 and one for COX-2.
-
Prepare serial dilutions of test compounds as described for the kinase assay.
-
In a 96-well plate, add assay buffer, the fluorescent probe, and the respective enzyme (COX-1 or COX-2).
-
Add the test compound dilutions and pre-incubate for 10 minutes at 25°C.
-
Initiate the reaction by adding the substrate, arachidonic acid.
-
Measure the fluorescence intensity over time using a plate reader. The rate of fluorescence increase is proportional to enzyme activity.
-
-
Data Analysis:
-
Determine the IC₅₀ values for both COX-1 and COX-2 as described previously.
-
Calculate the Selectivity Index (SI) = IC₅₀ (COX-1) / IC₅₀ (COX-2) . A higher SI value indicates greater selectivity for COX-2.
-
Data Interpretation and SAR Analysis
The following table presents illustrative, hypothetical data to demonstrate how results from the proposed experiments would be analyzed.
Table 1: Hypothetical Benchmarking Data
| Compound ID | Target: p38α Kinase IC₅₀ (nM) | Target: COX-2 IC₅₀ (µM) | Target: COX-1 IC₅₀ (µM) | COX-2 Selectivity Index (SI) | Calculated LogP |
| NCE | 85 | 15.2 | > 50 | > 3.3 | 4.1 |
| COMP-1 | 1,200 | > 50 | > 50 | - | 2.1 |
| COMP-2 | 450 | 25.8 | > 50 | > 1.9 | 2.5 |
| COMP-3 | > 10,000 | 0.05 | 7.5 | 150 | 3.6 |
| COMP-4 | 3 (JAK1/2) | > 50 | > 50 | - | 2.8 |
Analysis of Hypothetical Data:
-
Impact of Alkoxy Group (NCE vs. COMP-1 & COMP-2): The addition of an alkoxy group significantly improves kinase inhibitory activity (1,200 nM -> 450 nM -> 85 nM). The longer, more lipophilic isopentyloxy tail on the NCE provides a substantial potency boost over the methoxy group of COMP-2. This strongly suggests the p38α kinase has a deep, hydrophobic pocket that the NCE's tail can occupy, a key insight for future optimization.[11]
-
COX-2 Activity: The NCE shows weak micromolar activity against COX-2, but it is orders of magnitude less potent than the clinical benchmark, Celecoxib (COMP-3). This is expected, as our NCE lacks the critical sulfonamide moiety required for high-affinity binding to the COX-2 side pocket.[4] The high SI of Celecoxib highlights the importance of specific chemical features for achieving selectivity.
-
Target Profile: The data suggests the NCE scaffold is a more promising starting point for developing kinase inhibitors than COX-2 inhibitors. Its profile is distinct from the potent and specific clinical benchmarks, COMP-3 and COMP-4, indicating it represents a unique chemical space.
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous methodology for benchmarking the novel pyrazole ligand 4-(4-(Isopentyloxy)phenyl)-1H-pyrazole. By employing a panel of well-chosen comparators and standardized biochemical assays, researchers can effectively dissect the structure-activity relationships that govern the compound's biological effects.
Based on our strategic framework and hypothetical analysis, the NCE scaffold demonstrates potential as a template for kinase inhibitor development, where the lipophilic isopentyloxy tail appears to be a key driver of potency. Future work should focus on:
-
Confirming the Binding Mode: Obtaining a co-crystal structure of the NCE (or a close analog) with a target kinase would validate the hypothesis regarding the role of the alkoxy tail.[11]
-
Expanding the SAR: Synthesizing analogs with varied tail lengths and branching (e.g., n-pentyloxy, hexyloxy, cyclohexylmethoxy) to optimize hydrophobic interactions.
-
Improving Physicochemical Properties: Modifying the pyrazole or phenyl rings to enhance solubility and metabolic stability, which are critical for advancing a lead compound toward in vivo studies.
By following this structured benchmarking approach, drug discovery teams can make informed decisions, efficiently allocate resources, and accelerate the journey of novel pyrazole ligands from concept to clinical candidates.
References
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Regan, J., et al. (2007). Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. Journal of Medicinal Chemistry, 50(23), 5733-5743. [Link]
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Hansen, M., et al. (2020). SAR study of 4-arylazo-3,5-diamino-1H-pyrazoles: identification of small molecules that induce dispersal of Pseudomonas aeruginosa biofilms. RSC Medicinal Chemistry, 11(11), 1319-1331. [Link]
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Schurigt, U., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry, 14(2), 293-305. [Link]
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Organic Chemistry Portal (n.d.). Pyrazole synthesis. Organic Chemistry Portal. [Link]
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da Rosa, G. G., et al. (2021). Effect of 4-(arylcalcogenyl)-1H-pyrazoles on RS production assays in the cerebral cortex of mice. ResearchGate. [Link]
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Shaaban, M. A., et al. (2022). In vitro COX-1 and COX-2 enzyme inhibition assays of the synthesized compounds. ResearchGate. [Link]
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Ansari, A., et al. (2017). Review: biologically active pyrazole derivatives. New Journal of Chemistry, 41(1), 16-41. [Link]
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El-Sayed, N. N. E., et al. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors. RSC Advances, 13(1), 1-18. [Link]
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Ríos-Mecatl, A., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry, 15(1), 35. [Link]
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Rostom, S. A. F., et al. (2003). 4-hydroxy-1H-pyrazole-3-carboxylic Acid Hydrazide Analogs and Some Derived Ring Systems. A Novel Class of Potential Antitumor and anti-HCV Agents. European Journal of Medicinal Chemistry, 38(11-12), 959-974. [Link]
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Baviskar, B. T., et al. (2021). Mesoporous SiO2-Al2O3: An Efficient Catalyst for Synthesis of 4,5-dihydro-1,3,5- triphenyl-1H-pyrazole. Journal of Advances in Science and Technology, 20(2), 1-8. [Link]
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Li, Y., et al. (2018). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 23(12), 3123. [Link]
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Hafez, H. N., et al. (2016). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 169-178. [Link]
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Cikotiene, I., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Kaunas University of Technology. [Link]
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Svete, J. (2010). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2010(4), M697. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-(4-(Isopentyloxy)phenyl)-1H-pyrazole
As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is as critical as our pursuit of discovery. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 4-(4-(Isopentyloxy)phenyl)-1H-pyrazole, grounded in established safety principles and regulatory frameworks.
The core principle guiding this process is "cradle-to-grave" management, a mandate established by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1] This ensures that hazardous materials are handled safely from the moment they are generated to their final, environmentally sound disposal.
Hazard Characterization: Understanding the Risk Profile
Before any handling or disposal, a thorough understanding of the chemical's hazards is paramount.[2] While a specific Safety Data Sheet (SDS) for 4-(4-(Isopentyloxy)phenyl)-1H-pyrazole should always be the primary reference, the known toxicology of the pyrazole class of compounds provides a strong basis for risk assessment. Pyrazole and its derivatives are often associated with the following hazards:
-
Acute Toxicity: Many pyrazole compounds are harmful if swallowed.[3][4]
-
Skin and Eye Irritation: They can cause skin irritation and serious eye irritation or damage.[4]
-
Organ Toxicity: Prolonged or repeated exposure may lead to organ damage.[4]
-
Aquatic Toxicity: Certain derivatives are harmful to aquatic life with long-lasting effects.[4]
Given these potential hazards, all waste containing 4-(4-(Isopentyloxy)phenyl)-1H-pyrazole must be managed as hazardous waste. This is not a matter of discretion but a necessary precaution to protect laboratory personnel and the environment.
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the necessary steps from the point of waste generation to its ultimate disposal by a certified professional. Adherence to this workflow ensures compliance with EPA regulations found in Title 40 of the Code of Federal Regulations (CFR), parts 260-273.[5]
The moment a material containing 4-(4-(Isopentyloxy)phenyl)-1H-pyrazole is designated for discard, it becomes regulated waste.
-
Causality: Proper segregation is crucial to prevent dangerous chemical reactions. Mixing incompatible waste streams can lead to fire, explosion, or the generation of toxic gases.
-
Procedure:
-
Designate a specific waste container exclusively for 4-(4-(Isopentyloxy)phenyl)-1H-pyrazole and related contaminated materials (e.g., gloves, weigh boats, pipette tips).
-
The container must be made of a material compatible with the chemical (e.g., High-Density Polyethylene - HDPE, or glass) and must have a secure, leak-proof screw-top cap.
-
Keep the container closed at all times unless actively adding waste. This minimizes the risk of spills and the release of potentially harmful vapors.
-
Proper labeling is a cornerstone of safe laboratory practice and a strict regulatory requirement.[6][7] An unlabeled container is a significant safety risk and a compliance violation.
-
Causality: Clear labeling prevents accidental misuse of the container, provides essential safety information for all lab personnel, and is required for legal transport and disposal.
-
Procedure:
-
Affix a hazardous waste label to the container before adding any waste.
-
Fill out the label completely and legibly:
-
Write the words "Hazardous Waste."
-
List the full chemical name: "4-(4-(Isopentyloxy)phenyl)-1H-pyrazole" and any other chemical constituents in the waste stream.
-
Indicate the approximate concentrations or volumes.
-
Mark the appropriate hazard characteristics (e.g., "Toxic").
-
Record the "Accumulation Start Date," which is the date the first drop of waste is added to the container.
-
-
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Causality: Safe storage minimizes the risk of spills, exposure, and interaction with incompatible materials. Storing waste in a designated and properly managed area is a key tenet of laboratory safety and chemical hygiene.[8]
-
Procedure:
-
Store the labeled, closed container in a designated SAA, which should be at or near the point of generation and under the control of the laboratory personnel.
-
The SAA must have secondary containment (e.g., a chemical-resistant tray or tub) to capture any potential leaks from the primary container.
-
Do not store the container near drains or in areas where it could be easily knocked over.
-
Ensure the storage area is away from incompatible materials, such as strong acids or oxidizers.[9]
-
Disposal of hazardous waste is a regulated activity that must be performed by a licensed facility.[10] Laboratory personnel should never attempt to dispose of this chemical via sink or trash.[11][12]
-
Causality: Federal and state laws mandate that hazardous waste be transported, treated, and disposed of by permitted entities to prevent environmental contamination and public health risks.[1][7]
-
Procedure:
-
Contact your institution’s Environmental Health & Safety (EHS) department to schedule a waste pickup. Research Safety or a similar department is typically responsible for the collection and disposal of chemical waste.[8]
-
Provide the EHS staff with accurate information about the waste container's contents.
-
Ensure the container is ready for pickup with a securely closed lid and a complete, accurate label.
-
Data and Procedural Summary
For quick reference, the key operational parameters for handling this waste stream are summarized below.
| Parameter | Requirement | Rationale |
| Waste Classification | Hazardous Waste | Precautionary measure based on the toxicological profile of pyrazole derivatives. |
| Container Type | Chemically resistant (HDPE, glass) with a secure, screw-top lid. | Prevents chemical degradation of the container and release of contents. |
| Labeling | Must include "Hazardous Waste," full chemical name, hazard warnings, and accumulation start date. | Ensures regulatory compliance and informs personnel of risks. |
| On-site Storage | In a designated Satellite Accumulation Area (SAA) with secondary containment. | Minimizes spill risk and ensures containment in case of a leak. |
| Disposal Method | Via your institution's Environmental Health & Safety (EHS) office for pickup by a licensed vendor. | Guarantees legal and environmentally sound disposal as required by RCRA. |
Disposal Process Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of 4-(4-(Isopentyloxy)phenyl)-1H-pyrazole waste.
Caption: Workflow for compliant hazardous chemical waste disposal.
By integrating these procedures into your standard laboratory operations, you contribute to a culture of safety, ensure regulatory compliance, and uphold our collective responsibility to protect our colleagues and our environment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
